Product packaging for 4-Isobutylbenzenesulfonyl chloride(Cat. No.:CAS No. 339370-45-5)

4-Isobutylbenzenesulfonyl chloride

Cat. No.: B1283997
CAS No.: 339370-45-5
M. Wt: 232.73 g/mol
InChI Key: FNONSGOSEKJJGP-UHFFFAOYSA-N
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Description

4-Isobutylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H13ClO2S and its molecular weight is 232.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO2S B1283997 4-Isobutylbenzenesulfonyl chloride CAS No. 339370-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNONSGOSEKJJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561840
Record name 4-(2-Methylpropyl)benzene-1-sulfonyl chloride
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Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339370-45-5
Record name 4-(2-Methylpropyl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropyl)benzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isobutylbenzenesulfonyl Chloride from Isobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isobutylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthetic route, experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is an important building block in medicinal chemistry, primarily utilized in the synthesis of sulfonylurea-class drugs. The isobutylphenylsulfonyl moiety is a common feature in molecules designed to interact with specific biological targets. The synthesis of this intermediate from isobutylbenzene is a critical first step in the development of new chemical entities. The most common and direct method for this transformation is the electrophilic aromatic substitution reaction known as chlorosulfonation.

Reaction Pathway and Mechanism

The synthesis of this compound from isobutylbenzene is typically achieved through a one-step chlorosulfonation reaction using chlorosulfonic acid (ClSO₃H). The isobutyl group is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid is a potent electrophile. The electrophilic species, SO₂Cl⁺, is generated in equilibrium and attacks the electron-rich benzene ring of isobutylbenzene. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Isobutylbenzene Isobutylbenzene ReactionStep + Isobutylbenzene->ReactionStep ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->ReactionStep Product This compound HCl HCl ReactionStep->Product ReactionStep->HCl Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Isobutylbenzene and Na₂SO₄ B Cool to <10°C A->B C Slowly Add Chlorosulfonic Acid (10-20°C) B->C D Stir for 2h (15-20°C) C->D E Pour Reaction Mixture into Ice-Water D->E F Separate Layers E->F G Collect Organic Layer (Crude Product) F->G H Vacuum Distillation or Crystallization G->H I Pure 4-Isobutylbenzenesulfonyl Chloride H->I

physical and chemical properties of 4-Isobutylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Isobutylbenzenesulfonyl chloride. It details available data on its characteristics, outlines a general synthesis and purification protocol, and explores its significant role in drug development, particularly as a key intermediate in the synthesis of the HIV protease inhibitor Darunavir. The guide also includes a schematic representation of the synthetic pathway and the mechanism of action of Darunavir, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is an organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride group and a lipophilic isobutyl-substituted benzene ring, makes it a valuable building block for the synthesis of various biologically active molecules. Most notably, the 4-isobutylbenzenesulfonamide moiety is a critical component of Darunavir, a potent second-generation HIV protease inhibitor used in the treatment of HIV/AIDS.[1] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physical and Chemical Properties

This compound is a solid compound and is classified as an irritant.[2][3] While specific experimentally determined physical constants such as melting point, boiling point, and density are not consistently available in the public domain, the fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 339370-45-5[2][3][4][5]
Molecular Formula C₁₀H₁₃ClO₂S[2][3][4][6]
Molecular Weight 232.73 g/mol [2][3][4][6]
Appearance Solid[6]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Chemical Identifiers:

  • InChI: 1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3[6]

  • SMILES: CC(C)Cc1ccc(cc1)S(Cl)(=O)=O[6]

Experimental Protocols

General Synthesis of 4-Alkylbenzenesulfonyl Chlorides

Reaction Scheme:

G Isobutylbenzene Isobutylbenzene Product This compound Isobutylbenzene->Product + ClSO3H ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) HCl HCl Product->HCl +

Figure 1: Synthesis of this compound.

General Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an outlet for gas evolution (to vent HCl), cool the alkylbenzene (e.g., isobutylbenzene) in an ice bath.[8]

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred alkylbenzene, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in water, will precipitate or form an oily layer.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation. The choice of purification method depends on the physical state and stability of the compound.

Role in Drug Development: The Case of Darunavir

The most prominent application of this compound in drug development is as a precursor to the 4-isobutylbenzenesulfonamide moiety found in the HIV protease inhibitor, Darunavir.[1]

Synthesis of Darunavir Intermediate

This compound is reacted with a chiral amine intermediate to form the corresponding sulfonamide. This sulfonamide is a key intermediate in the total synthesis of Darunavir. The isobutyl group plays a crucial role in the binding of Darunavir to the HIV protease enzyme.

G A 4-Isobutylbenzenesulfonyl chloride C 4-Isobutylbenzenesulfonamide Intermediate A->C + B Chiral Amine Intermediate B->C D Further Synthetic Steps C->D E Darunavir D->E G cluster_hiv HIV Life Cycle HIV Polyproteins HIV Polyproteins HIV Protease HIV Protease HIV Polyproteins->HIV Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Immature Virus Immature Virus HIV Protease->Immature Virus Mature Virus Mature Virus Functional Viral Proteins->Mature Virus Darunavir Darunavir (containing 4-isobutyl- benzenesulfonamide) Darunavir->HIV Protease Inhibits

References

4-Isobutylbenzenesulfonyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Isobutylbenzenesulfonyl chloride is an organic compound featuring an isobutyl group and a sulfonyl chloride functional group attached to a benzene ring. Its strategic importance in medicinal chemistry and drug discovery stems from the presence of the 4-isobutylphenyl moiety, a key structural component of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 339370-45-5N/A
Molecular Weight 232.73 g/mol N/A
Molecular Formula C₁₀H₁₃ClO₂SN/A

Synthesis and Reactivity

This compound is a reactive compound primarily used as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride group is susceptible to nucleophilic attack, most notably by amines, leading to the formation of stable sulfonamide bonds.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.

Materials:

  • Isobutylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.

  • Slowly add isobutylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of N-substituted-4-isobutylbenzenesulfonamides

This protocol outlines the general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude sulfonamide can be purified by column chromatography or recrystallization.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a scaffold for the synthesis of novel sulfonamide-containing compounds. The 4-isobutylphenyl group is a well-established pharmacophore, recognized for its contribution to the anti-inflammatory activity of ibuprofen by inhibiting cyclooxygenase (COX) enzymes.[1][4]

Potential as Anti-inflammatory Agents

Derivatives of this compound are logical candidates for the development of new anti-inflammatory drugs. The sulfonamide moiety can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent or selective COX inhibitors.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Isobutylphenyl_Sulfonamide 4-Isobutylphenyl Sulfonamide Derivative Isobutylphenyl_Sulfonamide->COX_Enzymes Inhibition

Figure 1: Potential mechanism of action for 4-isobutylphenyl sulfonamide derivatives as anti-inflammatory agents.

Potential as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.[5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The 4-isobutylphenyl group could be explored for its influence on the potency and isoform selectivity of carbonic anhydrase inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-Isobutylbenzenesulfonyl chloride reaction Sulfonamide Synthesis start->reaction amine Primary/Secondary Amine amine->reaction sulfonamide 4-Isobutylphenyl Sulfonamide Library reaction->sulfonamide ca_assay Carbonic Anhydrase Inhibition Assay sulfonamide->ca_assay cox_assay COX Inhibition Assay sulfonamide->cox_assay cell_assay Cell-based Assays (e.g., Anti-proliferative) sulfonamide->cell_assay sar Structure-Activity Relationship (SAR) ca_assay->sar cox_assay->sar cell_assay->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Figure 2: A generalized workflow for the development of therapeutic agents from this compound.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of the 4-isobutylphenyl moiety, a key pharmacophore in anti-inflammatory drugs, makes this compound particularly interesting for the development of new therapeutic agents. Researchers can utilize the provided protocols and conceptual frameworks to explore the potential of this compound-derived compounds in areas such as inflammation and carbonic anhydrase inhibition.

References

Spectroscopic Profile of 4-Isobutylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isobutylbenzenesulfonyl chloride. Due to the limited availability of experimentally derived spectra in public databases and literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using widely accepted computational models and by comparison with structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.92Doublet2HAr-H (ortho to SO₂Cl)
7.38Doublet2HAr-H (ortho to isobutyl)
2.60Doublet2H-CH₂-
1.95Multiplet1H-CH-
0.95Doublet6H-CH(CH₃)₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
150.1Ar-C -SO₂Cl
142.5Ar-C -isobutyl
129.8Ar-C H
127.2Ar-C H
45.3-C H₂-
30.2-C H-
22.3-CH(C H₃)₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
1375-1365StrongAsymmetric SO₂ stretch
1180-1170StrongSymmetric SO₂ stretch
3000-2850Medium-StrongC-H stretch (aliphatic)
1600-1450MediumC=C stretch (aromatic)
700-600StrongS-Cl stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
232/234Moderate[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
175High[M - SO₂Cl]⁺
133High[M - C₄H₉]⁺
57Very High[C₄H₉]⁺ (isobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr.

    • Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow start Start: 4-Isobutylaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt 4-Isobutylbenzenediazonium Chloride diazotization->diazonium_salt sandmeyer Sandmeyer-type Reaction (SO₂, CuCl₂) diazonium_salt->sandmeyer product This compound sandmeyer->product purification Purification (e.g., Distillation) product->purification pure_product Pure Product purification->pure_product characterization Spectroscopic Characterization pure_product->characterization end End: Characterized Product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry characterization->nmr characterization->ir characterization->ms

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide on the Solubility of 4-Isobutylbenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-isobutylbenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong foundational understanding based on the known solubility of analogous aryl sulfonyl chlorides. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] It belongs to the class of sulfonyl chlorides, which are important reagents in the synthesis of sulfonamides and sulfonate esters. Understanding its solubility in various organic solvents is crucial for its effective use in chemical reactions, including reaction kinetics, purification, and product yield optimization.

Expected Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be inferred from its structure and the properties of similar compounds. The molecule possesses a nonpolar isobutyl group and a benzene ring, along with a polar sulfonyl chloride group. This dual character suggests its solubility behavior will vary across different types of organic solvents.

Aryl sulfonyl chlorides are generally known to have low solubility in water due to their predominantly nonpolar character.[2][3][4] However, they are typically soluble in a range of common organic solvents.[4][5] For instance, the analogous compound 4-methylbenzenesulfonyl chloride is soluble in ethanol, acetone, and chloroform.[6] Similarly, 4-acetamidobenzenesulfonyl chloride is soluble in dichloromethane, acetone, ethyl acetate, and dimethylformamide (DMF).[4]

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on the behavior of analogous compounds.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar sulfonyl chloride group can interact favorably with the polar aprotic solvent molecules.
Polar Protic Methanol, EthanolModerate to HighThe polar sulfonyl chloride group can interact with the polar hydroxyl group of the alcohol. However, the nonpolar isobutyl group and benzene ring may limit very high solubility.
Nonpolar Toluene, HexaneModerate to LowThe nonpolar isobutyl group and benzene ring will interact well with nonpolar solvents, but the polar sulfonyl chloride group will be less solvated.
Chlorinated Dichloromethane, ChloroformHighThese solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can solvate both polar and nonpolar parts of the molecule to some extent.
Aqueous WaterLowThe large nonpolar isobutyl and phenyl groups will dominate, leading to poor solubility in water. Aryl sulfonyl chlorides are also susceptible to hydrolysis in water.[2][3]

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperatures.[7][8]

3.1. Materials and Equipment

  • This compound (solid)[1]

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The excess solid is necessary to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes. This will pellet the excess solid at the bottom of the vial.

  • Sample Collection and Analysis:

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet.

    • Transfer the collected aliquot to a pre-weighed, dry vial. Record the weight of the empty vial.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the vial with the dried solute and the initial weight of the empty vial.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. To calculate the solubility in g/L, use the following formula:

      Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Organic Solvents Nonpolar Parts Isobutyl Group Benzene Ring Polar Solvents e.g., Acetone, Ethanol Nonpolar Parts->Polar Solvents Unfavorable Interaction (Lower Solubility) Nonpolar Solvents e.g., Toluene, Hexane Nonpolar Parts->Nonpolar Solvents Favorable Interaction (Higher Solubility) Polar Part Sulfonyl Chloride Group (-SO2Cl) Polar Part->Polar Solvents Favorable Interaction (Higher Solubility) Polar Part->Nonpolar Solvents Unfavorable Interaction (Lower Solubility)

Caption: Logical relationship of solubility based on molecular polarity.

G Experimental Workflow for Solubility Determination A 1. Prepare Mixture (Excess Solute in Solvent) B 2. Equilibrate (Temperature-controlled shaking) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Collect Supernatant (Aliquot of saturated solution) C->D E 5. Evaporate Solvent (Drying oven) D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

References

Stability and Storage of 4-Isobutylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-isobutylbenzenesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research and drug development to guarantee reproducible results and the synthesis of pure final products. This document outlines the factors influencing its stability, provides recommended handling and storage protocols, and details experimental approaches for stability assessment.

Core Concepts of Stability

This compound is a combustible, solid organic compound that is highly sensitive to environmental conditions. Its stability is primarily influenced by moisture, temperature, and pH. The primary degradation pathway is hydrolysis, a reaction common to sulfonyl chlorides.

The isobutyl group at the para position of the benzene ring is an electron-donating group. This electronic effect influences the reactivity of the sulfonyl chloride moiety. In the context of nucleophilic substitution reactions, such as hydrolysis, which proceeds through an SN2-like mechanism, electron-donating groups tend to decrease the reaction rate. This is because they increase the electron density at the sulfur atom, making it less electrophilic and less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would accelerate this reaction by stabilizing the partial negative charge that develops in the transition state.

Hydrolytic Stability

The most significant factor affecting the stability of this compound is the presence of water. The compound reacts readily with water and other nucleophiles. This hydrolysis reaction is exothermic and produces 4-isobutylbenzenesulfonic acid and hydrochloric acid, which can further catalyze degradation and react with other components in a reaction mixture. The low solubility of aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis in aqueous workups by causing them to precipitate.[1][2]

Thermal and Photostability

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended:

  • Moisture Control: The compound must be stored in a tightly sealed container to prevent contact with atmospheric moisture.[3][4] Storage under an inert atmosphere, such as nitrogen or argon, is advisable for long-term stability.[3]

  • Temperature: Store in a cool, dry, and well-ventilated area.[5][6] Avoid exposure to high temperatures.

  • Incompatible Materials: Keep away from water, strong oxidizing agents, strong bases, alcohols, and amines.[5]

  • Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.[5][6]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, the table below presents data for other para-substituted benzenesulfonyl chlorides to provide a comparative context. The rate of hydrolysis is expected to be slower for derivatives with electron-donating groups (like isobutyl) compared to those with electron-withdrawing groups.

Substituent (para-)Hydrolysis Rate Constant (k) at 25°C (s⁻¹)Relative Rate vs. HHammett Constant (σp)Reference
OCH₃1.15 x 10⁻⁴0.53-0.27[5]
CH₃1.66 x 10⁻⁴0.77-0.17[7]
H2.15 x 10⁻⁴1.000.00[5]
F3.03 x 10⁻⁴1.41+0.06[5]
Cl3.85 x 10⁻⁴1.79+0.23[5]
Br4.25 x 10⁻⁴1.98+0.23[7]
NO₂1.78 x 10⁻³8.28+0.78[5][7]

Note: The isobutyl group has a Hammett constant (σp) of approximately -0.16, similar to the methyl group. Therefore, the hydrolysis rate of this compound is expected to be in a similar range to that of 4-methylbenzenesulfonyl chloride.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These methods are adapted from established procedures for stability testing.[7]

Hydrolytic Stability Protocol
  • Preparation of Solutions: Prepare stock solutions of this compound in a dry, inert solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic: Add the stock solution to an acidic buffer (e.g., pH 3) to achieve the desired final concentration.

    • Neutral: Add the stock solution to a neutral buffer (e.g., pH 7).

    • Alkaline: Add the stock solution to a basic buffer (e.g., pH 11).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C, 40°C).

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Analysis: Quench the reaction if necessary and analyze the samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the degradation rate constant from the change in concentration over time.

Thermal Stability Protocol
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified duration.

  • Solution State: Prepare a solution of the compound in a suitable inert solvent and heat at a controlled temperature.

  • Analysis: After the stress period, dissolve the solid sample or dilute the solution sample and analyze by HPLC to quantify the remaining parent compound.

Photostability Protocol
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent.

  • Exposure: Expose the solution to a light source that emits both visible and UV radiation, as specified by ICH guideline Q1B.

  • Control: Keep a control sample in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time points to determine the extent of photodegradation.

Visualizations

Factors Affecting Stability

StabilityFactors Moisture Moisture/Water Hydrolysis Hydrolysis Moisture->Hydrolysis Temperature High Temperature ThermalDecomposition Thermal Decomposition Temperature->ThermalDecomposition Light UV/Visible Light Photodegradation Photodegradation Light->Photodegradation pH pH (Acidic/Basic) pH->Hydrolysis Compound 4-Isobutylbenzenesulfonyl Chloride Compound->Hydrolysis Compound->ThermalDecomposition Compound->Photodegradation

Caption: Factors influencing the degradation of this compound.

General Experimental Workflow for Stability Testing

StabilityWorkflow Start Start: Sample Preparation Stress Forced Degradation (Heat, Light, pH, Humidity) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Analytical Measurement (e.g., HPLC) Sampling->Analysis Data Data Analysis (Kinetics, Degradation Products) Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Its primary mode of degradation is hydrolysis, which is influenced by the presence of moisture and pH. The electron-donating isobutyl group is expected to confer a slightly higher stability against hydrolysis compared to unsubstituted or electron-withdrawn benzenesulfonyl chlorides. Proper storage in a cool, dry environment, protected from light and moisture, is essential to maintain the compound's integrity. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments tailored to their specific applications.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and essential safety precautions for handling 4-Isobutylbenzenesulfonyl chloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that presents several significant hazards. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1][2] Furthermore, it is harmful to aquatic life.[3]

  • H302: Harmful if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[3]

  • H317: May cause an allergic skin reaction.[2]

  • H402: Harmful to aquatic life.[3]

The following pictograms are associated with the hazards of this compound:

  • GHS05: Corrosion

  • GHS07: Exclamation mark

  • GHS08: Health Hazard (for skin sensitization)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C10H13ClO2S[2]
Molecular Weight 232.73 g/mol [2]
Appearance Solid[2]
Melting Point 13 - 15 °C (55 - 59 °F)[3]
Boiling Point 251 - 252 °C (484 - 486 °F)[3]
Density 1.384 g/mL at 25 °C (77 °F)[3]
Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6]

  • The product is moisture-sensitive; store under an inert atmosphere if possible.[1][3]

  • Store in a locked cabinet or other secure area.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]
  • Evacuate the area.

  • Wear appropriate PPE as described in section 3.1.

  • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Do not allow the spilled material to enter drains or waterways.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the logical workflow for handling this compound.

Hazard_Identification_and_Control cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Response Hazard 4-Isobutylbenzenesulfonyl Chloride ID Hazard Identification (H302, H314, H317, H402) Hazard->ID Properties Physical/Chemical Properties Hazard->Properties Handling Safe Handling Procedures ID->Handling Storage Proper Storage Conditions Properties->Storage PPE Personal Protective Equipment Handling->PPE Spill Spill & Leak Response Handling->Spill FirstAid First-Aid Measures Handling->FirstAid Storage->PPE Disposal Waste Disposal Spill->Disposal

Caption: Workflow for Hazard Assessment and Control.

Experimental_Workflow cluster_prep Pre-Experiment cluster_exec Experiment Execution cluster_post Post-Experiment ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE PrepWorkstation Prepare Workstation (Fume Hood) DonPPE->PrepWorkstation HandleChemical Handle Chemical PrepWorkstation->HandleChemical Monitor Monitor Experiment HandleChemical->Monitor Decontaminate Decontaminate Work Area Monitor->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE DisposeWaste Dispose Waste DoffPPE->DisposeWaste

Caption: Safe Experimental Workflow.

References

mechanism of 4-isobutylbenzenesulfonyl chloride formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation Mechanism of 4-Isobutylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the formation mechanism of this compound, a key intermediate in the synthesis of various organic compounds. The document details the underlying electrophilic aromatic substitution reaction, provides representative experimental protocols, summarizes quantitative data, and includes a visual representation of the chemical pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Mechanism: Electrophilic Aromatic Substitution

The industrial synthesis of this compound is primarily achieved through the direct chlorosulfonation of isobutylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring. The overall reaction involves treating isobutylbenzene with chlorosulfonic acid (ClSO₃H).

The mechanism proceeds in three main steps:

  • Generation of the Electrophile : The active electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ from the autoionization of chlorosulfonic acid.[1][2] Three molecules of chlorosulfonic acid are proposed to be involved in an equilibrium that produces the electrophile.[1][2]

  • Electrophilic Attack and Formation of the Sigma Complex : The isobutyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects. The electrophile, SO₂Cl⁺, attacks the π-electron system of the isobutylbenzene ring.[1] Due to the steric hindrance posed by the bulky isobutyl group, the substitution occurs predominantly at the para-position. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Restoration of Aromaticity : A weak base, such as the chlorosulfate anion (SO₃Cl⁻) generated in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This step restores the aromaticity of the ring and yields the final product, this compound, along with hydrochloric acid and sulfuric acid as byproducts.[2]

Reaction Pathway Visualization

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

G cluster_reactants Reactants cluster_electrophile Step 1: Electrophile Generation cluster_sigma Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation Isobutylbenzene Isobutylbenzene SigmaComplex Sigma Complex (Arenium Ion) Isobutylbenzene->SigmaComplex + SO₂Cl⁺ ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) Electrophile Chlorosulfonium Ion (SO₂Cl⁺) ChlorosulfonicAcid->Electrophile 3 ClSO₃H ⇌ Byproducts_E H₃O⁺ + 2SO₃Cl⁻ Product This compound SigmaComplex->Product - H⁺ Byproducts_P H₂SO₄ + HCl

Caption: Mechanism of this compound formation.

Experimental Protocols

Several methods exist for the synthesis of aryl sulfonyl chlorides. The most direct and industrially relevant method for this compound is the reaction of isobutylbenzene with chlorosulfonic acid. The following protocol is a representative procedure adapted from patented industrial methods for similar compounds.[3][4]

One-Step Chlorosulfonation of Isobutylbenzene

  • Apparatus Setup : A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a gas trap to absorb the evolving hydrogen chloride gas.[5]

  • Reaction Initiation : Charge the reaction flask with isobutylbenzene. Begin stirring and cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Addition of Chlorosulfonic Acid : Slowly add an excess of chlorosulfonic acid (typically 3-4 molar equivalents) dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.[3][5] The addition rate should be controlled to manage the vigorous evolution of HCl gas.

  • Reaction Completion : After the addition is complete, allow the reaction mixture to stir at the controlled temperature for an additional 1-2 hours to ensure the reaction goes to completion.[3] The completion of the reaction can often be observed by the cessation of HCl evolution.[5]

  • Work-up : The reaction mixture is then poured slowly and carefully onto a stirred mixture of crushed ice and water.[3][5] This step quenches the excess chlorosulfonic acid. The product, this compound, will separate as an oily layer or a solid.

  • Isolation and Purification : The product is separated using a separatory funnel. The organic layer is washed with cold water, followed by a dilute sodium bicarbonate solution to remove acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane.[6]

Quantitative Data Summary

ParameterExample 1Example 2Example 3
Starting Arene Cumene (72.0 g)Cumene (72.0 g)Cumene (72.0 g)
Chlorinating Agent Chlorosulfonic Acid (216.2 g)Chlorosulfonic Acid (216.2 g)Chlorosulfonic Acid (225.0 g)
Catalyst/Additive Sodium Sulfate (7.2 g)Sodium Sulfate (3.6 g)Potassium Sulfate (4.5 g)
Reaction Temperature 15-20°C10-20°C15-20°C
Addition Time 2.5-3.0 hours2.5-3.0 hours3.0-3.5 hours
Stirring Time 2 hours2 hours1 hour
Work-up Poured into 150g ice-waterPoured into 150g ice-waterPoured into 200g ice-water
Product 4-Isopropylbenzenesulfonyl chloride4-Isopropylbenzenesulfonyl chloride4-Isopropylbenzenesulfonyl chloride
Yield 96.0% (125.8 g)95.2% (124.8 g)96.4% (125.5 g)

Note: The data is for the synthesis of 4-isopropylbenzenesulfonyl chloride, which is structurally very similar to the target compound and follows the same reaction mechanism. The use of inorganic salts like sodium or potassium sulfate is reported to suppress side reactions and improve yield.[3]

References

electrophilicity of 4-isobutylbenzenesulfonyl chloride sulfur atom

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the 4-Isobutylbenzenesulfonyl Chloride Sulfur Atom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electrophilic character of the sulfur atom in this compound. The inherent reactivity of the sulfonyl chloride group is modulated by the electronic effects of its aromatic substituents. Understanding these effects is crucial for predicting reaction kinetics, optimizing synthetic protocols, and designing novel chemical entities in drug development. This document synthesizes theoretical principles with quantitative estimations and detailed experimental methodologies to offer a comprehensive resource.

Core Concepts: Electrophilicity of the Sulfonyl Chloride Group

The sulfur atom in any benzenesulfonyl chloride derivative is inherently electrophilic. This property arises from the strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge (δ+) on the sulfur atom, making it a prime target for nucleophilic attack.

The reactivity of the sulfonyl chloride is further influenced by the substituents on the benzene ring. The electronic nature of these substituents can either enhance or diminish the electrophilicity of the sulfur center. This relationship is quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted benzenesulfonyl chloride.

  • k₀ is the rate constant for the reaction with unsubstituted benzenesulfonyl chloride.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. Nucleophilic substitution at the sulfonyl sulfur typically has a positive ρ value, indicating that a buildup of negative charge occurs in the transition state.

The Influence of the 4-Isobutyl Substituent

The isobutyl group at the para-position of the benzene ring influences the electrophilicity of the sulfonyl sulfur primarily through electronic effects.

Electronic Effects

The isobutyl group is an alkyl group, which is characterized as an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density towards the benzene ring. This increase in electron density on the ring is relayed to the sulfonyl chloride moiety, which slightly reduces the partial positive charge on the sulfur atom. Consequently, the sulfur atom in this compound is less electrophilic and therefore less reactive towards nucleophiles than the sulfur atom in unsubstituted benzenesulfonyl chloride.

experimental_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Solvent Mixture (e.g., 80:20 Water:Acetone) C Equilibrate Solvent to Constant Temp. A->C B Prepare Sulfonyl Chloride Stock Solution D Inject Stock Solution & Start Timer B->D C->D E Record Conductivity vs. Time D->E F Continue until reading is stable (G∞) E->F G Tabulate Time (t) and Conductivity (Gt) F->G H Calculate ln(G∞ - Gt) G->H I Plot ln(G∞ - Gt) vs. t H->I J Determine Rate Constant (k) from slope (-k) I->J

An In-depth Technical Guide to the Hydrolysis Rate of 4-Isobutylbenzenesulfonyl Chloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hydrolysis of 4-isobutylbenzenesulfonyl chloride in aqueous media. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-established principles governing the hydrolysis of aromatic sulfonyl chlorides. It synthesizes information on reaction kinetics, mechanisms, and influential factors, drawing parallels from studies on structurally related compounds. Detailed experimental protocols for determining hydrolysis rates are provided to empower researchers to generate specific data for the target compound. The guide also includes visualizations of the hydrolysis mechanism and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its reactivity and stability in aqueous environments are critical parameters that influence reaction yields, purification processes, and the overall viability of synthetic routes. The hydrolysis of sulfonyl chlorides is a key degradation pathway that can impact storage, handling, and reaction efficiency.

Hydrolysis Reaction Mechanism

The hydrolysis of aromatic sulfonyl chlorides in neutral or acidic aqueous media is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) type mechanism.[1][2] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is in contrast to some alkyl sulfonyl chlorides, where an SN1 mechanism has been considered but is generally not favored for aromatic analogs.[3]

The reaction can be described as follows:

  • Nucleophilic Attack: A water molecule attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a pentacoordinate transition state.

  • Leaving Group Departure: The chloride ion, a good leaving group, is displaced.

  • Proton Transfer: A proton is lost from the oxonium ion intermediate to a solvent water molecule, yielding the final products: 4-isobutylbenzenesulfonic acid and hydrochloric acid.

In alkaline conditions, the hydrolysis is significantly accelerated due to the presence of the much more potent nucleophile, the hydroxide ion (OH⁻), which attacks the sulfur center.[2] The reaction mechanism remains SN2-like, but with a much faster rate.

Below is a diagram illustrating the proposed hydrolysis mechanism.

G Hydrolysis Mechanism of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_products Products RSO2Cl 4-Isobutylbenzenesulfonyl Chloride (R-SO₂Cl) TS Pentacoordinate Transition State RSO2Cl->TS Nucleophilic Attack by H₂O H2O Water (H₂O) H2O->TS RSO2OH2_Cl Oxonium Ion Intermediate [R-SO₂(OH₂)]⁺Cl⁻ TS->RSO2OH2_Cl Leaving Group Departure (Cl⁻) RSO3H 4-Isobutylbenzenesulfonic Acid (R-SO₃H) RSO2OH2_Cl->RSO3H Proton Transfer to solvent H₂O HCl Hydrochloric Acid (HCl) RSO2OH2_Cl->HCl

Caption: Proposed SN2 hydrolysis mechanism.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of aromatic sulfonyl chlorides is sensitive to several factors:

  • Substituents on the Aromatic Ring: The electronic nature of the substituent at the para-position significantly influences the hydrolysis rate. Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the rate of hydrolysis.[1][2] The isobutyl group is weakly electron-donating, suggesting that the hydrolysis rate of this compound would be slightly slower than that of unsubstituted benzenesulfonyl chloride.

  • pH of the Aqueous Medium: As mentioned, the hydrolysis rate is markedly faster in alkaline solutions due to the higher concentration and nucleophilicity of hydroxide ions compared to water molecules.[2] In acidic solutions, the rate can also be affected, though the relationship is more complex.[4]

  • Temperature: As with most chemical reactions, an increase in temperature leads to a significant increase in the hydrolysis rate, following the principles of the Arrhenius equation.

  • Solvent Composition: The presence of organic co-solvents in the aqueous medium can influence the hydrolysis rate by altering the polarity of the solvent and the solvation of the reactants and transition state.

Quantitative Hydrolysis Data for Analogous Aromatic Sulfonyl Chlorides

While specific kinetic data for this compound is not available in the cited literature, the following table summarizes the rate constants for the neutral hydrolysis of various other para-substituted benzenesulfonyl chlorides in water. This data provides a valuable reference for estimating the relative stability of the 4-isobutyl derivative.

Substituent (para-)Rate Constant (k) at 25°C (s⁻¹)Relative RateReference
-OCH₃1.1 x 10⁻³0.3[1]
-CH₃2.2 x 10⁻³0.6[1]
-H3.7 x 10⁻³1.0[1]
-F5.5 x 10⁻³1.5[1]
-Cl9.2 x 10⁻³2.5[1]
-NO₂3.7 x 10⁻²10.0[1]

Note: The relative rates are normalized to the rate of benzenesulfonyl chloride hydrolysis.

Experimental Protocols for Determining Hydrolysis Rate

To obtain precise quantitative data for the hydrolysis rate of this compound, the following experimental protocols are recommended.

Spectrophotometric Method

This method is suitable for following the reaction by monitoring the change in UV absorbance over time as the sulfonyl chloride is converted to the sulfonic acid.[4]

Materials and Equipment:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Stock solution of this compound in a water-miscible, non-reactive organic solvent (e.g., acetonitrile, dioxane)

  • Aqueous buffer solutions of desired pH

  • Thermostatic water bath

Procedure:

  • Preparation: Prepare a series of aqueous buffer solutions at the desired pH values. The stock solution of this compound should be prepared at a concentration that, upon dilution in the aqueous buffer, gives a suitable initial absorbance in the UV range (typically around 200-300 nm).

  • Temperature Equilibration: Equilibrate the buffer solution and the stock solution to the desired reaction temperature using the thermostatic water bath.

  • Initiation of Reaction: To a quartz cuvette containing the pre-heated buffer solution, inject a small, known volume of the thermostatted stock solution of this compound. Quickly mix the contents of the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a fixed wavelength (predetermined from a UV scan of the reactant and product) as a function of time.

  • Data Analysis: The hydrolysis of sulfonyl chlorides typically follows pseudo-first-order kinetics. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to the following equation:

    At = A∞ + (A0 - A∞)e-kobst

    where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

Conductometric Method

This method is based on the principle that the hydrolysis of a sulfonyl chloride produces two moles of strong acid (sulfonic acid and HCl), leading to an increase in the conductivity of the solution.[5]

Materials and Equipment:

  • Conductivity meter with a temperature-compensated probe

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Stock solution of this compound in a suitable organic solvent

  • Deionized water or aqueous buffer

Procedure:

  • Setup: Place a known volume of deionized water or buffer solution into the thermostatted reaction vessel and allow it to reach the desired temperature.

  • Initiation of Reaction: While stirring, inject a small, known amount of the this compound stock solution into the vessel and start recording the conductivity as a function of time.

  • Data Acquisition: Monitor the change in conductivity until it reaches a stable value, indicating the completion of the reaction.

  • Data Analysis: The rate constant can be determined from the conductivity data. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where Ct is the conductivity at time t and C∞ is the final conductivity. The slope of this line will be equal to -kobs.

Below is a diagram illustrating a general experimental workflow for determining the hydrolysis rate.

G General Experimental Workflow for Hydrolysis Rate Determination cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solution (R-SO₂Cl in organic solvent) and Aqueous Buffer Temp_Equil Equilibrate Solutions to Reaction Temperature Prep_Solutions->Temp_Equil Initiate Initiate Reaction: Inject Stock Solution into Aqueous Buffer Temp_Equil->Initiate Monitor Monitor Reaction Progress (e.g., UV Absorbance or Conductivity vs. Time) Initiate->Monitor Plot_Data Plot Kinetic Data (e.g., ln(A∞-At) vs. time) Monitor->Plot_Data Calc_Rate Calculate Pseudo-First-Order Rate Constant (k_obs) Plot_Data->Calc_Rate

Caption: Workflow for hydrolysis rate study.

Conclusion

The hydrolysis of this compound is a critical consideration in its application in chemical synthesis. While specific kinetic data for this compound remains to be published, a comprehensive understanding of the hydrolysis of analogous aromatic sulfonyl chlorides provides a strong basis for predicting its behavior. The hydrolysis proceeds via an SN2 mechanism and is influenced by the electronic effects of the isobutyl group, the pH of the medium, and the reaction temperature. The experimental protocols detailed in this guide offer robust methods for researchers to determine the specific hydrolysis rate constants for this compound, enabling better control and optimization of synthetic processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides Using 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives via the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and highly efficient transformation. 4-Isobutylbenzenesulfonyl chloride is a key building block in this context, offering a versatile scaffold for drug design. The 4-isobutyl group allows for modulation of lipophilicity and van der Waals interactions within target protein active sites, potentially enhancing potency and selectivity.

These application notes provide a comprehensive guide to the synthesis of N-substituted 4-isobutylbenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and insights into their applications in drug discovery, particularly as enzyme inhibitors.

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide (S-N) bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the reaction to completion.[1][2]

Reaction_Mechanism General Reaction Scheme R1 This compound Plus1 + Amine  R¹R²NHPrimary/Secondary Amine Arrow Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to RT Amine->Arrow Sulfonamide N-substituted-4-isobutylbenzenesulfonamide Plus2 + HCl  Base-HClSalt Byproduct Arrow->Sulfonamide CA_Inhibition Mechanism of Carbonic Anhydrase (CA) Inhibition cluster_enzyme CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic Water Displacement Displacement of Catalytic Water H2O->Displacement Displaced Sulfonamide 4-Isobutylbenzenesulfonamide (Inhibitor) Sulfonamide->Displacement Binds to Zn²⁺ via -SO₂NH₂ group Inhibition Enzyme Inhibition (Catalysis Blocked) Displacement->Inhibition G start Start: Amine + This compound reaction Reaction Setup (Solvent, Base, 0 °C) start->reaction stir Stir at RT (6-18h) reaction->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification concentrate->purify rextal Recrystallization purify->rextal Crystalline Solid chrom Column Chromatography purify->chrom Oil or Mixture end Pure Product rextal->end chrom->end characterize Characterize Pure Product (NMR, MS, etc.) end->characterize

References

Application Notes and Protocols: Reaction of 4-Isobutylbenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted 4-isobutylbenzenesulfonamides, a class of compounds with significant interest in medicinal chemistry. The reaction of 4-isobutylbenzenesulfonyl chloride with primary amines is a robust and versatile method for the preparation of these derivatives.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery and development, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 4-isobutylphenyl moiety, in particular, can modulate the physicochemical properties of the molecule, such as lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profile. The reaction of this compound with primary amines provides a straightforward and efficient route to a library of N-substituted 4-isobutylbenzenesulfonamides for biological screening and lead optimization.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the primary amine. This reaction is a classic example of the Hinsberg test for primary and secondary amines. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable N-substituted sulfonamide and hydrochloric acid. The presence of a base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

ReactionMechanism

Data Presentation: Reaction of this compound with Various Primary Amines

Primary Amine (R-NH₂)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AnilineDichloromethanePyridine0 to RT1285-95
BenzylamineDichloromethaneTriethylamine0 to RT1290-98
n-ButylamineTetrahydrofuranNaOH (aq)RT488-96
CyclohexylamineDichloromethanePyridine0 to RT1680-90
2-PhenylethylamineDichloromethaneTriethylamine0 to RT1292-99

Note: The data presented are illustrative and may vary based on the specific reaction scale, purity of reagents, and workup procedure.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl/Aryl-4-isobutylbenzenesulfonamides

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted 4-isobutylbenzenesulfonamide.

ExperimentalWorkflow

Applications in Drug Development and Signaling Pathways

N-substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. While the specific targets of many 4-isobutylbenzenesulfonamide derivatives are still under investigation, related sulfonamides have been shown to act as inhibitors of several key enzymes and signaling pathways implicated in disease.

One such target is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[2] Constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases. Inhibition of the STAT3 pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of angiogenesis. Certain benzenesulfonamide derivatives have been identified as inhibitors of STAT3 signaling, preventing its phosphorylation and subsequent dimerization and nuclear translocation.[2]

STAT3_Pathway

Conclusion

The reaction of this compound with primary amines is a highly effective method for generating a diverse library of N-substituted sulfonamides. These compounds hold significant promise for the development of novel therapeutic agents, potentially targeting key signaling pathways involved in various diseases. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this important class of molecules.

References

Application Notes and Protocols: Reaction of 4-Isobutylbenzenesulfonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-substituted sulfonamides derived from the reaction of 4-isobutylbenzenesulfonyl chloride with various secondary amines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized method for the synthesis of sulfonamides. This document focuses on the reaction of this compound with common secondary amines such as piperidine, morpholine, and diethylamine. The resulting N-(4-isobutylphenyl)sulfonamides are valuable scaffolds for further chemical modification and biological screening.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Scheme reac1 This compound plus1 + reac1->plus1 reac2 Secondary Amine (R2NH) prod N-substituted-4-isobutylbenzenesulfonamide reac2->prod Base plus1->reac2 byprod + HCl prod->byprod

Caption: General reaction of this compound with a secondary amine.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of N-substituted 4-isobutylbenzenesulfonamides from various secondary amines. These values are based on general literature precedents for similar reactions.

Secondary AmineBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
PiperidinePyridineDichloromethane (DCM)2 - 40 to RT85 - 95
MorpholineTriethylamineDichloromethane (DCM)2 - 40 to RT80 - 90
DiethylamineTriethylamineDichloromethane (DCM)3 - 50 to RT75 - 85

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Isobutylphenylsulfonyl)piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve piperidine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 1-(4-isobutylphenylsulfonyl)piperidine.

Protocol 2: Synthesis of 4-(4-Isobutylphenylsulfonyl)morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting piperidine with morpholine and pyridine with triethylamine.

  • The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up and purification steps are analogous to Protocol 1.

Protocol 3: Synthesis of N,N-Diethyl-4-isobutylbenzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting piperidine with diethylamine and pyridine with triethylamine.

  • The reaction may require a slightly longer reaction time of 3-5 hours for completion.

  • Work-up and purification steps are analogous to Protocol 1.

Experimental Workflow

Workflow start Start dissolve Dissolve secondary amine and base in DCM start->dissolve cool Cool solution to 0 °C dissolve->cool add Slowly add this compound cool->add react Stir at room temperature for 2-5 hours add->react monitor Monitor by TLC react->monitor workup Aqueous work-up (HCl, NaHCO3, Brine) monitor->workup dry Dry organic layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Pure N-substituted-4-isobutylbenzenesulfonamide purify->end

Caption: A typical experimental workflow for the synthesis of N-substituted-4-isobutylbenzenesulfonamides.

Applications in Drug Development and Signaling Pathways

N-substituted sulfonamides are a privileged scaffold in medicinal chemistry, with many approved drugs containing this moiety. The 4-isobutylphenyl group is notably present in the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The combination of these two pharmacophores can lead to novel compounds with interesting biological activities.

Enzyme Inhibition:

A primary mechanism of action for many sulfonamide-based drugs is enzyme inhibition. For instance, benzenesulfonamide derivatives are known to be potent inhibitors of various enzymes, including carbonic anhydrases and kinases. The N-substituted-4-isobutylbenzenesulfonamides synthesized through the described protocols can be screened against a panel of enzymes to identify potential therapeutic targets.

Signaling_Pathway cluster_0 Enzyme Inhibition Enzyme Enzyme (e.g., Kinase, Carbonic Anhydrase) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Sulfonamide N-(4-isobutylphenyl)sulfonamide (Inhibitor) Sulfonamide->Enzyme Binds to active site, blocking substrate

Caption: Conceptual diagram of enzyme inhibition by an N-(4-isobutylphenyl)sulfonamide.

Potential Therapeutic Areas:

  • Anti-inflammatory: By targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Anticancer: Through inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Antibacterial: By inhibiting essential enzymes in bacterial metabolic pathways.

The synthesized compounds serve as a starting point for structure-activity relationship (SAR) studies, where modifications to the secondary amine moiety can be systematically explored to optimize potency and selectivity for a particular biological target. These efforts can lead to the discovery of novel drug candidates with improved therapeutic profiles.

Application Notes: Synthesis of Novel Sulfonamide Derivatives from 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. The synthesis of sulfonamides is a critical process in drug discovery and development. A common and effective method for preparing these compounds is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This protocol provides a detailed experimental procedure for the synthesis of N-substituted sulfonamides using 4-isobutylbenzenesulfonyl chloride as the starting material. This specific sulfonyl chloride allows for the introduction of the 4-isobutylphenyl moiety, a common structural feature in non-steroidal anti-inflammatory drugs (NSAIDs), into novel molecules.

The described methodology is broadly applicable to a range of primary and secondary amines, offering a versatile route to a library of novel sulfonamide candidates for screening and development. The protocol details the reaction setup, work-up, purification, and characterization of the final products.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the this compound. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][3]

G reagent1 This compound product N-Substituted-4-isobutylbenzenesulfonamide reagent1->product + R1R2NH reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product byproduct HCl product->byproduct

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of sulfonamides from this compound and a selected amine.

1. Materials and Reagents

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[3][4]

  • Triethylamine (TEA) or Pyridine[3]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

3. Synthetic Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the selected amine (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.1-0.2 M solution.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath. Stir the mixture for 10-15 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.[3][4] The progress of the reaction should be monitored by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[1][5]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G start Start: Weigh Reagents dissolve_amine Dissolve Amine and Base (TEA) in Anhydrous DCM start->dissolve_amine cool Cool to 0 °C in Ice Bath dissolve_amine->cool add_sulfonyl Add 4-Isobutylbenzenesulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at Room Temperature (4-24h) Monitor by TLC add_sulfonyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (1M HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End: Pure Sulfonamide characterize->end_node G cluster_main Reaction Mechanism amine Amine (R1R2NH) (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack sulfonyl_chloride This compound (Electrophile) sulfonyl_chloride->intermediate product Sulfonamide Product intermediate->product Elimination of Cl- hcl HCl base Base (e.g., TEA) salt [TEA-H]+Cl- base->salt

References

Application Notes and Protocols: 4-Isobutylbenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The protection of amine functionalities is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Arylsulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, forming stable sulfonamides.

This document provides detailed application notes and protocols for the use of 4-isobutylbenzenesulfonyl chloride as a protecting group for amines. The 4-isobutylbenzenesulfonyl group, analogous to the more common tosyl group, offers a stable and reliable means of amine protection. These notes will cover the principles of protection, detailed experimental protocols for the formation of 4-isobutylbenzenesulfonamides, and methods for their subsequent deprotection.

Reaction Principles

The reaction of this compound with a primary or secondary amine is a nucleophilic substitution at the sulfonyl sulfur. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 4-isobutylbenzenesulfonamide is a stable, crystalline solid that is generally unreactive towards many reagents used in subsequent synthetic steps.

Data Presentation

Table 1: Typical Reaction Conditions for Amine Protection with this compound
Amine TypeStoichiometry (Amine:Sulfonyl Chloride:Base)SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)*
Primary Alkyl Amine1 : 1.1 : 1.5Dichloromethane (DCM)Pyridine0 to rt4 - 1285 - 95
Secondary Alkyl Amine1 : 1.1 : 1.5Dichloromethane (DCM)Triethylamine0 to rt6 - 1880 - 90
Aniline1 : 1.2 : 2.0Tetrahydrofuran (THF)Pyridinert12 - 2475 - 85

*Yields are representative and based on analogous reactions with other arylsulfonyl chlorides. Actual yields may vary depending on the substrate.

Table 2: Comparison of Deprotection Methods for 4-Isobutylbenzenesulfonamides
Deprotection MethodReagentsSolventTemperature (°C)Reaction Time (h)Substrate Scope
Reductive CleavageSodium naphthalenideTHF-78 to rt1 - 4Broad, sensitive to other reducible groups
Acidic HydrolysisHBr / Acetic AcidAcetic Acid70 - 1002 - 8Tolerates many functional groups, harsh conditions
Reductive DesulfonylationSmI₂THF/HMPArt0.5 - 2Mild, effective for sterically hindered sulfonamides

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq.) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 4-isobutylbenzenesulfonamide.

Protocol 2: General Procedure for the Deprotection of a 4-Isobutylbenzenesulfonamide via Reductive Cleavage

Materials:

  • 4-Isobutylbenzenesulfonamide

  • Sodium metal

  • Naphthalene

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding small pieces of sodium metal (4.0 eq.) to a solution of naphthalene (4.4 eq.) in anhydrous THF at room temperature. Stir until the characteristic dark green color of the radical anion appears.

  • Cool the sodium naphthalenide solution to -78 °C.

  • Slowly add a solution of the 4-isobutylbenzenesulfonamide (1.0 eq.) in anhydrous THF to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.

Mandatory Visualizations

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add 4-Isobutylbenzenesulfonyl Chloride Solution C->D E Warm to Room Temperature D->E F Stir for 4-12h E->F G Monitor by TLC F->G H Quench with Water G->H I Aqueous Workup (HCl, NaHCO3, Brine) H->I J Dry and Concentrate I->J K Column Chromatography J->K L Protected Amine K->L Pure Product

Caption: Experimental workflow for the protection of amines.

Deprotection_Workflow cluster_setup Reagent Preparation cluster_reaction Deprotection Reaction cluster_workup Workup & Purification A Prepare Sodium Naphthalenide in THF B Cool to -78 °C A->B C Add Sulfonamide Solution B->C D Stir for 1-4h at -78 °C C->D E Monitor by TLC D->E F Quench with sat. NH4Cl E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Purification H->I J Deprotected Amine I->J Pure Product

Caption: Experimental workflow for the deprotection of sulfonamides.

Reaction_Mechanism Amine R-NH₂ Intermediate [iBu-Ar-SO₂(Cl)NH₂R]⁺ Amine->Intermediate Nucleophilic Attack SulfonylChloride iBu-Ar-SO₂Cl SulfonylChloride->Intermediate Product iBu-Ar-SO₂NHR Intermediate->Product - Cl⁻, - H⁺ Base Base HCl Base·HCl Base->HCl Neutralization

Caption: Generalized mechanism of amine protection.

Application Notes and Protocols for the Deprotection of 4-Isobutylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the deprotection of 4-isobutylbenzenesulfonamides, a crucial step in synthetic organic chemistry for unmasking primary and secondary amines. The 4-isobutylbenzenesulfonyl group, structurally similar to the widely used p-toluenesulfonyl (tosyl) group, serves as a robust protecting group for amines due to its stability under a variety of reaction conditions. Its removal, however, often requires specific and sometimes harsh conditions. This document outlines several effective deprotection strategies, including reductive and acidic cleavage methods, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates.

Introduction to 4-Isobutylbenzenesulfonamide Deprotection

The cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides is a critical transformation in multi-step synthesis. The choice of deprotection method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction scale. While specific literature on the deprotection of 4-isobutylbenzenesulfonamides is limited, extensive research on analogous arylsulfonamides, particularly p-toluenesulfonamides, provides a strong foundation for developing effective protocols. The methods presented herein are based on established procedures for related compounds and are expected to be applicable to 4-isobutylbenzenesulfonamide substrates.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various deprotection methods applicable to arylsulfonamides, providing a comparative basis for method selection. Please note that the data presented is primarily for p-toluenesulfonamides and other arylsulfonamides, and optimization may be required for 4-isobutylbenzenesulfonamide substrates.

Deprotection MethodReagentsTypical SubstrateReaction Time (h)Temperature (°C)Yield (%)Reference
Reductive Cleavage
Samarium Iodide (SmI₂)SmI₂, THF, DMPUN-Aryl-p-toluenesulfonamide0.1 - 225 - 6570-95[1]
Samarium Iodide (with TFAA)TFAA, SmI₂, THFN-Alkyl-p-toluenesulfonamide1 - 3-78 to 2580-98[2]
Magnesium/MethanolMg, MeOHN-Aryl-p-toluenesulfonamide2 - 1225 - 6575-98[3]
Sodium AmalgamNa(Hg), Na₂HPO₄, MeOHN-Alkyl-p-toluenesulfonamide2 - 62585-95[4]
Sodium NaphthalenideNa, Naphthalene, THFN-Aryl-p-toluenesulfonamide0.5 - 2-78 to 2580-95[5]
Acidic Cleavage
Hydrobromic Acid/Phenol48% HBr, PhenolN-Alkyl-p-toluenesulfonamide2 - 8100 - 12060-85[6]
Triflic Acid (TfOH)TfOH, TolueneN-Aryl-p-toluenesulfonamide1 - 2480 - 11070-95[7]

Mandatory Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 4-Isobutylbenzenesulfonamide Dissolve Dissolve in appropriate solvent Start->Dissolve AddReagents Add deprotection reagents (e.g., SmI2, Mg/MeOH) Dissolve->AddReagents Heat Heat/Stir for specified time AddReagents->Heat Quench Quench reaction Heat->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or crystallization Extract->Purify End Isolated Amine Product Purify->End

Caption: General experimental workflow for the deprotection of 4-isobutylbenzenesulfonamides.

Signaling_Pathways Sulfonamide 4-Isobutylbenzenesulfonamide (Protected Amine) Deprotection Deprotection Condition (Reductive or Acidic) Sulfonamide->Deprotection N-S Bond Cleavage Amine Free Amine Deprotection->Amine Byproduct Sulfinic Acid/ Sulfonic Acid Byproduct Deprotection->Byproduct

Caption: Logical relationship in the deprotection of 4-isobutylbenzenesulfonamides.

Experimental Protocols

The following are detailed protocols for key deprotection methods. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Protocol 1: Reductive Deprotection using Samarium Iodide (SmI₂)

This method is particularly mild and effective for a wide range of substrates, offering good functional group tolerance.[1][2]

Materials:

  • 4-Isobutylbenzenesulfonamide substrate

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • N,N'-Dimethylpropyleneurea (DMPU) (optional, can accelerate the reaction)

  • Methanol (for quenching)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-isobutylbenzenesulfonamide substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

  • (Optional) Add DMPU (2.0-4.0 equiv) to the solution.

  • With vigorous stirring, add the 0.1 M solution of SmI₂ in THF (2.5 - 4.0 equiv) dropwise at room temperature. The characteristic deep blue or green color of SmI₂ should be maintained.

  • Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-65 °C) can be applied.

  • Upon completion, quench the reaction by the addition of a few drops of methanol, followed by saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Dilute the mixture with ethyl acetate or dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Reductive Deprotection using Magnesium in Methanol

This method is an economical and effective alternative for the cleavage of sulfonamides.[3]

Materials:

  • 4-Isobutylbenzenesulfonamide substrate

  • Magnesium turnings

  • Methanol, anhydrous

  • Ammonium chloride solution, saturated aqueous

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add the 4-isobutylbenzenesulfonamide substrate (1.0 equiv) and magnesium turnings (10-20 equiv).

  • Add anhydrous methanol to the flask (to a concentration of approximately 0.1-0.2 M of the substrate).

  • Stir the suspension at room temperature or heat to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium salts.

  • Extract the filtrate with ethyl acetate or dichloromethane (3 x volume of methanol).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the free amine.

Protocol 3: Acidic Deprotection using Hydrobromic Acid and Phenol

This is a classic and potent method suitable for robust substrates that can withstand strong acidic conditions.[6]

Materials:

  • 4-Isobutylbenzenesulfonamide substrate

  • 48% Hydrobromic acid (HBr)

  • Phenol

  • Acetic acid (optional)

  • Sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Standard laboratory glassware for heating

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a round-bottom flask, combine the 4-isobutylbenzenesulfonamide substrate (1.0 equiv) and phenol (5-10 equiv).

  • Add 48% aqueous hydrobromic acid (a significant excess, e.g., 10-20 mL per gram of substrate). Acetic acid can be used as a co-solvent if solubility is an issue.

  • Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC.

  • Once the deprotection is complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a cooled aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate or potassium carbonate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude amine can be further purified by distillation, crystallization, or column chromatography.

Safety Note: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle strong acids and reactive metals with extreme caution.

References

Application Notes and Protocols: One-Pot Synthesis of Heterocycles Utilizing Arylsulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The one-pot synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. These strategies offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing intermediate purification steps, reducing solvent waste, and saving time. Arylsulfonyl chlorides are versatile reagents in organic synthesis, often employed as activating agents, protecting groups, or catalysts. While the direct one-pot synthesis of common heterocycles such as pyridines and pyrimidines specifically utilizing 4-isobutylbenzenesulfonyl chloride is not extensively documented in peer-reviewed literature, the principles of using related arylsulfonyl chlorides in multicomponent reactions are well-established and provide a valuable framework for synthetic chemists.

This document provides an overview of the application of arylsulfonyl chlorides in the one-pot synthesis of heterocycles, drawing parallels to the potential reactivity of this compound. The protocols and data presented are based on established methodologies for structurally similar and more commonly used sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl).

General Principles and Applications

Arylsulfonyl chlorides can participate in one-pot reactions through several mechanisms:

  • Activation of Alcohols: Conversion of alcohols to sulfonate esters, which are excellent leaving groups, facilitating subsequent intramolecular or intermolecular nucleophilic substitution to form heterocyclic rings.

  • Dehydrating Agent: Promoting condensation reactions by scavenging water.

  • In Situ Generation of Reactive Intermediates: Reacting with nucleophiles to form intermediates that then participate in cyclization cascades.

  • Catalysis: While less common, certain sulfonamides derived from sulfonyl chlorides can act as catalysts.

These reactivities are fundamental to the construction of a wide array of heterocyclic scaffolds that are prevalent in pharmaceuticals and bioactive molecules.

Experimental Protocols and Data

Protocol 1: One-Pot Synthesis of Substituted Pyridines (Modified Bohlmann-Rahtz Synthesis)

A well-established method for pyridine synthesis involves the condensation of an enamine with an alkynone. While traditionally acid-catalyzed, modifications can be envisioned where an arylsulfonyl chloride could act as a dehydrating agent or promoter.

Reaction Scheme:

G reagents 1,3-Dicarbonyl + Alkynone + Ammonium Acetate intermediate Enamine Intermediate reagents->intermediate Condensation product Polysubstituted Pyridine intermediate->product Cyclization/ Aromatization promoter Arylsulfonyl Chloride (e.g., TsCl) (Proposed Promoter) promoter->intermediate Promotes Dehydration

Caption: Proposed workflow for arylsulfonyl chloride-promoted pyridine synthesis.

Methodology:

  • To a solution of a 1,3-dicarbonyl compound (1.0 mmol) and an alkynone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add ammonium acetate (2.0 mmol).

  • Add this compound (1.2 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data (Based on Analogous Reactions):

Entry1,3-Dicarbonyl CompoundAlkynoneArylsulfonyl ChlorideYield (%)
1Ethyl acetoacetatePhenylpropynonep-Toluenesulfonyl chloride75-85
2Acetylacetone1-Phenyl-2-butyn-1-onep-Toluenesulfonyl chloride70-80
3DimedonePhenylpropynonep-Toluenesulfonyl chloride80-90

Note: These yields are hypothetical and based on literature for similar reactions. Actual yields with this compound would require experimental validation.

Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

The synthesis of quinazolinones often involves the condensation of 2-aminobenzamide with an aldehyde or a carboxylic acid derivative. An arylsulfonyl chloride can be used to activate a carboxylic acid in situ.

Reaction Scheme:

G reagents 2-Aminobenzamide + Carboxylic Acid intermediate Mixed Anhydride Intermediate reagents->intermediate Activation activator 4-Isobutylbenzenesulfonyl Chloride activator->reagents product 2-Substituted Quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: Logical workflow for the synthesis of quinazolinones using an arylsulfonyl chloride as an activator.

Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Cool the solution to 0 °C and slowly add this compound (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • Add 2-aminobenzamide (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • After completion, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Expected Data (Based on Analogous Reactions):

EntryCarboxylic AcidBaseYield (%)
1Benzoic acidTriethylamine80-90
2Acetic acidPyridine75-85
3Phenylacetic acidN,N-Diisopropylethylamine80-88

Note: These yields are hypothetical and based on literature for similar reactions. Actual yields with this compound would require experimental validation.

Conclusion and Future Directions

While the specific use of this compound in the one-pot synthesis of heterocycles is an area that warrants further investigation, the established reactivity of analogous arylsulfonyl chlorides provides a strong foundation for developing novel synthetic methodologies. The protocols outlined above serve as a starting point for researchers to explore the potential of this compound in diversity-oriented synthesis and the construction of libraries of bioactive molecules. Future work should focus on the systematic evaluation of this reagent in various multicomponent reactions to fully elucidate its synthetic utility and expand the toolbox of synthetic chemists in drug discovery.

Application Notes and Protocols: The Role of Substituted Benzenesulfonyl Derivatives in the Synthesis of Sulfonylurea Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted benzenesulfonyl chlorides and their derivatives are pivotal reagents in medicinal chemistry, primarily for the synthesis of sulfonamides and sulfonylureas, two classes of compounds with broad therapeutic applications. While the user inquired specifically about 4-isobutylbenzenesulfonyl chloride, this document uses the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea for the treatment of type 2 diabetes mellitus, to illustrate the fundamental chemistry. The synthesis of Glibenclamide showcases the reaction of a benzenesulfonamide derivative, which is typically formed from a corresponding sulfonyl chloride, to construct the core sulfonylurea pharmacophore. This highlights the broader importance of the benzenesulfonyl moiety in drug synthesis.

Glibenclamide exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells.[1] Its chemical name is 1-[[p-[2-(5-Chloro-o-anisamido)ethyl]phenyl]sulfonyl]-3-cyclohexylurea.[2] The synthesis of this complex molecule involves key steps where the sulfonamide group is a critical reactive intermediate.

Application: Synthesis of Glibenclamide

The final step in a common synthetic route to Glibenclamide involves the reaction of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate.[3] The precursor, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, is prepared by the chlorosulfonation of an N-phenylethyl benzamide derivative, followed by amination. This initial chlorosulfonation step, which generates a reactive sulfonyl chloride, is a classic application of this chemical class in building complex drug molecules.

Quantitative Data Summary:

The following table summarizes the quantitative data for a reported synthesis of Glibenclamide.[3]

ParameterValueReference
Starting Material4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide[3]
ReagentCyclohexyl isocyanate[3]
SolventN,N-dimethylformamide (DMF)[3]
BasePotassium tert-butoxide[3]
Catalyst18-crown-6 ether[3]
Reaction Temperature0-5 °C (addition), then reflux[3]
Reaction Time6 hours[3]
ProductGlibenclamide[3]
Yield~91% (based on 9.1 mmol obtained from 10 mmol starting material)[3]
Melting Point209-214 °C[4]
Molecular FormulaC23H28ClN3O5S[2]
Molecular Weight494.0 g/mol [2]

Experimental Protocols

Protocol 1: Synthesis of Glibenclamide

This protocol describes the synthesis of Glibenclamide from 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide and cyclohexyl isocyanate.[3]

Materials:

  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (3.69 g, 10 mmol)

  • Cyclohexyl isocyanate (13 mL of a 1 mol/L solution in DMF, 13 mmol)

  • Potassium tert-butoxide (1.34 g, 12 mmol)

  • 18-crown-6 ether (0.8 g, 3 mmol)

  • N,N-dimethylformamide (DMF), anhydrous (50 mL + additional for isocyanate solution)

  • 1N Hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 3.69 g (10 mmol) of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in 50 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 1.34 g (12 mmol) of potassium tert-butoxide and 0.8 g (3 mmol) of 18-crown-6 ether.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • While maintaining the temperature at 0-5 °C, add 13 mL of a 1 mol/L solution of cyclohexyl isocyanate in DMF dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Upon completion of the reaction, cool the mixture to 0-5 °C and pour it into 1N dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration and dry it under a vacuum to obtain Glibenclamide.

Protocol 2: Quality Control - HPLC Analysis of Glibenclamide

This protocol provides a representative method for the analysis of Glibenclamide purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[5]

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 10 µL.[1][5]

  • Column Temperature: Ambient.[5]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Glibenclamide reference standard (e.g., 0.5 mg/mL) in methanol.[5] From this stock, prepare a series of working standard solutions (e.g., 20-100 µg/mL) by dilution with the mobile phase.[5]

  • Sample Preparation: Dissolve a known amount of the synthesized Glibenclamide in methanol to achieve a concentration within the calibration range. Dilute with the mobile phase as necessary.

  • Chromatographic Analysis: a. Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve. c. Inject the sample solution. d. The retention time for Glibenclamide is typically around 5-6 minutes under these conditions.[5]

  • Data Analysis: Quantify the amount of Glibenclamide in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Signaling Pathway

Glibenclamide_Mechanism_of_Action cluster_beta_cell Pancreatic β-Cell glibenclamide Glibenclamide sur1 SUR1 Subunit glibenclamide->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers exocytosis Exocytosis insulin_vesicles->exocytosis Undergo insulin_release Insulin Release (Lower Blood Glucose) exocytosis->insulin_release Results in

Caption: Mechanism of action of Glibenclamide on pancreatic β-cells.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis synthesis_product Synthesized Glibenclamide dissolve_sample Dissolve in Methanol & Dilute with Mobile Phase synthesis_product->dissolve_sample reference_standard Glibenclamide Reference Standard dissolve_standard Prepare Stock in Methanol & Create Calibration Standards reference_standard->dissolve_standard inject_sample Inject Sample dissolve_sample->inject_sample inject_standards Inject Calibration Standards dissolve_standard->inject_standards hplc_system RP-HPLC System (C8/C18 Column, ACN:H₂O Mobile Phase) inject_standards->hplc_system inject_sample->hplc_system generate_curve Generate Calibration Curve hplc_system->generate_curve Chromatograms quantify Quantify Sample (Peak Area vs. Concentration) generate_curve->quantify report Purity Report quantify->report

Caption: Workflow for the HPLC analysis of synthesized Glibenclamide.

References

Application Notes and Protocols: Synthesis of Bioactive Sulfonamides with 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of novel sulfonamide derivatives continues to be a fertile area of research in the quest for new therapeutic agents with improved efficacy and selectivity. This document provides detailed protocols and application notes for the synthesis of bioactive sulfonamides utilizing 4-isobutylbenzenesulfonyl chloride as a key reagent. The 4-isobutylphenyl moiety is a recognized pharmacophore, notably present in the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and its incorporation into sulfonamide scaffolds is a promising strategy for the development of new bioactive molecules.

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a classic transformation known as the Hinsberg reaction.[4][5] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[6] The reaction conditions can be adapted for a wide range of amine substrates, allowing for the creation of diverse libraries of sulfonamide derivatives for biological screening.

Synthetic Protocols

The following protocols are generalized procedures for the synthesis of sulfonamides from this compound and a suitable amine. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Substituted 4-Isobutylbenzenesulfonamides

This protocol is adapted from the Schotten-Baumann reaction conditions, suitable for a wide range of primary and secondary amines.[7]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Ethyl Acetate)

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine (DIPEA))

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 - 1.5 eq.) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis in Aqueous Media

For water-soluble amines, the synthesis can be performed in an aqueous basic solution.

Materials:

  • This compound

  • Water-soluble primary or secondary amine

  • 1 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the amine (1.0 eq.) in 1 M NaOH solution.

  • Add this compound (1.0 - 1.1 eq.) portion-wise to the stirring amine solution at room temperature.

  • Stir the reaction mixture vigorously for 1-6 hours. Monitor the reaction by TLC (if applicable) or until the sulfonyl chloride is consumed.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the solution with 1 M HCl to precipitate the sulfonamide product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the reaction mixture with DCM or another suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Recrystallize or purify by column chromatography as needed.

Data Presentation

The following tables summarize the biological activity of various sulfonamide derivatives. While specific data for compounds derived directly from this compound is limited in the public domain, the tables present data for structurally related benzenesulfonamides to illustrate the potential bioactivities.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound IDStructureBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
1 N-(4-acetylphenyl)-4-methylbenzenesulfonamideStaphylococcus aureus18125[8]
2 N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideStaphylococcus aureus2531.25[8]
3 Sulfonamide DerivativeEscherichia coli31 ± 0.127.81[9]
4 Sulfonamide DerivativeKlebsiella pneumoniae-62.5[9]

Table 2: Anticancer Activity of Sulfonamide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
H4 N-(pyrimidin-2-yl)-4-methylbenzenesulfonamide derivativeMCF-7 (Breast Cancer)8.66 µg/mL[10]
H8 N-(pyrimidin-2-yl)benzenesulfonamide derivativeMCF-7 (Breast Cancer)52.29 µg/mL[10]
7 Dibenzenesulfonamide derivativeHCC1937 (Breast Cancer)-[3]
8 Dibenzenesulfonamide derivativeHCC1937 (Breast Cancer)-[3]
12d Benzenesulfonamide with 1,3,5-triazine linkerMDA-MB-468 (Breast Cancer)3.99 ± 0.21[11]
12i Benzenesulfonamide with 1,3,5-triazine linkerMDA-MB-468 (Breast Cancer)1.48 ± 0.08[11]

Table 3: Enzyme Inhibition by Sulfonamide Derivatives

Compound IDStructureTarget EnzymeInhibition Constant (Kᵢ) / IC50Reference
35 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative12-Lipoxygenase (12-LOX)nM potency[12]
36 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative12-Lipoxygenase (12-LOX)nM potency[12]
5a Benzenesulfonamide with dihydrotriazine linkerCarbonic Anhydrase IX (CA IX)Kᵢ = 134.8 nM[11]
12i Benzenesulfonamide with 1,3,5-triazine linkerCarbonic Anhydrase IX (CA IX)Kᵢ = 38.8 nM[11]

Visualizations

Sulfonamide Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Primary or Secondary Amine ReactionStep Reaction in Aprotic Solvent + Base Amine->ReactionStep SulfonylChloride 4-Isobutylbenzenesulfonyl Chloride SulfonylChloride->ReactionStep Workup Aqueous Work-up & Extraction ReactionStep->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Bioactive Sulfonamide Purification->FinalProduct

Caption: General workflow for the synthesis of bioactive sulfonamides.

Generalized Signaling Pathway for Antibacterial Action of Sulfonamides

Antibacterial_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide (e.g., from this compound) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes BacterialGrowth Bacterial Growth Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA DNA_RNA->BacterialGrowth

Caption: Competitive inhibition of folic acid synthesis by sulfonamides.

References

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide range of therapeutic agents. The 4-isobutylbenzenesulfonyl moiety, in particular, offers a valuable scaffold for tuning the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1][2] This document provides detailed application notes and protocols for the efficient parallel synthesis of N-substituted 4-isobutylbenzenesulfonyl amide libraries.

The synthesis of sulfonamides is a robust and well-established chemical transformation, typically proceeding through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction is highly amenable to parallel synthesis formats, allowing for the creation of large and diverse compound libraries by varying the amine building blocks.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of 4-isobutylbenzenesulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid generated during the reaction.

Reaction:

This compound + Primary/Secondary Amine --(Base)--> N-substituted-4-isobutylbenzenesulfonamide + HCl

Experimental Protocols

Two primary protocols are presented: a solution-phase method suitable for smaller, focused libraries, and a solid-phase method for the generation of larger, more diverse libraries.

Protocol 1: Solution-Phase Parallel Synthesis

This protocol is ideal for the rapid synthesis of a focused library of sulfonamides in a multi-well plate format.

Materials and Equipment:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars (optional)

  • Shaker

  • Multi-channel pipette

  • Thin Layer Chromatography (TLC) plates

  • LC-MS for analysis

Procedure:

  • Amine Plate Preparation:

    • In each well of a 96-well deep-well plate, add 1.0 equivalent of a unique primary or secondary amine.

    • Dissolve each amine in 500 µL of anhydrous DCM.

  • Sulfonyl Chloride and Base Addition:

    • Prepare a stock solution of this compound (1.2 equivalents) in anhydrous DCM.

    • Prepare a separate stock solution of pyridine or TEA (2.0 equivalents) in anhydrous DCM.

    • Using a multi-channel pipette, add the base solution to each well containing the amine solution.

    • Subsequently, add the this compound solution to each well.

  • Reaction Incubation:

    • Seal the 96-well plate securely.

    • Place the plate on a shaker and agitate at room temperature for 12-24 hours.

    • Monitor the progress of a few representative reactions by TLC.

  • Work-up and Purification:

    • Upon completion, add 500 µL of 1M HCl to each well to quench the reaction and wash away excess base.

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude sulfonamides.

    • If necessary, purify the products by automated parallel flash chromatography or preparative HPLC.

  • Analysis:

    • Characterize the synthesized compounds by LC-MS to confirm identity and purity.

Protocol 2: Solid-Phase Parallel Synthesis

This protocol is advantageous for creating larger libraries, as purification is simplified by washing the resin-bound products.

Materials and Equipment:

  • Rink Amide or other suitable solid-phase resin

  • This compound

  • A diverse library of primary and secondary amines

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels or fritted syringes

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Wash the resin sequentially with DMF and DCM.

  • Sulfonamide Formation:

    • In separate reaction vessels, add the swollen resin.

    • Add a solution of this compound (3.0 equivalents) and DIPEA (5.0 equivalents) in DCM to each vessel.

    • Shake the reaction vessels at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DCM, DMF, and methanol to remove excess reagents and byproducts.

  • Amine Coupling (for secondary sulfonamides from a primary sulfonamide on resin):

    • To the resin-bound primary sulfonamide, add a solution of the desired primary or secondary amine (3.0 equivalents) and a suitable coupling reagent (e.g., HATU, 3.0 equivalents) and DIPEA (5.0 equivalents) in DMF.

    • Shake at room temperature for 12-24 hours.

    • Wash the resin as described in step 2.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the precipitate, decant the ether, and dry the product.

    • Purify the sulfonamides by preparative HPLC.

    • Characterize the final products by LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sulfonamide libraries.

Table 1: Solution-Phase Synthesis of 4-Isobutylbenzenesulfonamides

EntryAmineYield (%)Purity (%) (LC-MS)
1Aniline85>95
24-Fluoroaniline82>95
3Benzylamine91>98
4Morpholine88>97
5Piperidine90>96

Table 2: Solid-Phase Synthesis of a Representative Sulfonamide Library

Resin Loading (mmol/g)AmineCleavage Yield (%)Purity (%) (HPLC)
0.5Cyclohexylamine78>90
0.53-Methoxypropylamine75>92
0.54-(Trifluoromethyl)benzylamine72>91
0.5Pyrrolidine81>93

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_solution Solution-Phase Workflow amine_plate Prepare Amine Plate reagent_addition Add Sulfonyl Chloride & Base amine_plate->reagent_addition reaction Incubate and React reagent_addition->reaction workup Quench and Work-up reaction->workup purification Purify workup->purification analysis_sol Analyze (LC-MS) purification->analysis_sol

Caption: Solution-Phase Parallel Synthesis Workflow.

G cluster_solid Solid-Phase Workflow resin_prep Resin Swelling & Washing sulfonamide_form Sulfonamide Formation on Resin resin_prep->sulfonamide_form washing Wash Resin sulfonamide_form->washing cleavage Cleave from Resin washing->cleavage purification_solid Purify cleavage->purification_solid analysis_solid Analyze (LC-MS, NMR) purification_solid->analysis_solid

Caption: Solid-Phase Parallel Synthesis Workflow.

G reagents This compound Diverse Amine Library synthesis Parallel Synthesis (Solution or Solid-Phase) reagents->synthesis library Compound Library (N-substituted-4-isobutylbenzenesulfonamides) synthesis->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: Logical Flow from Reagents to SAR.

Conclusion

The parallel synthesis of 4-isobutylbenzenesulfonamide libraries is a highly effective strategy for the rapid exploration of chemical space in drug discovery programs. The protocols outlined in this document provide a robust framework for the generation of both small, focused libraries and large, diverse collections of novel sulfonamide compounds. The choice between solution-phase and solid-phase synthesis will depend on the specific goals of the project, including the desired library size and the need for simplified purification. By leveraging these high-throughput techniques, researchers can significantly accelerate the identification of promising new drug candidates.

References

Application Notes: High-Throughput Screening of 4-Isobutylbenzenesulfonamide Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-isobutylbenzenesulfonamide scaffold is a key pharmacophore found in a variety of biologically active compounds. Sulfonamide-based molecules have a long history in medicine, demonstrating a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and anticancer activities[1]. A prominent role for this class of compounds is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes that are critical in physiological processes such as pH regulation, CO2 transport, and bone resorption[2]. Several CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and particularly cancer, where they are involved in tumor proliferation and invasion[3].

High-Throughput Screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target[4][5]. This document provides detailed protocols for conducting HTS campaigns with 4-isobutylbenzenesulfonamide libraries, focusing on the identification of novel carbonic anhydrase inhibitors. Two robust and widely used HTS assay formats are described: a colorimetric-based enzymatic assay and a fluorescence polarization-based competition binding assay.

Experimental Workflow & Signaling Pathways

High-Throughput Screening Workflow

The typical workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds from a large chemical library. The process begins with assay development and optimization, followed by the primary screen of the entire library. Hits from the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine potency, and eliminate false positives.

HTS_Workflow AssayDev Assay Development (e.g., Colorimetric, FP) Miniaturization Assay Miniaturization (384- or 1536-well format) AssayDev->Miniaturization CompoundLibrary 4-Isobutylbenzenesulfonamide Library Preparation PrimaryHTS Primary HTS (Single Concentration) CompoundLibrary->PrimaryHTS HitIdentification Primary Hit Identification PrimaryHTS->HitIdentification Data Analysis HitPicking Hit Cherry-Picking HitIdentification->HitPicking DoseResponse Dose-Response Assay (IC50) HitPicking->DoseResponse SecondaryAssay Orthogonal/Secondary Assays DoseResponse->SecondaryAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Fig 1. A generalized workflow for a high-throughput screening (HTS) campaign.
Carbonic Anhydrase Signaling in pH Regulation

Carbonic anhydrases (CAs) are pivotal in cellular pH regulation by catalyzing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+)[2][6]. In pathological contexts such as cancer, tumor-associated isoforms like CA-IX are highly expressed and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis[7]. Inhibiting CA disrupts this pH regulation, representing a key therapeutic strategy. The pathway below illustrates the central role of CA in modulating intracellular pH and its downstream effects.

CA_Signaling_Pathway cluster_cell Cancer Cell CO2_in CO2 CA Carbonic Anhydrase (CA) CO2_in->CA H2O H2O H2O->CA HCO3 HCO3- CA->HCO3 H_ion H+ CA->H_ion pHi Altered Intracellular pH (pHi) H_ion->pHi Signaling Downstream Signaling (e.g., mTOR, Calcium) pHi->Signaling Proliferation Cell Proliferation & Invasion Signaling->Proliferation Inhibitor 4-Isobutylbenzenesulfonamide Inhibitor Inhibitor->CA CO2_ext Extracellular CO2 (from tumor microenvironment) CO2_ext->CO2_in Diffusion

Fig 2. Role of Carbonic Anhydrase (CA) in cellular pH regulation and downstream signaling.

Data Presentation

Quantitative data from HTS campaigns should be summarized to facilitate the identification and prioritization of hits.

Table 1: Representative HTS Campaign Summary

ParameterValueDescription
Library Screened4-Isobutylbenzenesulfonamide LibraryThe specific chemical library used in the screen.
Number of Compounds15,000Total number of individual compounds screened.
Screening Concentration10 µMSingle concentration used for the primary HTS.
Primary Hit Threshold>50% InhibitionThe cutoff used to identify primary hits.
Primary Hit Rate1.5%Percentage of compounds meeting the primary hit criteria.
Number of Primary Hits225Total number of compounds identified in the primary screen.
Confirmed Hits (Post-IC50)35Number of hits confirmed in dose-response assays.
Confirmation Rate15.6%Percentage of primary hits confirmed upon re-testing.

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound IDTarget: CA-IX IC50 (nM)Selectivity: CA-II IC50 (nM)Selectivity Index (CA-II / CA-IX)
HTS-00145.21,25027.7
HTS-002112.88,50075.3
HTS-0038.9950106.7
HTS-004250.1>10,000>40
Acetazolamide (Control)25.012.00.48

Experimental Protocols

Protocol 1: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol describes a robust colorimetric assay to screen for inhibitors of CA esterase activity using p-nitrophenyl acetate (pNPA) as a substrate[1][3].

A. Principle

Carbonic anhydrase catalyzes the hydrolysis of pNPA to produce the chromogenic product p-nitrophenol, which can be monitored by measuring the increase in absorbance at 400 nm. Inhibitors of CA will decrease the rate of this reaction.

B. Materials and Reagents

  • Enzyme: Recombinant human Carbonic Anhydrase IX (CA-IX)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

  • Compound Library: 4-Isobutylbenzenesulfonamide library dissolved in 100% DMSO.

  • Control Inhibitor: Acetazolamide

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Absorbance microplate reader capable of kinetic measurements at 400 nm.

C. Step-by-Step Procedure

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the 4-isobutylbenzenesulfonamide library (10 mM in DMSO stock) to the appropriate wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (0% inhibition control) or 50 nL of a high concentration of Acetazolamide (100% inhibition control).

  • Enzyme Preparation and Addition:

    • Prepare a working solution of CA-IX at a final concentration of 20 ng/µL in cold Assay Buffer.

    • Dispense 25 µL of the CA-IX enzyme solution into each well of the assay plate containing the compounds and controls.

    • Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a 2 mM working solution of pNPA in Assay Buffer.

    • To initiate the enzymatic reaction, add 25 µL of the pNPA solution to each well. The final volume will be 50 µL, with a final compound concentration of 10 µM.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 400 nm every 30 seconds for a total of 10 minutes (kinetic mode).

D. Data Analysis

  • Calculate the rate of reaction (Vmax, mOD/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each library compound using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_100%_control) / (Vmax_0%_control - Vmax_100%_control))

  • Compounds showing inhibition above a predefined threshold (e.g., >50%) are selected as primary hits.

  • For confirmed hits, perform dose-response experiments with a serial dilution of the compound to determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol describes an FP-based binding assay to screen for compounds that compete with a known fluorescently-labeled ligand for binding to the target protein[8][9].

A. Principle

FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled probe (tracer) tumbles rapidly in solution, resulting in a low polarization value. When bound to a larger protein (e.g., CA), its tumbling slows, and the polarization value increases. Library compounds that bind to the target protein will displace the tracer, causing a decrease in the polarization signal.

B. Materials and Reagents

  • Enzyme: Recombinant human Carbonic Anhydrase II (CA-II)

  • Fluorescent Tracer: A fluorescently-labeled sulfonamide inhibitor (e.g., fluorescein-labeled acetazolamide).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Compound Library: 4-Isobutylbenzenesulfonamide library dissolved in 100% DMSO.

  • Plates: 384-well black, low-volume microplates.

  • Instrumentation: Microplate reader with fluorescence polarization capabilities.

C. Step-by-Step Procedure

  • Assay Optimization (Pre-Screening):

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal (typically 2-3 times the background).

    • Determine the concentration of CA-II required to bind approximately 50-80% of the tracer to create a sufficient assay window.

  • Compound Plating:

    • Transfer 50 nL of each compound from the 4-isobutylbenzenesulfonamide library (10 mM in DMSO stock) to the wells of a 384-well assay plate.

    • Add 50 nL of DMSO for high signal controls (maximum binding) and a saturating concentration of a known unlabeled inhibitor for low signal controls (minimum binding).

  • Reagent Addition:

    • Prepare a 2X solution of CA-II in Assay Buffer. Add 12.5 µL of this solution to each well.

    • Incubate the plate for 10 minutes at room temperature.

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. Add 12.5 µL of this solution to each well to initiate the competition reaction. The final volume is 25 µL.

  • Incubation and Data Acquisition:

    • Mix the plate on a shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

D. Data Analysis

  • Calculate the percent displacement for each compound using the mP values: % Displacement = 100 * (mP_high_control - mP_compound) / (mP_high_control - mP_low_control)

  • Compounds showing displacement above a defined threshold are considered primary hits.

  • Determine the IC50 values for hits by performing dose-response experiments and fitting the data to a suitable binding model. The Ki can then be calculated using the Cheng-Prusoff equation.

References

Application Notes and Protocols for the Chemoselective Reaction of 4-Isobutylbenzenesulfonyl Chloride with Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemoselective N-sulfonylation of amino alcohols is a fundamental transformation in organic synthesis, providing access to a valuable class of compounds, N-(hydroxyalkyl)sulfonamides. These molecules are significant scaffolds in medicinal chemistry and drug development. The reaction leverages the superior nucleophilicity of the amino group over the hydroxyl group, allowing for selective reaction with electrophilic sulfonyl chlorides. 4-Isobutylbenzenesulfonyl chloride is a key reagent in this context, as the 4-isobutylphenyl moiety can confer desirable pharmacokinetic properties, such as increased lipophilicity, to the resulting sulfonamide derivatives.

This document provides detailed application notes and experimental protocols for the chemoselective reaction of this compound with a range of amino alcohols. It also explores the application of the resulting products, particularly as inhibitors of carbonic anhydrases, a critical target in various therapeutic areas.

Reaction Principle and Chemoselectivity

The reaction proceeds via a nucleophilic attack of the primary or secondary amine of the amino alcohol on the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The chemoselectivity of this reaction is governed by the significant difference in nucleophilicity between the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. Amines are generally much stronger nucleophiles than alcohols, ensuring that N-sulfonylation is the predominant pathway under standard reaction conditions.

Applications in Drug Discovery: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Several CA isoforms are overexpressed in various pathological conditions, including cancer, glaucoma, and epilepsy, making them attractive drug targets.[1]

The sulfonamide moiety of N-(hydroxyalkyl)-4-isobutylbenzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme's catalytic activity. The 4-isobutylphenyl group can engage in hydrophobic interactions within the active site, potentially enhancing binding affinity and isoform selectivity.[2]

Experimental Protocols

The following protocols are representative examples for the chemoselective N-sulfonylation of various amino alcohols with this compound.

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-isobutylbenzenesulfonamide

Materials:

  • This compound

  • Ethanolamine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of N-((S)-1-hydroxy-3-phenylpropan-2-yl)-4-isobutylbenzenesulfonamide

Materials:

  • This compound

  • (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol)

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq.) in a mixture of THF and water, add sodium bicarbonate (2.5 eq.).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.2 eq.) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of (S)-4-isobutyl-N-(1-hydroxypropan-2-yl)benzenesulfonamide

Materials:

  • This compound

  • (S)-Alaninol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (S)-alaninol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine (1.5 eq.) to the solution.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up the reaction as described in Protocol 1 (steps 5-8).

  • Purify the product by flash chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the chemoselective N-sulfonylation of various amino alcohols with this compound under the conditions described in the protocols.

Table 1: Reaction of this compound with Primary Amino Alcohols

EntryAmino AlcoholProtocolReaction Time (h)Yield (%)
1Ethanolamine1592
23-Amino-1-propanol1690
3(S)-Alaninol31688
4(S)-Phenylalaninol21485

Table 2: Reaction of this compound with a Secondary Amino Alcohol

EntryAmino AlcoholProtocolReaction Time (h)Yield (%)
12-(Methylamino)ethanol1 (modified)1875

Table 3: Representative Spectroscopic Data for N-(2-hydroxyethyl)-4-isobutylbenzenesulfonamide

TechniqueData
¹H NMR δ (ppm): 7.80 (d, 2H), 7.30 (d, 2H), 5.10 (t, 1H, NH), 3.60 (t, 2H), 3.05 (q, 2H), 2.50 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H)
IR (KBr) ν (cm⁻¹): 3490 (O-H), 3280 (N-H), 1320, 1150 (SO₂)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₉NO₃S: 258.11; found: 258.1

Note: The data presented in the tables are illustrative and based on typical outcomes for such reactions. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Workflow

G General Workflow for Chemoselective N-Sulfonylation cluster_0 Reaction Setup cluster_1 Work-up and Purification Amino Alcohol Amino Alcohol Reaction Mixture Reaction Mixture Amino Alcohol->Reaction Mixture Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Mixture Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Reaction Mixture This compound This compound This compound->Reaction Mixture Slow addition at 0 °C Quenching (Water) Quenching (Water) Reaction Mixture->Quenching (Water) Extraction (Organic Solvent) Extraction (Organic Solvent) Quenching (Water)->Extraction (Organic Solvent) Washing (Acid, Base, Brine) Washing (Acid, Base, Brine) Extraction (Organic Solvent)->Washing (Acid, Base, Brine) Drying and Concentration Drying and Concentration Washing (Acid, Base, Brine)->Drying and Concentration Purification (Chromatography) Purification (Chromatography) Drying and Concentration->Purification (Chromatography) Pure N-(hydroxyalkyl)-4-isobutylbenzenesulfonamide Pure N-(hydroxyalkyl)-4-isobutylbenzenesulfonamide Purification (Chromatography)->Pure N-(hydroxyalkyl)-4-isobutylbenzenesulfonamide

Caption: General experimental workflow for the synthesis of N-(hydroxyalkyl)-4-isobutylbenzenesulfonamides.

Carbonic Anhydrase Inhibition Pathway

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Outcome CA_Active_Site Carbonic Anhydrase Active Site Zn_ion Zn²⁺ Zn_ion->CA_Active_Site coordination Inhibition Enzyme Inhibition Water_Molecule H₂O Water_Molecule->Zn_ion bound Inhibitor N-(hydroxyalkyl)-4- isobutylbenzenesulfonamide Sulfonamide_Group Sulfonamide Group (-SO₂NH-) Inhibitor->Sulfonamide_Group Isobutylphenyl_Group 4-Isobutylphenyl Group Inhibitor->Isobutylphenyl_Group Sulfonamide_Group->Zn_ion displaces water and coordinates to Zn²⁺ Hydrophobic_Pocket Hydrophobic Pocket Isobutylphenyl_Group->Hydrophobic_Pocket hydrophobic interaction Hydrophobic_Pocket->CA_Active_Site No_CO2_Hydration Blockage of CO₂ Hydration Inhibition->No_CO2_Hydration

Caption: Inhibition of carbonic anhydrase by N-(hydroxyalkyl)-4-isobutylbenzenesulfonamide.

References

Investigational Application Note: Chiral Resolution of Amines Using 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the development of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. One established method for chiral resolution is the formation of diastereomers, which, due to their different physical properties, can be separated by techniques such as fractional crystallization.[1] This application note outlines a hypothetical and investigational protocol for the chiral resolution of racemic amines through the formation of diastereomeric sulfonamides using 4-isobutylbenzenesulfonyl chloride as a derivatizing agent.

The reaction of a racemic amine with an enantiomerically pure chiral auxiliary would theoretically produce a mixture of diastereomers. However, the use of an achiral resolving agent like this compound with a racemic amine will result in a pair of enantiomeric sulfonamides, which are not separable by standard crystallization. For this method to be viable, the this compound would need to be reacted with a racemic amine in the presence of a chiral catalyst or be used to derivatize an amine that already possesses a chiral center, leading to diastereomers if the amine has more than one stereocenter. This protocol focuses on the derivatization of a chiral amine to form diastereomeric sulfonamides, which can then potentially be separated.

Disclaimer: This protocol is a generalized framework based on established reactions of other sulfonyl chlorides and has not been validated for this compound.[2][3] Significant optimization of reaction conditions, crystallization solvents, and cleavage methods would be required.

Principle of the Method

The proposed method for the chiral resolution of a racemic amine involves three key stages:

  • Diastereomeric Sulfonamide Formation: The racemic amine is reacted with this compound to form a pair of enantiomeric sulfonamides. To achieve diastereomers, this process would necessitate a chiral influence, such as a chiral base or catalyst, or the amine substrate must already contain another stereocenter. For the purpose of this note, we will assume the latter. The resulting diastereomeric sulfonamides will have different solubilities.[1]

  • Fractional Crystallization: The mixture of diastereomeric sulfonamides is subjected to fractional crystallization to isolate the less soluble diastereomer. The choice of solvent is critical for successful separation.

  • Cleavage and Recovery: The separated diastereomeric sulfonamide is then cleaved to regenerate the enantiomerically enriched amine. This step can be challenging, often requiring harsh conditions, though milder methods are under investigation.[4]

Experimental Protocols

I. Formation of Diastereomeric N-(4-Isobutylphenyl)sulfonyl Amines

This protocol describes the reaction between a racemic chiral amine and this compound.

Materials:

  • Racemic chiral amine

  • This compound

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine (1.0 eq.) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (1.2 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric sulfonamides.

II. Separation of Diastereomeric Sulfonamides by Fractional Crystallization

Materials:

  • Crude mixture of diastereomeric sulfonamides

  • Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof)

Procedure:

  • Dissolve a small amount of the crude sulfonamide mixture in a minimal amount of a hot screening solvent.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) or freezer (-20 °C).

  • If crystals form, isolate them by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals and analyze their diastereomeric purity by chiral HPLC or NMR spectroscopy.

  • The mother liquor can be concentrated and subjected to further crystallization attempts.

  • Once optimal crystallization conditions are identified, scale up the process with the remaining crude material.

III. Cleavage of the Sulfonamide and Recovery of the Enantiomerically Enriched Amine

Caution: This step may require harsh conditions. Perform in a well-ventilated fume hood.

Materials:

  • Isolated diastereomerically pure sulfonamide

  • Reagents for cleavage (e.g., HBr in acetic acid, sodium in liquid ammonia, or other specialized reagents for mild cleavage)[4][5]

  • Appropriate work-up reagents (e.g., sodium hydroxide solution, organic solvent for extraction)

Procedure (Example using HBr in acetic acid):

  • Dissolve the isolated sulfonamide in a minimal amount of a suitable solvent (e.g., acetic acid).

  • Add a solution of HBr in acetic acid (e.g., 33 wt. %).

  • Heat the reaction mixture under reflux and monitor for completion by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., concentrated NaOH solution) while cooling in an ice bath.

  • Extract the liberated amine with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the enantiomerically enriched amine by distillation or recrystallization.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation.

Data Presentation

The following tables provide a template for organizing experimental data during the optimization of this investigational protocol.

Table 1: Optimization of Sulfonamide Formation

EntryAmineBaseSolventTime (h)Temperature (°C)Yield (%)
1Racemic Amine APyridineDCM24RTData
2Racemic Amine ATEADCM24RTData
3Racemic Amine APyridineTHF24RTData
4Racemic Amine BPyridineDCM24RTData

Table 2: Screening of Solvents for Fractional Crystallization

EntrySolvent SystemDiastereomeric Ratio (crude)Diastereomeric Ratio (crystals)Yield of Crystals (%)
1EthanolDataDataData
2Ethyl Acetate/HexaneDataDataData
3TolueneDataDataData

Table 3: Results of Sulfonamide Cleavage and Amine Recovery

EntryCleavage MethodReaction Time (h)Temperature (°C)Yield of Amine (%)Enantiomeric Excess (%)
1HBr/AcOHDataDataDataData
2Na/NH₃DataDataDataData

Visualizations

experimental_workflow cluster_synthesis Sulfonamide Formation cluster_separation Separation cluster_recovery Amine Recovery racemic_amine Racemic Amine reaction Reaction in Base/Solvent racemic_amine->reaction sulfonyl_chloride 4-Isobutylbenzenesulfonyl Chloride sulfonyl_chloride->reaction diastereomers Mixture of Diastereomeric Sulfonamides reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization pure_diastereomer Isolated Diastereomer crystallization->pure_diastereomer mother_liquor Mother Liquor (Other Diastereomer) crystallization->mother_liquor cleavage Sulfonamide Cleavage pure_diastereomer->cleavage enantioenriched_amine Enantiomerically Enriched Amine cleavage->enantioenriched_amine

Caption: Experimental workflow for the chiral resolution of an amine.

logical_relationship racemic_mixture Racemic Amine (R-Amine and S-Amine) reaction + this compound racemic_mixture->reaction diastereomeric_sulfonamides Diastereomeric Sulfonamides (R'-Sulfonyl-R-Amine and R'-Sulfonyl-S-Amine) reaction->diastereomeric_sulfonamides separation Separation based on different physical properties (e.g., solubility) diastereomeric_sulfonamides->separation isolated_diastereomer Isolated Diastereomer (e.g., R'-Sulfonyl-R-Amine) separation->isolated_diastereomer cleavage Cleavage of Sulfonyl Group isolated_diastereomer->cleavage resolved_enantiomer Resolved Enantiomer (R-Amine) cleavage->resolved_enantiomer

Caption: Logical steps in diastereomeric resolution.

Challenges and Considerations

  • Diastereoselectivity: The formation of diastereomers with significantly different physical properties is not guaranteed. In some cases, the diastereomers may be inseparable by crystallization.[6]

  • Crystallization: The selection of an appropriate solvent system for fractional crystallization is crucial and often requires extensive screening.

  • Sulfonamide Cleavage: The stability of the sulfonamide bond can make its cleavage difficult without causing racemization or degradation of the desired amine. The development of mild cleavage conditions is an active area of research.[4][7]

  • Analytical Methods: Robust analytical methods, such as chiral HPLC, are essential for accurately determining the diastereomeric and enantiomeric purity at each stage of the process. Derivatization of the amine with other reagents may be necessary for analysis.[8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isobutylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-isobutylbenzenesulfonamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-isobutylbenzenesulfonamide in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I address them?

A1: Low yield can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The sulfonation of isobutylbenzene may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature. Using a stronger sulfonating agent, such as fuming sulfuric acid (oleum), can also drive the reaction forward.[1][2] Ensure the reagents are of high purity, as impurities can inhibit the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the ortho-isomer instead of the desired para-isomer.

    • Solution: Steric hindrance from the isobutyl group generally favors the formation of the para-product.[1] However, controlling the reaction temperature is crucial. Lower temperatures can increase the selectivity for the para-isomer.

  • Product Decomposition: The product, 4-isobutylbenzenesulfonyl chloride, is susceptible to hydrolysis.

    • Solution: The workup procedure should be performed under anhydrous conditions as much as possible until the sulfonamide is formed. When quenching the reaction with ice or water, do so carefully and at a low temperature to minimize hydrolysis of the intermediate sulfonyl chloride.[3]

  • Purification Losses: Significant amounts of the product can be lost during purification steps like extraction and crystallization.

    • Solution: Optimize your solvent system for extraction and crystallization to ensure maximum recovery. When washing the crude product, use ice-cold solvents to minimize dissolution of the desired compound.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-isobutylbenzenesulfonamide?

A2: The primary cause of multiple products is the formation of isomeric sulfonamides (ortho and meta).

  • Temperature Control: The ratio of para to ortho/meta substitution is often temperature-dependent. Experiment with running the reaction at different temperatures to find the optimal condition for para-selectivity. Generally, lower temperatures favor the para-product due to steric effects.

  • Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence selectivity. While highly reactive agents like fuming sulfuric acid can improve overall conversion, they may decrease selectivity. A systematic evaluation of different sulfonating agents (e.g., concentrated sulfuric acid, chlorosulfonic acid) could be beneficial.

Q3: The purification of my crude product is proving difficult, leading to a low isolated yield. What are some effective purification strategies?

A3: Effective purification is critical for obtaining a high yield of pure 4-isobutylbenzenesulfonamide.

  • Crystallization: This is a common and effective method for purifying solid organic compounds.

    • Protocol: After the amination step, the crude sulfonamide can be recrystallized from a suitable solvent or solvent mixture. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of your specific product and impurities.

  • Column Chromatography: If crystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to separate the desired product from impurities.

  • Washing: Before final purification, washing the crude product can remove many impurities. For the intermediate this compound, washing with cold water can remove excess acid.[3][4] For the final sulfonamide product, washing with a non-polar solvent like hexane can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 4-isobutylbenzenesulfonamide?

A1: The synthesis is typically a two-step process:

  • Sulfonation: Isobutylbenzene is reacted with a sulfonating agent (e.g., chlorosulfonic acid or fuming sulfuric acid) to form this compound. This is an electrophilic aromatic substitution reaction.[1]

  • Amination: The resulting this compound is then reacted with ammonia or an amine to form the desired 4-isobutylbenzenesulfonamide.

Q2: What are the recommended reaction conditions for the sulfonation of isobutylbenzene?

A2: Optimal conditions should be determined empirically, but a good starting point based on analogous reactions would be:

  • Sulfonating Agent: Chlorosulfonic acid is a common reagent for this type of transformation.[4]

  • Temperature: The reaction is typically carried out at a low temperature, often between 0°C and room temperature, to control the reaction rate and improve selectivity.

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the scale and temperature. Monitoring the reaction by TLC or GC can help determine the optimal time.

Q3: What safety precautions should I take during this synthesis?

A3: This synthesis involves hazardous materials and requires strict safety protocols:

  • Corrosive Reagents: Chlorosulfonic acid and fuming sulfuric acid are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The sulfonation reaction is exothermic. Add the sulfonating agent slowly and with efficient cooling to control the temperature and prevent a runaway reaction.

  • Gas Evolution: The reaction of chlorosulfonic acid with isobutylbenzene evolves hydrogen chloride gas, which is toxic and corrosive. Ensure the reaction is performed in a fume hood.[4]

Quantitative Data

The following table summarizes reaction conditions for the synthesis of similar benzenesulfonamide compounds, which can serve as a starting point for optimizing the synthesis of 4-isobutylbenzenesulfonamide.

Starting MaterialSulfonating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
AcetanilideChlorosulfonic AcidNone12-15, then 600.25, then 277-81p-Acetaminobenzenesulfonyl chloride
β-phenylethylamine (after acetylation)Chlorosulfonic AcidDichloromethane, Chloroform, etc.Not specifiedNot specified~120 (chlorosulfonation step)4-(2-aminoethyl)benzenesulfonamide
TolueneFuming Sulfuric AcidNone400.3-0.5Not specifiedp-Toluenesulfonic acid

Experimental Protocols

General Protocol for the Synthesis of 4-Isobutylbenzenesulfonamide

Step 1: Sulfonation of Isobutylbenzene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool isobutylbenzene in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the cooled isobutylbenzene while maintaining the temperature below 10°C. The molar ratio of chlorosulfonic acid to isobutylbenzene is typically between 2:1 and 5:1.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This should be done in a fume hood as HCl gas will be evolved.[4]

  • The solid this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude this compound, preferably under vacuum.

Step 2: Amination of this compound

  • Add the crude this compound portion-wise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

  • Collect the precipitated 4-isobutylbenzenesulfonamide by vacuum filtration.

  • Wash the solid with cold water to remove any remaining ammonia and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-isobutylbenzenesulfonamide.

Visualizations

ExperimentalWorkflow cluster_sulfonation Step 1: Sulfonation cluster_amination Step 2: Amination cluster_purification Step 3: Purification start Isobutylbenzene reaction1 Reaction at 0-10°C start->reaction1 reagent1 Chlorosulfonic Acid reagent1->reaction1 workup1 Quench on Ice reaction1->workup1 intermediate This compound workup1->intermediate reaction2 Reaction at RT intermediate->reaction2 reagent2 Aqueous Ammonia reagent2->reaction2 workup2 Filtration & Washing reaction2->workup2 product Crude 4-Isobutylbenzenesulfonamide workup2->product purification Recrystallization product->purification final_product Pure 4-Isobutylbenzenesulfonamide purification->final_product

Caption: Experimental workflow for the synthesis of 4-isobutylbenzenesulfonamide.

Troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield of 4-Isobutylbenzenesulfonamide check_reaction Incomplete Reaction? start->check_reaction check_side_products Multiple Products Observed? start->check_side_products check_purification High Loss During Purification? start->check_purification solution_reaction Increase Reaction Time/Temp Use Stronger Sulfonating Agent check_reaction->solution_reaction Yes solution_side_products Optimize Reaction Temperature Evaluate Different Sulfonating Agents check_side_products->solution_side_products Yes solution_purification Optimize Crystallization Solvent Use Column Chromatography check_purification->solution_purification Yes

Caption: Troubleshooting guide for low yield in 4-isobutylbenzenesulfonamide synthesis.

References

Technical Support Center: 4-Isobutylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isobutylbenzenesulfonyl chloride. The information is designed to help identify and mitigate common side products and other issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via chlorosulfonation of isobutylbenzene?

A1: The most prevalent side products are the corresponding sulfonic acid and diaryl sulfone. Specifically, you may encounter:

  • 4-Isobutylbenzenesulfonic acid: This results from the hydrolysis of the sulfonyl chloride product in the presence of water.[1] It is crucial to maintain anhydrous conditions during the reaction and work-up.

  • 4,4'-Diisobutyldiphenyl sulfone: This by-product forms from a Friedel-Crafts reaction between the this compound product and unreacted isobutylbenzene starting material. Using an excess of chlorosulfonic acid can help to minimize its formation.

  • 2-Isobutylbenzenesulfonyl chloride: As the isobutyl group is an ortho-, para-directing group, some of the ortho-isomer is typically formed alongside the desired para-isomer.

Q2: I am using this compound to synthesize a sulfonamide, but my yields are low. What could be the issue?

A2: Low yields in sulfonamide synthesis can be due to several factors:

  • Hydrolysis of the starting material: If your this compound has been exposed to moisture, it may have partially hydrolyzed to the unreactive 4-isobutylbenzenesulfonic acid.

  • Inadequate acid scavenger: The reaction of a sulfonyl chloride with an amine produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[2] Ensure you are using a sufficient amount of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl as it is formed.

  • Steric hindrance: If the amine you are using is sterically hindered, the reaction may be slow. In such cases, longer reaction times, elevated temperatures, or the use of a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.

Q3: My final sulfonamide product is impure. What are the likely contaminants?

A3: Impurities in your sulfonamide product often originate from the this compound starting material. Common impurities include:

  • The corresponding sulfonamide of the ortho-isomer: If your starting sulfonyl chloride contained the 2-isobutylbenzenesulfonyl chloride isomer, you will likely have the corresponding ortho-sulfonamide impurity in your final product.

  • Unreacted 4,4'-diisobutyldiphenyl sulfone: This sulfone by-product from the synthesis of the sulfonyl chloride is generally unreactive towards amines and may be carried through the reaction and purification steps.

  • Over-alkylation products: If you are using a primary or secondary amine, it is possible for the sulfonamide product to react further, leading to more substituted by-products, although this is less common with sulfonyl chlorides compared to alkyl halides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to side product formation in reactions involving this compound.

Observed Issue Potential Cause Recommended Solution
High levels of 4,4'-diisobutyldiphenyl sulfone in the crude sulfonyl chloride product. Insufficient chlorosulfonic acid used during synthesis, leading to reaction between the product and starting material.Use a larger excess of chlorosulfonic acid. However, be mindful of the increased hazards during quenching.
Significant amount of 2-isobutylbenzenesulfonyl chloride isomer. The isobutyl group's directing effect leads to the formation of both ortho and para isomers.While difficult to prevent entirely, purification by fractional distillation under reduced pressure or crystallization may help to separate the isomers.
Low yield of sulfonyl chloride and presence of a water-soluble acidic compound. Presence of moisture during the reaction or work-up, causing hydrolysis to 4-isobutylbenzenesulfonic acid.[1]Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction mixture on ice and separate the product as quickly as possible to minimize contact with the aqueous layer.[3]
Low yield of sulfonamide when reacting with an amine. The amine is being protonated by the HCl generated during the reaction.Add at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to act as an acid scavenger.
Formation of a sulfonate ester when reacting with an alcohol. This is the expected product. However, if the yield is low, it could be due to similar issues as with sulfonamide synthesis (hydrolysis of starting material, lack of an acid scavenger).Ensure anhydrous conditions and the use of a suitable base to neutralize the generated HCl.

Key Experimental Protocols

Synthesis of this compound via Chlorosulfonation

Materials:

  • Isobutylbenzene

  • Chlorosulfonic acid

  • Dry dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add isobutylbenzene and dry DCM.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for Sulfonamide Formation

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine or triethylamine

  • Dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in the dry solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with 1 M HCl and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to illustrate the key reaction pathways and a troubleshooting workflow.

Reaction_Pathway cluster_synthesis Synthesis cluster_side_reactions Side Reactions IBB Isobutylbenzene Product 4-Isobutylbenzenesulfonyl Chloride IBB->Product Chlorosulfonation (Major) Ortho 2-Isobutylbenzenesulfonyl Chloride IBB->Ortho Chlorosulfonation (Minor) CSA Chlorosulfonic Acid (HSO3Cl) Sulfone 4,4'-Diisobutyldiphenyl Sulfone Product->Sulfone Friedel-Crafts with IBB Acid 4-Isobutylbenzenesulfonic Acid Product->Acid Hydrolysis H2O Water

Caption: Synthesis of this compound and major side products.

Troubleshooting_Workflow Start Start: Impure Product or Low Yield Check_SM Check Purity of This compound Start->Check_SM Hydrolysis Issue: Hydrolysis to Sulfonic Acid Solution: Use Anhydrous Conditions Check_SM->Hydrolysis Moisture Present Isomers Issue: Ortho-Isomer Present Solution: Purify by Distillation/Crystallization Check_SM->Isomers Isomers Detected Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Starting Material is Pure Pure_Product Successful Reaction: High Yield, Pure Product Hydrolysis->Pure_Product Isomers->Pure_Product No_Base Issue: No Acid Scavenger Solution: Add Pyridine or TEA Check_Conditions->No_Base Reaction with Amine/Alcohol Temp_Time Issue: Incomplete Reaction Solution: Increase Temp/Time, Use Catalyst Check_Conditions->Temp_Time Slow/Incomplete Reaction No_Base->Pure_Product Temp_Time->Pure_Product

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of 4-Isobutylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-isobutylbenzenesulfonamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to assist you in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of 4-isobutylbenzenesulfonamide, providing practical solutions to overcome these challenges.

Q1: What is the best solvent system for the recrystallization of 4-isobutylbenzenesulfonamide?

A1: For many sulfonamides, a mixed solvent system of a polar organic solvent with water as an anti-solvent is highly effective.[1] An ethanol/water mixture is a common and recommended choice. The ideal solvent should dissolve the 4-isobutylbenzenesulfonamide well at elevated temperatures but poorly at lower temperatures, allowing for efficient crystal formation upon cooling.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated or cools too rapidly. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of the primary solvent (e.g., ethanol) to slightly decrease the concentration. Allow the solution to cool more slowly to encourage proper crystal lattice formation.[3]

Q3: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to a supersaturated solution that requires a nucleation point to initiate crystallization. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

  • Seeding: Add a tiny crystal of pure 4-isobutylbenzenesulfonamide to the solution.

  • Concentrating the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low yield can be attributed to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor. Also, make sure to cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[3] Premature crystallization during a hot filtration step can also lead to loss of product.

Q5: My final product is discolored. How can I remove colored impurities?

A5: If your product has a noticeable color, this is likely due to the presence of impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before the filtration step. Be aware that adding too much charcoal can also adsorb some of your desired product, potentially reducing the yield.

Experimental Protocol: Recrystallization of 4-Isobutylbenzenesulfonamide

This protocol is a general guideline based on procedures for similar benzenesulfonamide derivatives and may require optimization for your specific sample and scale.[1]

Materials:

  • Crude 4-isobutylbenzenesulfonamide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-isobutylbenzenesulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to near its boiling point while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Addition of Anti-Sclvent: While keeping the ethanol solution hot, slowly add warm deionized water dropwise with continuous stirring until the solution becomes persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated at the elevated temperature.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the recrystallization of benzenesulfonamide derivatives, which can be used as a starting point for the purification of 4-isobutylbenzenesulfonamide.[1]

ParameterRecommended RangeNotes
Solvent Ratio (Ethanol:Crude Product) 3 - 15 mL : 1 gStart with a lower volume and add more as needed to achieve dissolution at high temperature.
Dissolution Temperature 30 - 80 °CHeat the solvent to near its boiling point to ensure complete dissolution of the crude product.
Crystallization Temperature -10 to 25 °CGradual cooling to room temperature followed by an ice bath will promote the formation of well-defined crystals.
Expected Yield 70 - 90%Yields can vary based on the purity of the starting material and adherence to the protocol.
Expected Purity >98%Purity should be assessed by appropriate analytical methods such as HPLC or melting point analysis.

Visual Workflow and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude 4-Isobutylbenzenesulfonamide dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter add_water Add Hot Water (Anti-Solvent) to Cloud Point hot_filter->add_water re_dissolve Add Hot Ethanol to Re-dissolve add_water->re_dissolve cool Slowly Cool to Room Temperature re_dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Ethanol/Water Mixture vacuum_filter->wash dry Dry Crystals wash->dry end Pure 4-Isobutylbenzenesulfonamide dry->end

Caption: Workflow for the recrystallization of 4-isobutylbenzenesulfonamide.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More Primary Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes check_solvent_volume Review Solvent Volume (Use Minimum) low_yield->check_solvent_volume Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool concentrate Concentrate Solution by Evaporation scratch_seed->concentrate If still no crystals check_cooling Ensure Thorough Cooling (Ice Bath) check_solvent_volume->check_cooling

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Workup Procedures for Reactions with 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 4-isobutylbenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental workup.

Issue 1: Presence of an oily residue or an unexpected spot on TLC after initial workup.

  • Question: After quenching my reaction and performing an initial extraction, I observe an oily residue, and TLC analysis shows a spot that I suspect is unreacted this compound. How can I remove it?

  • Answer: Unreacted this compound can be difficult to remove with a simple water wash due to its limited water solubility and slow hydrolysis rate in neutral conditions.[1] To effectively remove it, you should quench the reaction mixture to convert the sulfonyl chloride into a more water-soluble species.

    • Quenching with an aqueous base: Adding a dilute aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will hydrolyze the excess this compound to its corresponding sulfonic acid salt (sodium 4-isobutylbenzenesulfonate).[1] This salt is highly water-soluble and will be removed into the aqueous layer during extraction. This method is not suitable for products that are sensitive to basic conditions.

    • Quenching with a nucleophilic amine: Adding a simple, water-soluble amine, such as aqueous ammonia or a primary/secondary amine, will convert the excess sulfonyl chloride into a water-soluble sulfonamide, which can be easily removed during the aqueous workup.[1]

Issue 2: My product is contaminated with a highly polar, acidic impurity.

  • Question: After the workup, my product is contaminated with a very polar impurity that streaks on the TLC plate. I suspect it is 4-isobutylbenzenesulfonic acid. How can I remove it?

  • Answer: This is a common issue, as 4-isobutylbenzenesulfonic acid is the hydrolysis product of the starting material. While its salt is very soluble in water, the acid itself may have some solubility in organic solvents.[1][2]

    • Perform additional basic washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] This will deprotonate the sulfonic acid, forming the highly water-soluble salt that will partition into the aqueous phase. Ensure the aqueous wash is sufficiently basic to fully deprotonate the acid.

    • Silica gel chromatography: 4-Isobutylbenzenesulfonic acid is very polar and will adhere strongly to silica gel.[1] If aqueous washes are insufficient, column chromatography is an effective method for its removal.

Issue 3: My desired product is sensitive to strong bases.

  • Question: My product contains functional groups that are not stable under strongly basic conditions (e.g., esters). How can I quench the excess this compound without using NaOH?

  • Answer: For base-sensitive products, you can use milder quenching agents or non-aqueous methods.

    • Quenching with sodium bicarbonate: A saturated solution of sodium bicarbonate is a milder base than sodium hydroxide and can be effective for hydrolyzing the sulfonyl chloride.[3]

    • Quenching with pyridine: Pyridine can be used to quench the reaction. It reacts with the sulfonyl chloride to form an intermediate that is then hydrolyzed.[1]

    • Use of scavenger resins: Polymer-bound amine scavenger resins can be added to the reaction mixture. These resins react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[4]

Issue 4: Low yield of the desired product after workup.

  • Question: My final product yield is lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors during the workup and purification stages.

    • Incomplete extraction: Your product may have some solubility in the aqueous layer.[5] To minimize this, use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous phase. You can also back-extract the aqueous layers with a fresh portion of the organic solvent.

    • Product degradation: If your product is sensitive to acid or base, exposure during the washing steps can lead to degradation.[5] Use mild washing agents like saturated sodium bicarbonate instead of strong bases, and limit the contact time.

    • Loss during purification: If using recrystallization, ensure the correct solvent is chosen and that the solution is not cooled too rapidly, which can trap impurities and reduce the yield of pure crystals.[6][7] For column chromatography, ensure proper solvent system selection to avoid co-elution with byproducts.

Experimental Protocols

Standard Aqueous Workup Procedure

This protocol describes a general method for the workup of a reaction involving this compound.

  • Quenching:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to quench any unreacted this compound. Continue stirring for 15-30 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if the product is not acid-sensitive and there are basic impurities to remove).[8]

      • Saturated aqueous NaHCO₃ solution (to remove acidic impurities like 4-isobutylbenzenesulfonic acid).[1]

      • Brine (saturated NaCl solution) to aid in drying and reduce the solubility of the organic product in any remaining water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Data Presentation

Reagent/ParameterTypical Amount/ConditionPurpose
Quenching Agent (aq. NaHCO₃)Saturated solutionTo neutralize HCl byproduct and hydrolyze excess sulfonyl chloride.
Quenching Agent (aq. NaOH)1 M solutionA stronger base for quenching, not suitable for base-sensitive products.
Washing Solution (1 M HCl)Equal volume to organic layerTo remove basic impurities (e.g., excess amine reactants).
Washing Solution (Brine)Equal volume to organic layerTo remove residual water from the organic layer.
Drying Agent (Na₂SO₄/MgSO₄)Sufficient to remove cloudinessTo remove dissolved water from the organic solvent.
Recrystallization-To purify solid products based on solubility differences.
Column Chromatography-To purify products based on polarity differences.

Visualization of Workflows

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Excess Sulfonyl Chloride, Byproducts) Quench Quench (e.g., aq. NaHCO3) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Water) Quench->Extraction Wash Wash Organic Layer (Acid, Base, Brine) Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification_Choice Purification Method Dry_Concentrate->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If solid Chromatography Column Chromatography Purification_Choice->Chromatography If oil or difficult separation Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the workup and purification of products from reactions with this compound.

Troubleshooting_Tree cluster_unreacted Unreacted Starting Material cluster_hydrolysis Hydrolysis Byproduct Impurity_Check Impurity Detected in Product? Unreacted_SM Unreacted 4-isobutyl- benzenesulfonyl chloride Impurity_Check->Unreacted_SM Yes (Non-polar) Hydrolysis_Product 4-Isobutylbenzenesulfonic acid Impurity_Check->Hydrolysis_Product Yes (Polar/Acidic) No_Impurity Proceed to Final Characterization Impurity_Check->No_Impurity No Quench_Base Quench with aq. base (e.g., NaHCO3, NaOH) Unreacted_SM->Quench_Base If product is base-stable Quench_Amine Quench with aq. amine Unreacted_SM->Quench_Amine Alternative Basic_Wash Wash with aq. base (e.g., NaHCO3) Hydrolysis_Product->Basic_Wash Chromatography Silica Gel Chromatography Hydrolysis_Product->Chromatography If wash is insufficient

Caption: Decision tree for troubleshooting common impurities in the workup of this compound reactions.

References

removing unreacted 4-isobutylbenzenesulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 4-isobutylbenzenesulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound?

A1: Unreacted this compound is a reactive compound that can interfere with subsequent synthetic steps and complicate product purification. Its polarity can be similar to that of many organic products, making chromatographic separation challenging.[1] Furthermore, its reactivity towards nucleophiles can lead to the formation of unwanted byproducts during workup or storage.[2]

Q2: What are the primary methods for removing excess this compound?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The main approaches are:

  • Quenching with an amine: Reacting the sulfonyl chloride with a simple amine to form a sulfonamide.[1]

  • Aqueous hydrolysis: Using an aqueous base to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.[3]

  • Scavenger resins: Employing a polymer-bound nucleophile to covalently bind and remove the excess sulfonyl chloride by filtration.[4]

Q3: How do I choose the most suitable removal method for my experiment?

A3: The selection of the optimal method depends on several factors, including the stability of your desired product to the quenching conditions, the polarity of your product, and the scale of your reaction. For instance, if your product is sensitive to basic conditions, quenching with a strong aqueous base should be avoided.[1] A decision-making workflow is provided below to guide your choice.

Diagram 1: Decision-Making Workflow for Method Selection

Method Selection Workflow start Start: Excess This compound product_stability Is the desired product stable to aqueous base? start->product_stability product_polarity Is the product significantly less polar than the sulfonamide/sulfonic acid salt? product_stability->product_polarity No base_hydrolysis Quench with Aqueous Base product_stability->base_hydrolysis Yes scale Is the reaction scale large? product_polarity->scale No amine_quench Quench with Aqueous Amine product_polarity->amine_quench Yes scavenger_resin Use Scavenger Resin scale->scavenger_resin No chromatography Consider Column Chromatography scale->chromatography Yes amine_quench->chromatography base_hydrolysis->chromatography

Caption: A flowchart to guide the selection of the appropriate removal method.

Q4: How can I monitor the removal of this compound?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of this compound. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the sulfonyl chloride from its quenched products (sulfonamide or sulfonic acid) and the desired product.[1] The sulfonyl chloride is typically less polar than its corresponding sulfonamide or sulfonic acid.

Troubleshooting Guides

Issue 1: An oily residue persists after aqueous workup.
  • Possible Cause: Incomplete quenching or hydrolysis of this compound. The sulfonyl chloride is an oil that is poorly soluble in water and hydrolyzes slowly in neutral water.[3]

  • Solution:

    • Ensure Complete Quenching: Before workup, ensure the quenching reaction has gone to completion by TLC analysis. If the sulfonyl chloride spot is still present, add more quenching reagent and allow for a longer reaction time with vigorous stirring.

    • Use a More Effective Quenching Agent: If quenching with water or a weak base is slow, consider using a more nucleophilic amine (e.g., aqueous ammonia) or a stronger base (e.g., 1M NaOH) to accelerate the conversion to a more water-soluble species.[3]

    • Optimize Biphasic Reaction Conditions: In a two-phase system (e.g., organic solvent and aqueous base), ensure efficient mixing to maximize the interfacial area and promote the reaction. The use of a phase-transfer catalyst can sometimes be beneficial.

Issue 2: The product is contaminated with the quenched byproduct.
  • Possible Cause 1 (Amine Quench): The resulting 4-isobutylbenzenesulfonamide has some solubility in the organic extraction solvent.

    • Solution:

      • Multiple Aqueous Washes: Perform several washes of the organic layer with dilute acid (e.g., 1M HCl) if a basic amine was used for quenching, followed by water and brine to remove the sulfonamide.

      • Solvent Selection: Choose an extraction solvent where the sulfonamide has minimal solubility. A solvent polarity table can guide this choice.

      • Column Chromatography: If extraction is insufficient, the sulfonamide can usually be separated from the desired product by silica gel chromatography due to its higher polarity.[5]

  • Possible Cause 2 (Base Hydrolysis): The sodium 4-isobutylbenzenesulfonate salt is not completely removed during the aqueous extraction.

    • Solution:

      • Thorough Aqueous Washes: Wash the organic layer multiple times with water and then brine to remove the sulfonate salt.

      • "Salting Out": Adding a saturated solution of sodium chloride (brine) during the washes can decrease the solubility of organic compounds in the aqueous layer, pushing the desired product into the organic phase while the highly polar sulfonate salt remains in the aqueous layer.[6]

Issue 3: The desired product is sensitive to the quenching conditions.
  • Possible Cause: The use of a strong base or a reactive amine is degrading the target molecule.[1]

  • Solution:

    • Use a Milder Quenching Agent: Consider quenching with a weaker base like saturated sodium bicarbonate solution, although this may require longer reaction times.[1]

    • Employ a Scavenger Resin: Polymer-bound amine scavengers are an excellent alternative as they react with the excess sulfonyl chloride under mild conditions. The resulting polymer-bound sulfonamide is then simply removed by filtration, avoiding an aqueous workup altogether.[1] This method is particularly advantageous for water-soluble or base-sensitive products.

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted this compound

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Aqueous Amine Quench Reaction with NH₃ to form water-soluble 4-isobutylbenzenesulfonamide.Fast, cost-effective, and generally applicable.The resulting sulfonamide may have some organic solvent solubility, potentially requiring chromatography.Good to Excellent
Aqueous Base Hydrolysis Hydrolysis with NaOH to form highly water-soluble sodium 4-isobutylbenzenesulfonate.Byproduct is highly water-soluble, facilitating easy removal by extraction.Not suitable for base-sensitive products. Can lead to emulsions.Good to Excellent
Scavenger Resin Covalent capture of the sulfonyl chloride by a polymer-bound amine.High product purity, avoids aqueous workup, ideal for sensitive or water-soluble products.Higher cost of reagents, may require longer reaction times for complete scavenging.Excellent

Note: Purity is dependent on the specific reaction and subsequent workup procedure.

Table 2: Solubility of Quenched Byproducts

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
4-Isobutylbenzenesulfonamide Ethyl Acetate25(Estimated: Low to Moderate)
4-Isobutylbenzenesulfonamide Dichloromethane25(Estimated: Moderate)
Sodium 4-Isobutylbenzenesulfonate Water25(Estimated: High)[3]
Sodium 4-Isobutylbenzenesulfonate Water60(Estimated: Very High)[3]

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonia
  • Cool the Reaction Mixture: Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench the Reaction: Slowly add a 2 M solution of ammonia in methanol or a concentrated aqueous ammonium hydroxide solution (e.g., 28-30%) to the stirred reaction mixture. A typical starting point is to use 2-3 equivalents of ammonia relative to the initial excess of this compound.

  • Monitor Quenching: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the disappearance of the this compound spot by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Hydrolysis with Aqueous Sodium Hydroxide
  • Cool the Reaction Mixture: After reaction completion, cool the mixture to 0-5 °C.

  • Quench the Reaction: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) to the vigorously stirred reaction mixture. Use at least 2 equivalents of NaOH relative to the excess sulfonyl chloride.

  • Monitor Hydrolysis: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting sulfonyl chloride.

  • Aqueous Workup:

    • Dilute with an organic solvent if necessary.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Protocol 3: Removal Using a Scavenger Resin
  • Select Resin: Choose a suitable polymer-bound amine scavenger, such as aminomethylated polystyrene.

  • Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess this compound).

  • Scavenging: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.

  • Monitor Progress: Monitor the disappearance of the this compound from the solution by TLC.

  • Isolate Product: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[4]

Mandatory Visualizations

Diagram 2: Experimental Workflow for Amine Quenching

Amine Quenching Workflow start Crude Reaction Mixture cool Cool to 0-5 °C start->cool add_amine Add Aqueous Ammonia cool->add_amine stir Stir at RT, 30-60 min add_amine->stir tlc Monitor by TLC stir->tlc workup Aqueous Workup tlc->workup extract Extract with Organic Solvent workup->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Step-by-step workflow for the removal of this compound via amine quenching.

Diagram 3: Signaling Pathway of Sulfonyl Chloride Removal dot digraph "Removal Pathways" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sulfonyl_chloride [label="4-Isobutylbenzenesulfonyl\nChloride (in organic phase)"]; amine [label="Aqueous\nAmmonia", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Aqueous\nNaOH", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; resin [label="Scavenger\nResin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sulfonamide [label="4-Isobutylbenzenesulfonamide\n(can partition)", fillcolor="#FBBC05"]; sulfonate [label="Sodium 4-Isobutylbenzenesulfonate\n(in aqueous phase)", fillcolor="#FBBC05"]; resin_bound [label="Resin-Bound Sulfonamide\n(solid phase)", fillcolor="#FBBC05"]; extraction [label="Liquid-Liquid\nExtraction", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Purified Product\nin Organic Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sulfonyl_chloride -> sulfonamide [label="+ NH3"]; sulfonyl_chloride -> sulfonate [label="+ NaOH"]; sulfonyl_chloride -> resin_bound [label="+ Resin-NH2"]; amine -> sulfonamide; base -> sulfonate; resin -> resin_bound; sulfonamide -> extraction; sulfonate -> extraction; extraction -> pure_product; resin_bound -> filtration; filtration -> pure_product; }

References

dealing with low reactivity of hindered amines with 4-isobutylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dealing with Low Reactivity of Hindered Amines with 4-Isobutylbenzenesulfonyl Chloride

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during the sulfonylation of sterically hindered amines with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction between a hindered amine and this compound is showing low to no product formation. What are the primary causes?

A1: Low reactivity in this specific transformation is a common challenge primarily due to two factors: the low nucleophilicity of the hindered amine and the potential for competing side reactions.[1] Sterically demanding amines, such as di-tert-butylamine or 2,2,6,6-tetramethylpiperidine, are poor nucleophiles, which slows down the desired sulfonylation reaction.

Here is a troubleshooting workflow to diagnose and address the issue:

G start Low or No Product check_reagents Verify Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Anhydrous) check_reagents->check_conditions Reagents OK end_fail Consult Alternative Strategies check_reagents->end_fail Reagents Degraded catalyst Introduce a Nucleophilic Catalyst (e.g., DMAP) check_conditions->catalyst Conditions Correct check_conditions->end_fail Conditions Incorrect optimize Optimize Reaction Parameters (Temperature, Time, Solvent) catalyst->optimize Catalyst Added catalyst->end_fail Catalysis Ineffective end_success Successful Sulfonamide Synthesis optimize->end_success Optimization Successful optimize->end_fail Optimization Fails

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Troubleshooting Steps:

  • Reagent Quality:

    • This compound: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] Use a freshly opened bottle or purify it before use.

    • Hindered Amine: Ensure the amine is pure and free from moisture.

    • Solvent and Base: Use anhydrous solvents and ensure any base used (e.g., triethylamine, pyridine) is dry.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: For sluggish reactions, gentle heating may be required. However, start at 0 °C to room temperature, as excessive heat can promote side reactions.[1]

    • Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, with 1.1-1.5 equivalents of a non-nucleophilic base to scavenge the HCl byproduct.[1]

Q2: I'm using a standard base like pyridine or triethylamine, but the reaction is still very slow. What can I do to accelerate it?

A2: For sterically hindered amines, traditional non-nucleophilic bases like triethylamine or even pyridine are often insufficient to promote the reaction at a reasonable rate. The most effective solution is to use a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the most widely recommended.[2]

DMAP is significantly more effective than pyridine because it acts as a nucleophilic catalyst, not just a base.[2] It reacts with the this compound to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more electrophilic and susceptible to attack by the hindered amine.[2]

G cluster_activation Activation Step cluster_sulfonylation Sulfonylation Step SulfonylChloride 4-Isobutylbenzenesulfonyl Chloride Intermediate Reactive N-Sulfonylpyridinium Intermediate SulfonylChloride->Intermediate DMAP DMAP DMAP->Intermediate Sulfonamide Sulfonamide Product Intermediate->Sulfonamide HinderedAmine Hindered Amine HinderedAmine->Sulfonamide DMAP_regen DMAP (Regenerated) Sulfonamide->DMAP_regen Catalyst Regeneration

Caption: Mechanism of DMAP catalysis in sulfonylation.

Q3: What are the common side reactions to be aware of, and how can I minimize them?

A3: The primary side reactions are hydrolysis of the sulfonyl chloride and, for primary hindered amines, di-sulfonylation.

Side ReactionCauseRecommended Solution
Sulfonyl Chloride Hydrolysis Presence of water in the reaction mixture.[1]Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Di-sulfonylation (for primary amines) Using an excess of sulfonyl chloride, high reaction temperatures, or prolonged reaction times.[1]Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly at a lower temperature (e.g., 0 °C). Monitor the reaction closely by TLC or HPLC and quench it once the starting amine is consumed.[1]

Q4: Are there alternative strategies if DMAP catalysis is not effective or if I want to avoid sulfonyl chlorides?

A4: Yes, several other methods can be employed for the synthesis of sulfonamides from hindered amines:

  • Indium Catalysis: Indium metal can catalyze the sulfonylation of sterically hindered and less nucleophilic amines. This method often proceeds under mild, base-free conditions.

  • Lewis Acid Activation of Sulfonyl Fluorides: While this applies to sulfonyl fluorides, the principle of using a Lewis acid like calcium triflimide [Ca(NTf2)2] to activate the sulfonyl group for attack by a hindered amine is a valuable strategy.

  • Alternative Sulfonylating Agents: Consider using thiosulfonates as sulfonylating agents, which can be activated by copper catalysts.

Data Presentation

The following table provides representative data on the effect of different catalysts on the sulfonylation of a generic hindered secondary amine. Note that these are illustrative values, and actual results will vary based on the specific substrates and conditions.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
None0Pyridine (1.5 eq)DCM2524<10
Pyridine100 (as base)-DCM252415-30
DMAP 10 Triethylamine (1.2 eq) DCM 25 4 >90
Indium10NoneAcetonitrile801270-85

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of N-(Hindered Amine)-4-isobutylbenzenesulfonamide

This protocol provides a general procedure for the efficient sulfonylation of a sterically hindered secondary amine using this compound with DMAP as a catalyst.

Materials:

  • Hindered secondary amine (e.g., 2,2,6,6-tetramethylpiperidine) (1.0 eq)

  • This compound (1.05 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.

    • Stir the solution and add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove DMAP and excess triethylamine), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Work-up and Purification setup1 Add hindered amine, DMAP, and anhydrous DCM to flask setup2 Add triethylamine setup1->setup2 setup3 Cool to 0 °C setup2->setup3 add2 Add dropwise to reaction mixture at 0 °C setup3->add2 add1 Dissolve 4-isobutylbenzenesulfonyl chloride in anhydrous DCM add1->add2 monitor1 Warm to room temperature and stir add2->monitor1 monitor2 Monitor by TLC or HPLC monitor1->monitor2 workup1 Quench with water monitor2->workup1 workup2 Wash with 1M HCl, NaHCO3, brine workup1->workup2 workup3 Dry, concentrate, and purify workup2->workup3

Caption: Experimental workflow for DMAP-catalyzed sulfonylation.

References

preventing hydrolysis of 4-isobutylbenzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals to prevent the hydrolysis of 4-isobutylbenzenesulfonyl chloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound and why is it problematic?

A1: this compound is a sulfonyl chloride, a class of compounds highly reactive towards nucleophiles, including water.[1][2] When exposed to moisture, it undergoes hydrolysis to form 4-isobutylbenzenesulfonic acid and hydrochloric acid (HCl). This reaction is problematic as it consumes the starting material, leading to lower yields of the desired product.[3] It also introduces acidic impurities that can complicate the reaction work-up and product purification.[4]

Q2: What are the tell-tale signs of hydrolysis in my reaction?

A2: Several signs may indicate that hydrolysis is occurring:

  • Low or No Product Yield: The most common indicator is a significantly lower-than-expected yield of the desired product, as the starting material is consumed by reacting with water.[3]

  • Formation of a White Precipitate: The resulting 4-isobutylbenzenesulfonic acid may precipitate from the reaction mixture, appearing as a white solid.

  • Unexpected Acidity: The generation of hydrochloric acid during hydrolysis will make the reaction mixture acidic.

  • Reagent Appearance: A fresh bottle of this compound should be a clear or slightly yellow liquid or solid.[5] If the reagent appears cloudy or fumes upon opening the bottle, it may have been exposed to atmospheric moisture.[3]

Q3: What are the general principles for preventing hydrolysis?

A3: The key to preventing hydrolysis is to rigorously exclude water from the reaction system. This can be achieved through several measures:

  • Use Anhydrous Reagents and Solvents: Ensure all solvents and reagents are thoroughly dried before use.[6][7]

  • Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[3][8]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[3][9]

Troubleshooting Guide

Q4: My reaction yield is consistently low. Could hydrolysis be the cause and how do I fix it?

A4: Yes, low yields are a primary symptom of unintended hydrolysis.[3][10] To troubleshoot, systematically evaluate and improve the anhydrous conditions of your reaction.

  • Solvent and Reagent Purity: Ensure you are using solvents with very low water content (in the ppm range).[11] If you are drying solvents yourself, verify the efficiency of your drying agent.[12] Consider using a fresh, unopened bottle of this compound.[6]

  • Reaction Setup: Assemble your glassware while it is still hot from the oven and immediately flush it with a dry inert gas like nitrogen or argon.[3] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.[3]

  • Reagent Transfer: Use techniques that minimize exposure to the atmosphere, such as transferring reagents via syringe through a rubber septum or using a Schlenk line or glove box for highly sensitive reactions.[3]

Q5: How can I effectively dry the solvents for my reaction?

A5: The choice of drying agent is dependent on the solvent being used. It is crucial to select a compatible and efficient drying agent to achieve the required level of dryness.[7]

Table 1: Efficiency of Common Drying Agents for Various Solvents [11][12]

Solvent Drying Agent Residual Water Content (ppm) Time/Conditions
Dichloromethane Calcium Hydride (CaH₂) ~13 Heating
Tetrahydrofuran (THF) 3Å Molecular Sieves <10 24 hours
Toluene 3Å Molecular Sieves <10 24 hours

| Acetonitrile | 3Å Molecular Sieves | <10 | 24 hours |

For many common aprotic solvents, activated 3Å molecular sieves are a reliable choice for achieving very low water content.[11]

Q6: I noticed my product is degrading during work-up. Could this be related to hydrolysis?

A6: Yes, the acidic byproducts of hydrolysis (HCl and 4-isobutylbenzenesulfonic acid) can create harsh conditions that may lead to the degradation of acid-sensitive products during work-up and purification.[6] If you suspect this is happening, consider quenching the reaction with a cold, weak aqueous base like saturated sodium bicarbonate solution to neutralize the acids before proceeding with extraction. Perform extractions quickly with cold solutions to minimize contact time.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound

This protocol outlines a general method for a reaction, such as the formation of a sulfonamide, with specific precautions to minimize hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., an amine)

  • Anhydrous solvent (e.g., dichloromethane, freshly dried)

  • Non-nucleophilic base (e.g., triethylamine, distilled)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Rubber septum, needles, and syringes

  • Nitrogen or Argon gas line with a bubbler

Procedure:

  • Glassware Preparation: Place the round-bottom flask, stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours.

  • Reaction Setup: Immediately assemble the hot flask with a condenser or septum and connect it to an inert gas line.[3] Allow the glassware to cool to room temperature under a positive flow of nitrogen or argon.

  • Reagent Preparation: Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in the reaction flask using a syringe.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via syringe. Maintain the desired reaction temperature (often 0 °C to control any exothermic reaction).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding cold saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with cold water and brine.[13]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][14] Purify as necessary.

Visual Guides

Hydrolysis_Pathway reagent 4-Isobutylbenzenesulfonyl Chloride products 4-Isobutylbenzenesulfonic Acid + HCl reagent->products Hydrolysis water H₂O (Water) water->products

Caption: The hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Work-up A Oven/Flame-Dry All Glassware C Assemble Hot Glassware Under Inert Gas A->C B Dry Solvents & Reagents D Add Anhydrous Solvent & Reagents via Syringe B->D C->D E Add 4-Isobutylbenzenesulfonyl Chloride Solution D->E F Monitor Reaction (e.g., TLC) E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer & Purify G->H

Caption: Workflow for preventing hydrolysis in moisture-sensitive reactions.

Troubleshooting_Logic Start Low Reaction Yield Observed Q1 Are Solvents Certified Anhydrous? Start->Q1 Action1 Dry Solvents Over 3Å Sieves or Distill Q1->Action1 No Q2 Was Glassware Oven/Flame-Dried? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Rigorously Dry All Glassware Before Use Q2->Action2 No Q3 Was Reaction Run Under Inert Gas? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Use N₂ or Ar Atmosphere with Proper Technique Q3->Action3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting logic for diagnosing low reaction yields.

References

Technical Support Center: Optimizing Coupling Reactions of 4-Isobutylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing coupling reactions involving 4-isobutylbenzenesulfonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of coupling reactions for this compound? A1: The most common and direct coupling reaction for this compound is the formation of sulfonamides via reaction with primary or secondary amines.[1] Additionally, while less direct, sulfonyl chlorides can serve as precursors to sulfonate esters, which can then be used in various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions to form C-C bonds.[2][3]

Q2: Why is the quality of reagents and solvents critical for sulfonamide synthesis? A2: Reagent and solvent quality is paramount due to the high reactivity of sulfonyl chlorides. This compound is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-isobutylbenzenesulfonic acid, significantly lowering the yield.[1][4] Similarly, the amine reactant can absorb atmospheric CO₂ to form carbamates, and solvents must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[4]

Q3: What are the standard bases and solvents used for forming sulfonamides from this compound? A3: A tertiary amine base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct generated during the reaction.[1] The reaction is usually performed in an anhydrous aprotic solvent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5]

Q4: Can this compound directly participate in palladium-catalyzed C-C cross-coupling reactions? A4: While aryl halides are the conventional electrophiles, the use of sulfonyl chlorides as direct coupling partners in reactions like Suzuki or Heck is less common but has been developed.[2] A more established alternative involves converting the sulfonyl chloride into a more stable sulfonate ester (e.g., a tosylate or mesylate analog), which can then effectively participate in these cross-coupling reactions.[3][6]

Troubleshooting Guide

Problem 1: Low or No Yield in Sulfonamide Synthesis

Question: I am getting a very low yield, or no desired product, in my reaction between this compound and my amine. What should I check?

Answer: Low yields in sulfonamide synthesis are a common issue that can typically be traced back to reagent quality or reaction conditions.

Initial Checks & Solutions:

  • Reagent Quality:

    • Sulfonyl Chloride: Ensure the this compound is pure and has not been exposed to moisture. It is highly susceptible to hydrolysis, which forms the corresponding sulfonic acid, an unreactive byproduct under these conditions.[1][4] Using a fresh bottle or purifying the reagent before use is recommended.

    • Amine: Verify the purity and dryness of your amine. Some amines can degrade or absorb atmospheric CO₂.[4]

    • Solvent & Base: Use anhydrous solvents and pure, dry bases (e.g., triethylamine, pyridine) to prevent the introduction of water into the reaction.[1][4]

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 to 1:1.05 ratio of the amine to the sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents) to scavenge the HCl byproduct.[1][4]

    • Temperature Control: The reaction is often started at 0 °C by adding the sulfonyl chloride dropwise to the amine solution.[1] This helps control the exothermic reaction and minimize the formation of side products. Afterward, the reaction is typically allowed to warm to room temperature and stirred for several hours.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent reagent degradation from atmospheric moisture.[4]

  • Reaction Monitoring:

    • Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or gently heating the mixture, though excessive heat can promote side reactions.[1]

G start Low Yield Observed reagent_q Check Reagent Quality start->reagent_q Potential Cause conditions Verify Reaction Conditions start->conditions Potential Cause workup Review Workup/Purification start->workup Potential Cause hydrolysis Sulfonyl Chloride Hydrolyzed? reagent_q->hydrolysis amine_issue Amine Impure/Degraded? reagent_q->amine_issue solvent_wet Solvents/Base Anhydrous? reagent_q->solvent_wet temp Temperature Too Low/High? conditions->temp stoich Stoichiometry Correct? conditions->stoich time Reaction Incomplete? conditions->time extraction Incomplete Extraction? workup->extraction purification Loss During Chromatography? workup->purification sol_reagent Use Fresh/Purified Reagents & Anhydrous Solvents hydrolysis->sol_reagent Solution amine_issue->sol_reagent Solution solvent_wet->sol_reagent Solution sol_conditions Adjust Temp (Start at 0°C) Verify Molar Ratios Monitor by TLC/LC-MS temp->sol_conditions Solution stoich->sol_conditions Solution time->sol_conditions Solution sol_workup Optimize Extraction Solvent & Chromatography Conditions extraction->sol_workup Solution purification->sol_workup Solution

Caption: Troubleshooting logic for low yield in sulfonamide synthesis.
Problem 2: Significant Impurities or Side Products are Observed

Question: My final product is contaminated with impurities. What are the likely side reactions and how can I prevent them?

Answer: The presence of impurities often points to specific, preventable side reactions.

Common Side Reactions & Solutions:

  • Hydrolysis: The most common impurity is 4-isobutylbenzenesulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.

    • Solution: Strictly use anhydrous conditions and an inert atmosphere.[7]

  • Double Sulfonylation (for Primary Amines): A primary amine can react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in excess or added too quickly.

    • Solution: Add the sulfonyl chloride solution dropwise and slowly to the amine solution at 0 °C. This maintains a low concentration of the sulfonyl chloride and favors the formation of the monosulfonated product.[1]

  • Reaction with Base: If a nucleophilic base like pyridine is used, it can potentially react with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic, sterically hindered base if this becomes an issue, although pyridine and triethylamine are generally effective.

Data on Optimized Reaction Conditions

The tables below summarize typical conditions for the synthesis of sulfonamides and for Suzuki-Miyaura coupling, a representative C-C bond-forming reaction using a closely related arenesulfonate substrate.

Table 1: General Reaction Conditions for Sulfonamide Synthesis

Parameter Condition Purpose / Comment Citation
Amine : Sulfonyl Chloride 1.0 : 1.05 equivalents A slight excess of the sulfonyl chloride ensures full conversion of the amine. [1]
Base Triethylamine (1.2 eq) or Pyridine (2.0 eq) Neutralizes the HCl byproduct. [1]
Solvent Anhydrous DCM, THF, or Acetonitrile Must be dry to prevent hydrolysis of the sulfonyl chloride. [4][5]
Temperature 0 °C to Room Temperature Initial cooling controls the exotherm, followed by reaction at ambient temperature. [1][4]
Reaction Time 2 - 24 hours Varies by substrate; should be monitored by TLC or LC-MS. [1]

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of reagents by atmospheric moisture. |[4] |

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of an Arenesulfonate (Note: This uses an arenesulfonate, derived from the corresponding sulfonyl chloride, as the electrophile)

Parameter Condition Purpose / Comment Citation
Electrophile : Boronic Acid 1.0 : 1.2-1.5 equivalents Excess boronic acid drives the reaction to completion. [3]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) The active Pd(0) species that drives the catalytic cycle. [3][6]
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%) Stabilizes the palladium catalyst and facilitates oxidative addition. [3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq) Activates the boronic acid for transmetalation. [3][6]
Solvent Anhydrous Toluene, 1,4-Dioxane, THF Anhydrous conditions are critical for catalytic activity. [3]
Temperature 80 - 120 °C Higher temperatures are typically required for this coupling. [3]

| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS. |[3] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-Isobutylbenzenesulfonamide

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.2 eq) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the amine by TLC or LC-MS.[1]

  • Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

G setup 1. Dissolve Amine & Base in Anhydrous Solvent cool 2. Cool Mixture to 0°C setup->cool add 3. Add Sulfonyl Chloride Dropwise cool->add react 4. Warm to RT & Stir (Monitor by TLC/LC-MS) add->react quench 5. Quench Reaction (e.g., with 1M HCl) react->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify Product (Chromatography/Recrystallization) dry->purify product Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.
Protocol 2: Representative Suzuki-Miyaura Coupling of an Arenesulfonate

This protocol is adapted for the coupling of an arylboronic acid with an arenesulfonate ester (which can be synthesized from this compound and an alcohol).[3]

Materials:

  • Arenesulfonate ester (e.g., Neopentyl 4-isobutylbenzenesulfonate) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the arenesulfonate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 eq).[3]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[3]

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 100 °C) and stir for 12-24 hours. Monitor progress by TLC or GC-MS.[3]

  • Cooling & Dilution: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

  • Workup: Wash the mixture with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[3]

References

troubleshooting low yields in secondary amine sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Secondary Amine Sulfonylation. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the sulfonylation of secondary amines.

Q1: My reaction yield is very low or the reaction is not proceeding. What are the first things I should check?

A1: When facing low or no product formation, a systematic check of your initial setup and reagents is the first step. Often, simple issues can stall the reaction.

  • Reagent Purity and Stability:

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common cause of low yields.[1] Ensure you are using a fresh or recently purified bottle. If the reagent is old, it may have degraded.

    • Amine: Verify the purity of your secondary amine. Impurities can interfere with the reaction.

    • Solvent and Base: Ensure all solvents are anhydrous and that the base is pure and dry.[1]

  • Anhydrous Conditions: The reaction is highly susceptible to water.

    • Thoroughly dry all glassware in an oven before use.

    • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[1]

  • Reaction Temperature: While many reactions proceed well at 0 °C to room temperature, some less reactive or sterically hindered substrates may require elevated temperatures to proceed.[1] Conversely, if you observe decomposition or side products, lowering the temperature is recommended.[2]

A logical workflow for initial checks can be visualized as follows:

cluster_start cluster_checks Initial Checks cluster_outcome start Start: Low/No Yield check_reagents 1. Verify Reagent Purity (Amine, Sulfonyl Chloride, Base) start->check_reagents check_conditions 2. Confirm Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_reagents->check_conditions check_temp 3. Evaluate Reaction Temperature (Is it appropriate for the substrates?) check_conditions->check_temp outcome Proceed to Further Optimization check_temp->outcome

Caption: Initial troubleshooting workflow for low sulfonylation yields.

Q2: My secondary amine is sterically hindered or weakly nucleophilic. How can I improve the yield?

A2: Challenging substrates, such as sterically bulky secondary amines or electron-deficient anilines, are a common reason for low yields.[3][4] Several strategies can be employed to overcome this:

  • More Forcing Conditions: Increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. However, this should be monitored carefully by TLC or LC-MS to avoid product degradation.[1]

  • Use of Catalysts: Lewis acids can activate the sulfonyl chloride, making it more susceptible to attack by a weak nucleophile. Calcium triflimide (Ca(NTf₂)₂) has been shown to be an effective catalyst for this purpose.[3]

  • Choice of Sulfonylating Agent: While sulfonyl chlorides are standard, their reactivity with hindered amines can be low. In some cases, alternative reagents may be necessary. However, for sterically hindered amines specifically, sulfonyl chlorides are often more effective than their fluoride counterparts.[5][6]

The relationship between substrate properties and reaction conditions can be summarized as follows:

cluster_substrate Substrate Challenge cluster_solutions Potential Solutions steric_hindrance Steric Hindrance forcing_conditions Forcing Conditions (Higher Temp, Longer Time) steric_hindrance->forcing_conditions reagent_choice Optimize Reagent (Sulfonyl Chloride often best for hindrance) steric_hindrance->reagent_choice weak_nucleophile Weak Nucleophilicity weak_nucleophile->forcing_conditions catalyst Use Lewis Acid Catalyst (e.g., Ca(NTf₂)₂) weak_nucleophile->catalyst

Caption: Addressing challenges from sterically hindered amines.

Q3: How does my choice of base impact the reaction? Which base should I use?

A3: The base plays the crucial role of neutralizing the HCl generated during the reaction.[2] The choice and amount of base can significantly influence the reaction's success.

  • Common Bases: Tertiary amines like triethylamine (TEA) and pyridine are frequently used.

  • Impact of Basicity: A strong, non-hindered base like TEA is effective but can sometimes promote side reactions if used in large excess.[2]

  • Sterically Hindered Bases: For sensitive substrates, a weaker or more sterically hindered base like pyridine or 2,6-lutidine can be advantageous as it is less likely to cause side reactions.[2]

  • Inorganic Bases: In some protocols, inorganic bases like potassium carbonate have also been used successfully.[4]

The selection of a base is a critical parameter to optimize, as shown in the table below.

Data Presentation: Comparison of Reaction Parameters

Table 1: Qualitative Impact of Common Bases on Sulfonylation
Base TypeExamplesCharacteristicsPotential Issues
Tertiary Amines Triethylamine (TEA), DIPEAStrong, non-nucleophilic, commonly used.Can promote side reactions if used in excess.[2]
Pyridine Derivatives Pyridine, 2,6-LutidineWeaker, sterically hindered bases.May result in slower reaction rates.
Inorganic Bases K₂CO₃, Cs₂CO₃Heterogeneous, mild.Can be less effective for challenging substrates.
Table 2: Comparison of Sulfonylating Agents for Different Substrates
Sulfonylating AgentGeneral ReactivityBest For...Less Suited For...
Sulfonyl Chlorides HighSterically hindered amines.[5][6]Substrates with other functionalities that are sensitive to chlorinating agents.
Sulfonyl Fluorides ModerateAmines with additional sensitive functional groups.[3][5]Sterically hindered amines (low activity).[5][6]
In situ Reagents HighWeakly nucleophilic amines where higher reactivity is needed.[3]Reactions where stability and control are paramount.

Experimental Protocols

Protocol 1: Standard Sulfonylation of a Secondary Amine

This protocol is a general starting point for the sulfonylation of a typical, unhindered secondary amine.

  • Preparation: Add the secondary amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to make a ~0.1 M solution) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or dropping funnel.[2]

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure sulfonamide.[2]

Protocol 2: Catalytic Sulfonylation for Hindered or Weakly Nucleophilic Amines

This modified protocol is for substrates that show low reactivity under standard conditions.

  • Preparation: To an oven-dried flask under an inert atmosphere, add the secondary amine (1.0 eq.), the Lewis acid catalyst (e.g., Ca(NTf₂)₂, 10 mol%), and anhydrous solvent (e.g., acetonitrile).

  • Base Addition: Add a sterically hindered base (e.g., 2,6-lutidine, 1.5 eq.).

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq.) portion-wise or as a solution at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6 and 7 from the standard protocol. The aqueous workup will also remove the calcium catalyst.

References

Technical Support Center: Identifying Impurities in 4-Isobutylbenzenesulfonamide Products by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-isobutylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to assist in identifying impurities in your products using Nuclear Magnetic Resonance (NMR) spectroscopy. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the main protons in 4-isobutylbenzenesulfonamide?

A1: The expected ¹H NMR chemical shifts for 4-isobutylbenzenesulfonamide in a common solvent like CDCl₃ are crucial for confirming the product's identity. The aromatic protons typically appear as two distinct doublets due to the para-substitution pattern. The isobutyl group protons will have characteristic shifts and multiplicities. Below is a table summarizing the predicted ¹H NMR data.

Q2: What are the most common process-related impurities I should expect to see in my 4-isobutylbenzenesulfonamide product?

A2: The synthesis of 4-isobutylbenzenesulfonamide typically involves the sulfonation of isobutylbenzene. This reaction can lead to the formation of several impurities, including:

  • Isomeric Impurities: 2-isobutylbenzenesulfonamide and 3-isobutylbenzenesulfonamide are common regioisomeric impurities.

  • Unreacted Starting Material: Residual isobutylbenzene may be present.

  • By-products: Di-sulfonated products or other side-reaction products could be formed under certain conditions.

Q3: How can I distinguish between the 4- (para), 2- (ortho), and 3- (meta) isomers of isobutylbenzenesulfonamide using ¹H NMR?

A3: The primary distinction between the isomers lies in the splitting patterns and chemical shifts of the aromatic protons.

  • 4-Isobutylbenzenesulfonamide (para): Will show a clean AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically around 7.3-7.9 ppm).

  • 2-Isobutylbenzenesulfonamide (ortho): Will exhibit a more complex splitting pattern in the aromatic region due to the different electronic environments of the four aromatic protons. You would expect to see four distinct multiplets.

  • 3-Isobutylbenzenesulfonamide (meta): Will also show a complex pattern with four aromatic signals, but with different chemical shifts and coupling constants compared to the ortho isomer.

Q4: My NMR spectrum shows unexpected peaks that I cannot assign to the product or common impurities. What could they be?

A4: Unexpected peaks can arise from various sources. Consider the following possibilities:

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.

  • Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm.

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature (in CDCl₃, it often appears around 1.6 ppm).

  • Degradation Products: The sulfonamide group can be susceptible to hydrolysis under certain conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Overlapping peaks in the aromatic region, making it difficult to determine isomeric purity. The chemical shifts of the aromatic protons of the different isomers are very close in the current solvent.1. Change the NMR solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and improve resolution. 2. Increase the magnetic field strength: If available, using a higher field NMR spectrometer will provide better signal dispersion. 3. 2D NMR: Perform a COSY or TOCSY experiment to identify coupled proton networks for each isomer.
Poor signal-to-noise ratio, even with a seemingly concentrated sample. 1. The sample has poor solubility in the chosen NMR solvent. 2. The number of scans is insufficient. 3. Paramagnetic impurities are present, causing peak broadening.1. Check solubility: Ensure your compound is fully dissolved. If not, try a different solvent or gently warm the sample. 2. Increase the number of scans: Double the number of scans to improve the signal-to-noise ratio by a factor of √2. 3. Sample purification: If paramagnetic impurities are suspected, try to re-purify a portion of the sample.
Broad, distorted peaks for all signals. 1. Poor shimming of the NMR spectrometer. 2. The sample is too concentrated, leading to viscosity issues. 3. Presence of solid particles in the NMR tube.1. Re-shim the spectrometer: This is a crucial step for obtaining high-resolution spectra. 2. Dilute the sample: Prepare a less concentrated sample. 3. Filter the sample: Filter your NMR solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Anomalous integration values for the isobutyl group protons relative to the aromatic protons. 1. Incomplete relaxation of the protons between pulses, particularly for quantitative analysis. 2. Presence of an impurity with overlapping signals.1. Increase the relaxation delay (d1): For quantitative NMR, ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons of interest). 2. Inspect the baseline: Ensure the baseline is flat and the integration regions are set correctly. 3. 2D NMR: Use a HSQC or HMBC experiment to correlate protons to their respective carbons to help identify overlapping signals.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm for 4-isobutylbenzenesulfonamide and its common impurities. These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Compound Aromatic Protons (δ, ppm) -CH₂- (isobutyl) (δ, ppm) -CH- (isobutyl) (δ, ppm) -CH₃ (isobutyl) (δ, ppm) -SO₂NH₂ (δ, ppm)
4-Isobutylbenzenesulfonamide ~7.8 (d, 2H), ~7.4 (d, 2H)~2.5 (d)~1.9 (m)~0.9 (d, 6H)~4.7 (s, br)
2-Isobutylbenzenesulfonamide ~7.9-7.4 (m, 4H)~2.8 (d)~2.0 (m)~0.9 (d, 6H)~4.8 (s, br)
3-Isobutylbenzenesulfonamide ~7.8-7.4 (m, 4H)~2.6 (d)~1.9 (m)~0.9 (d, 6H)~4.7 (s, br)
Isobutylbenzene ~7.3-7.1 (m, 5H)~2.45 (d)~1.85 (m)~0.9 (d, 6H)N/A

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 4-isobutylbenzenesulfonamide product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is not being performed with an external standard.

  • Dissolution: Vortex or gently sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer.

¹H NMR Spectrum Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve good magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 8 to 16 scans for a moderately concentrated sample. Increase for dilute samples.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (e.g., 5 times the longest T₁ relaxation time) is necessary.

    • Spectral Width (SW): A typical spectral width for ¹H NMR is -2 to 12 ppm.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.

    • Integration: Integrate all relevant peaks for quantitative analysis.

Workflow for Impurity Identification

impurity_identification_workflow cluster_start Start cluster_analysis Spectral Analysis cluster_comparison Impurity Identification cluster_quantification Quantification cluster_end End start Obtain ¹H NMR Spectrum of 4-Isobutylbenzenesulfonamide Product assign_product Assign Peaks Corresponding to 4-Isobutylbenzenesulfonamide start->assign_product identify_unknowns Identify Unassigned Peaks assign_product->identify_unknowns compare_shifts Compare Chemical Shifts and Multiplicities with Known Impurities (Isomers, Starting Material) identify_unknowns->compare_shifts Process-Related check_solvent Check for Residual Solvent Peaks identify_unknowns->check_solvent Solvent-Related check_common Consider Common Contaminants (Grease, Water) identify_unknowns->check_common Contaminants integrate_peaks Integrate Product and Impurity Peaks compare_shifts->integrate_peaks check_solvent->integrate_peaks check_common->integrate_peaks calculate_purity Calculate Purity and Impurity Levels integrate_peaks->calculate_purity report Report Results calculate_purity->report

Caption: Workflow for the identification and quantification of impurities in 4-isobutylbenzenesulfonamide products using ¹H NMR.

Validation & Comparative

A Comparative Guide: 4-Isobutylbenzenesulfonyl Chloride vs. Tosyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-isobutylbenzenesulfonyl chloride and tosyl chloride (p-toluenesulfonyl chloride) for the synthesis of sulfonamides, a crucial functional group in numerous pharmaceuticals. This document outlines the key differences in their reactivity, supported by theoretical principles and experimental considerations, to aid in reagent selection and reaction optimization.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry. The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While tosyl chloride (TsCl) is a widely used and well-documented reagent for this transformation, other substituted benzenesulfonyl chlorides, such as this compound, are also employed, particularly when specific structural motifs are desired in the final product.[1] The choice between these reagents can significantly impact reaction kinetics, yields, and purification procedures.

Reactivity and Performance Comparison

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by electronic and steric factors.

Electronic Effects:

Alkyl groups on the benzene ring are generally electron-donating through an inductive effect, which increases the electron density on the sulfonyl group and slightly deactivates it towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[2] Both the methyl group of tosyl chloride and the isobutyl group of this compound are electron-donating. The isobutyl group is a slightly stronger electron-donating group than the methyl group. This suggests that, based on electronic effects alone, the sulfur atom in this compound is slightly less electrophilic and therefore, less reactive than in tosyl chloride.

Steric Hindrance:

The size of the substituent on the benzene ring can influence the approach of the nucleophile (the amine) to the sulfonyl chloride. The isobutyl group is significantly bulkier than the methyl group. This increased steric hindrance around the reaction center in this compound can be expected to slow down the rate of reaction compared to tosyl chloride, especially when reacting with sterically hindered amines.[3]

Expected Performance Differences:

Based on these electronic and steric considerations, the following performance differences can be anticipated in sulfonamide synthesis:

  • Reaction Rate: Tosyl chloride is expected to react faster with amines than this compound under identical conditions.

  • Reaction Conditions: Syntheses using this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base or catalyst) to achieve comparable yields to those with tosyl chloride.

  • Yields: While high yields can often be achieved with both reagents, optimizing the reaction conditions for this compound might be more critical to minimize side reactions and maximize product formation.

Data Presentation

FeatureThis compoundTosyl Chloride (p-Toluenesulfonyl Chloride)
Molecular Weight 232.73 g/mol 190.65 g/mol [4]
Structure Isobutyl group at the para positionMethyl group at the para position
Electronic Effect of Alkyl Group Electron-donating (slightly stronger than methyl)Electron-donating
Steric Hindrance HigherLower
Predicted Reactivity LowerHigher
Typical Reaction Conditions May require slightly more forcing conditions (e.g., longer reaction times or higher temperatures)Milder conditions often suffice (e.g., room temperature)
Common Applications Synthesis of specific sulfonamides where the 4-isobutylphenyl moiety is required (e.g., in certain drug candidates)General sulfonamide synthesis, protecting group for amines and alcohols[1][5]

Experimental Protocols

The following are general yet detailed experimental protocols for the synthesis of a sulfonamide from an amine using either tosyl chloride or this compound. The protocol for this compound is adapted from standard procedures for substituted benzenesulfonyl chlorides and may require optimization.

Experimental Workflow

G reagents Amine Sulfonyl Chloride Base Solvent reaction_setup Combine reagents in reaction vessel reagents->reaction_setup reaction Stir at specified temperature and time reaction_setup->reaction workup Quench reaction Extract with organic solvent Wash organic layer reaction->workup purification Dry organic layer Concentrate in vacuo Purify by chromatography or recrystallization workup->purification product Isolated Sulfonamide purification->product

Caption: General workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Benzyl-4-toluenesulfonamide using Tosyl Chloride

Materials:

  • Benzylamine

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM, approximately 0.1-0.2 M concentration of the amine).

  • Add triethylamine (1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in DCM to the stirred amine solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Benzyl-4-isobutylbenzenesulfonamide using this compound

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in DCM (approximately 0.1-0.2 M concentration of the amine).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add this compound (1.2 equivalents) to the stirred amine solution.

  • Stir the reaction mixture at room temperature. Due to potentially lower reactivity, the reaction may require a longer time (e.g., 4-12 hours) or gentle heating (e.g., 40 °C) to proceed to completion. Monitor the reaction progress by TLC.

  • Once the starting amine is consumed, cool the reaction to room temperature (if heated) and quench by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Relationship Diagram

G cluster_reagents Reagent Properties cluster_effects Influencing Factors cluster_outcome Reaction Outcome Tosyl_Chloride Tosyl Chloride (p-methyl) Electronic Electronic Effect (Electron-Donating) Tosyl_Chloride->Electronic Weaker donor Steric Steric Hindrance Tosyl_Chloride->Steric Less bulky Isobutyl_Chloride This compound (p-isobutyl) Isobutyl_Chloride->Electronic Slightly stronger donor Isobutyl_Chloride->Steric More bulky Reactivity Reactivity in Sulfonamide Synthesis Electronic->Reactivity Steric->Reactivity Conditions Required Reaction Conditions Reactivity->Conditions

Caption: Factors influencing the reactivity of sulfonyl chlorides.

Conclusion

References

Unveiling the Selectivity of Sulfonyl Chlorides: A Comparative Guide to 4-Isobutylbenzenesulfonyl Chloride and Nosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable protecting group is a critical decision that can significantly impact the outcome of a synthetic strategy. This guide provides a detailed comparison of the selectivity of two benzenesulfonyl chloride derivatives: the electron-donating 4-isobutylbenzenesulfonyl chloride and the electron-withdrawing nosyl chloride (4-nitrobenzenesulfonyl chloride).

The inherent reactivity of a sulfonyl chloride, governed by the electronic nature of its substituents, directly influences its selectivity in reactions with molecules bearing multiple nucleophilic centers. Generally, a more reactive reagent will exhibit lower selectivity, reacting less discriminately with various functional groups. Conversely, a less reactive reagent can offer greater precision, targeting the most reactive sites with higher fidelity.

Nosyl chloride, with its potent electron-withdrawing nitro group, is a highly reactive sulfonating agent.[1] This heightened reactivity makes it an efficient reagent for the protection of amines and alcohols. In contrast, this compound possesses an electron-donating isobutyl group, which is expected to decrease the electrophilicity of the sulfonyl sulfur, rendering it a less reactive and, consequently, a more selective reagent. While direct comparative quantitative data is scarce in the literature, the principles of physical organic chemistry and available data on related compounds allow for a robust comparative analysis.

Comparative Reactivity and Selectivity

The primary difference in selectivity between this compound and nosyl chloride stems from their disparate electronic properties. The nitro group in nosyl chloride significantly withdraws electron density from the benzene ring, making the sulfonyl group highly electrophilic and thus more reactive towards nucleophiles. The isobutyl group in this compound, being an alkyl group, is weakly electron-donating, which slightly reduces the electrophilicity of the sulfonyl center compared to unsubstituted benzenesulfonyl chloride.

This difference in reactivity is expected to manifest in chemoselectivity, particularly in substrates containing multiple nucleophilic functional groups, such as amino alcohols or diols with varying steric hindrance.

Key Predicted Selectivity Differences:

  • Amines vs. Alcohols: Both reagents will preferentially react with the more nucleophilic amine group over a hydroxyl group. However, the higher reactivity of nosyl chloride might lead to a greater degree of competing O-sulfonylation, especially under forcing conditions. The milder this compound would be expected to exhibit superior N-selectivity.

  • Primary vs. Secondary Amines/Alcohols: this compound is predicted to show a higher preference for reaction with a sterically less hindered primary amine or alcohol over a more hindered secondary counterpart. The highly reactive nosyl chloride is likely to be less discriminating between primary and secondary positions.

Data Presentation

Substrate TypeTarget ReactionExpected Selectivity with this compoundExpected Selectivity with Nosyl Chloride
Amino Alcohol N-SulfonylationHigh (Favors amine)Moderate to High (Favors amine, but O-sulfonylation may occur)
Diol (Primary & Secondary) Primary O-SulfonylationHigh (Favors primary alcohol)Moderate (Less discrimination between primary and secondary)
Diamine (Primary & Secondary) Primary N-SulfonylationHigh (Favors primary amine)Moderate (Less discrimination between primary and secondary)

Experimental Protocols

The following are representative protocols for the sulfonylation of an amino alcohol, illustrating how a selectivity experiment could be conducted.

General Procedure for Competitive Sulfonylation of an Amino Alcohol

To a solution of the amino alcohol (1.0 eq.) and a hindered base such as 2,6-lutidine or diisopropylethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added a solution of the sulfonyl chloride (1.05 eq.) in the same solvent dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature and stirred for an additional period (e.g., 12-24 hours). The reaction progress and product distribution (N-sulfonylated vs. O-sulfonylated vs. di-sulfonylated) are monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate and quantify the different products.

Mandatory Visualization

To visually represent the underlying principles of reactivity and the workflow of a selectivity experiment, the following diagrams are provided.

Reactivity_Selectivity cluster_reagents Sulfonyl Chlorides cluster_outcome Reaction Outcome Nosyl_Cl Nosyl Chloride (High Reactivity) Low_Selectivity Low Selectivity Nosyl_Cl->Low_Selectivity less discriminating iBuPhSO2Cl This compound (Lower Reactivity) High_Selectivity High Selectivity iBuPhSO2Cl->High_Selectivity more discriminating

Caption: Relationship between reactivity and selectivity.

Experimental_Workflow Start Start: Amino Alcohol Substrate Reaction Reaction with Sulfonyl Chloride + Base Start->Reaction Analysis Monitoring & Analysis (TLC, LC-MS, NMR) Reaction->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Purification Column Chromatography Workup->Purification Products Isolated Products: N-protected, O-protected, Di-protected Purification->Products

Caption: Experimental workflow for selectivity determination.

References

A Comparative Guide: 4-Isobutylbenzenesulfonyl Chloride vs. Benzenesulfonyl Chloride in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, product properties, and ultimately, the viability of a synthetic route. While benzenesulfonyl chloride has long been a staple reagent, its substituted analogue, 4-isobutylbenzenesulfonyl chloride, offers distinct advantages in specific applications, primarily driven by the electronic and lipophilic contributions of the 4-isobutyl group.

This guide provides an objective comparison of this compound and benzenesulfonyl chloride, supported by an analysis of their chemical properties and potential implications in experimental settings.

Core Physicochemical Differences

The primary distinction between the two molecules lies in the presence of an isobutyl group at the para position of the benzene ring in this compound. This alkyl substituent imparts subtle but significant changes to the electronic and physical properties of the molecule compared to the unsubstituted benzenesulfonyl chloride.

PropertyBenzenesulfonyl ChlorideThis compound
Molecular Formula C₆H₅ClO₂SC₁₀H₁₃ClO₂S
Molecular Weight 176.62 g/mol 232.73 g/mol
Appearance Colorless viscous oilSolid
Electronic Effect of Substituent None (Hydrogen)Electron-donating (inductive effect)
Lipophilicity (LogP) LowerHigher

Reactivity and Reaction Kinetics: A Balancing Act

The isobutyl group in the para position of this compound is an electron-donating group through its inductive effect. This increased electron density on the benzene ring slightly deactivates the sulfonyl chloride group towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.

In kinetic studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides, it has been observed that electron-donating substituents slow down the reaction rate.[1] For instance, the chloride exchange is reported to be 12 times slower in the presence of a strong electron-donating group like 4-dimethylamino compared to unsubstituted benzenesulfonyl chloride.[1] While the isobutyl group is a weaker electron-donating group, a similar, albeit less pronounced, trend of slightly reduced reactivity is expected.

This seemingly disadvantageous trait can, in certain contexts, be an advantage. The moderated reactivity can lead to increased selectivity in complex syntheses with multiple nucleophilic sites, potentially reducing the formation of side products.

The Lipophilicity Advantage in Drug Discovery

A significant and often sought-after advantage of using this compound lies in the increased lipophilicity it imparts to the resulting sulfonamide derivatives. Lipophilicity, often quantified as the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[][3][4]

By incorporating the 4-isobutylphenyl moiety, medicinal chemists can fine-tune the lipophilicity of a drug candidate, which can lead to:

  • Enhanced Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross biological membranes, a crucial step for reaching its target.[]

  • Improved Target Binding: The hydrophobic 4-isobutylphenyl group can engage in favorable hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity and potency.

  • Modulated Pharmacokinetics: Adjusting lipophilicity can influence how a drug is distributed throughout the body and its rate of metabolism and excretion.[]

The well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, which features a 4-isobutylphenyl group, is a prime example of how this moiety can contribute to a favorable pharmacological profile.[5]

Experimental Protocols: Synthesis of Sulfonamides

The following provides a general experimental protocol for the synthesis of a sulfonamide, which can be adapted for both benzenesulfonyl chloride and this compound.

General Protocol for the Synthesis of N-Aryl Sulfonamides

This protocol outlines a general method for the synthesis of N-aryl sulfonamides from a sulfonyl chloride and an aniline derivative.

Materials:

  • Benzenesulfonyl chloride or this compound (1.0 eq)

  • Substituted aniline (e.g., aniline, 4-chloroaniline) (1.0 eq)

  • Pyridine or triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

  • Add the base (pyridine or triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of the sulfonyl chloride (benzenesulfonyl chloride or this compound, 1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl sulfonamide.

Note: Due to the slightly lower reactivity of this compound, the reaction time may be longer compared to reactions with benzenesulfonyl chloride under identical conditions. Optimization of reaction temperature and time may be necessary to achieve comparable yields.

Visualization of the Synthetic Workflow

The logical flow of the sulfonamide synthesis can be visualized as follows:

experimental_workflow reagents Aniline Derivative + Base (Pyridine/TEA) dissolution Dissolve in Anhydrous Solvent reagents->dissolution addition Add Sulfonyl Chloride (Benzenesulfonyl chloride or This compound) dissolution->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Aryl Sulfonamide purification->product

General workflow for the synthesis of N-aryl sulfonamides.

Logical Relationship: Impact of the 4-Isobutyl Group

The key advantages of the 4-isobutyl group can be summarized in the following logical diagram:

logical_relationship substituent 4-Isobutyl Group electron_donating Electron-Donating Effect (Inductive) substituent->electron_donating lipophilicity Increased Lipophilicity substituent->lipophilicity reactivity Slightly Decreased Reactivity electron_donating->reactivity admet Modulated ADMET Properties lipophilicity->admet binding Enhanced Hydrophobic Binding lipophilicity->binding selectivity Potential for Increased Selectivity reactivity->selectivity

Influence of the 4-isobutyl group on chemical properties and potential applications.

Conclusion

References

comparison of yields for sulfonamide formation with different sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the yields of sulfonamide formation with different sulfonyl chlorides. This guide provides an objective comparison of product performance based on supporting experimental data.

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The yield of this reaction can be influenced by several factors, including the steric and electronic properties of both the sulfonyl chloride and the amine, as well as the reaction conditions. This guide summarizes experimental data from various studies to provide a comparative overview of sulfonamide formation yields with different sulfonyl chlorides.

Key Factors Influencing Yields

The reactivity of sulfonyl chlorides is a key determinant of sulfonamide yield. Generally, sulfonyl chlorides are highly reactive electrophiles, readily coupling with amines to form the sulfonamide bond.[1] However, the nature of the substituent on the sulfonyl group can modulate this reactivity. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially leading to faster reactions, while bulky substituents may hinder the approach of the amine nucleophile, possibly reducing yields. The choice of base and solvent also plays a crucial role in optimizing reaction conditions and maximizing yields.[2]

Experimental Data Summary

The following tables summarize the yields of sulfonamide formation from various sulfonyl chlorides with different amines under specified reaction conditions.

Table 1: Synthesis of Sulfonamides from Tosyl Chloride and N-Silylamines [3]

EntryN-SilylamineProductYield (%)
1N-(trimethylsilyl)anilineN-phenyl-4-methylbenzenesulfonamide98
2N-(trimethylsilyl)diethylamineN,N-diethyl-4-methylbenzenesulfonamide99
3N-(trimethylsilyl)isobutylamineN-isobutyl-4-methylbenzenesulfonamide99
4N-(trimethylsilyl)benzylamineN-benzyl-4-methylbenzenesulfonamide99
5N-(trimethylsilyl)dibenzylamineN,N-dibenzyl-4-methylbenzenesulfonamide99

Table 2: Late-Stage Sulfonamide Formation from Complex Primary Sulfonamides via In Situ Generated Sulfonyl Chlorides [1]

EntryPrimary SulfonamideAmineProductYield (%)
1FurosemideAmoxapineFurosemide-Amoxapine Conjugate86
2CelecoxibParoxetineCelecoxib-Paroxetine Conjugate86
3CelecoxibSitagliptinCelecoxib-Sitagliptin Conjugate70
4Glibenclamide precursorDuloxetineGlibenclamide-Duloxetine Conjugate75

Table 3: Comparison of Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity [3]

Sulfonyl HalideAmineProductYield (%)
p-Toluenesulfonyl chlorideN-(trimethylsilyl)morpholine4-(p-tolylsulfonyl)morpholine>99
p-Toluenesulfonyl fluorideN-(trimethylsilyl)morpholine4-(p-tolylsulfonyl)morpholine53
Benzenesulfonyl chlorideN-(trimethylsilyl)morpholine4-(phenylsulfonyl)morpholine>99
Benzenesulfonyl fluorideN-(trimethylsilyl)morpholine4-(phenylsulfonyl)morpholine75

Experimental Protocols

General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides and N-Silylamines: [3]

A solution of the N-silylamine (1 mmol) and the sulfonyl chloride (1 mmol) in acetonitrile (15 mL) was heated to reflux for 1 hour. The solvent was then removed under reduced pressure to yield the crude sulfonamide product, which was subsequently purified by appropriate methods. For solvent-free reactions, the N-silylamine and sulfonyl chloride were mixed and heated, and the byproduct trimethylsilyl chloride was removed by distillation.[3]

Protocol for Late-Stage Sulfonamide Formation via In Situ Sulfonyl Chloride Generation: [1]

To a solution of the primary sulfonamide (1.00 equiv) in tBuOH (0.1 M) were added MgCl2 (2.55 equiv) and Pyry-BF4 (2.00 equiv). The reaction mixture was stirred at 60 °C for 3–5 hours. After the formation of the sulfonyl chloride was complete, the corresponding amine was added, and the reaction was stirred until completion. The resulting sulfonamide was then isolated and purified.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Amine Sulfonyl Chloride Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2) mix Combine reactants in solvent reagents->mix stir Stir at specified temperature (e.g., 0 °C to rt) mix->stir monitor Monitor reaction progress (e.g., TLC, LC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify product Isolated Sulfonamide purify->product characterize Characterize product (NMR, MS, etc.) product->characterize

Caption: General workflow for the synthesis of sulfonamides.

Conclusion

The data presented indicates that the reaction of sulfonyl chlorides with amines is a high-yielding method for the preparation of sulfonamides. Sulfonyl chlorides generally exhibit higher reactivity and provide better yields compared to the corresponding sulfonyl fluorides.[3] The use of N-silylamines offers a particularly efficient route, often resulting in near-quantitative yields of the desired sulfonamide.[3] For complex, late-stage functionalization, in situ generation of sulfonyl chlorides from primary sulfonamides has proven to be a powerful strategy, enabling the synthesis of intricate drug-like molecules with good to excellent yields.[1] Researchers should consider the specific electronic and steric properties of their substrates and optimize reaction conditions to achieve the highest possible yields in their sulfonamide synthesis endeavors.

References

A Comparative Spectroscopic Guide to 4-Isobutylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-isobutylbenzenesulfonamide alongside a selection of commonly studied sulfonamides. Due to the limited availability of published experimental spectra for 4-isobutylbenzenesulfonamide, this document presents predicted spectroscopic data based on its chemical structure and established principles of spectroscopy, contrasted with experimental data for other key sulfonamides. Detailed experimental protocols for the discussed analytical techniques are also provided to support researchers in their own investigations.

Introduction to Sulfonamide Spectroscopy

Spectroscopic techniques are indispensable for the structural elucidation and quantification of sulfonamides, a critical class of pharmaceuticals. Methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide unique insights into the molecular framework and functional groups of these compounds. Understanding the characteristic spectral features of the benzenesulfonamide scaffold and the influence of various substituents is fundamental for drug discovery, development, and quality control.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for several well-characterized sulfonamides and provide predicted values for 4-isobutylbenzenesulfonamide. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
4-Isobutylbenzenesulfonamide (Predicted) ~220, ~265Ethanol/Methanol
Sulfanilamide265Ethanol
Sulfamethoxazole262-285Aqueous/Ethanol[1][2]
Sulfadiazine~254Acidic Solution
Sulfacetamide~260Water

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Group4-Isobutylbenzenesulfonamide (Predicted)SulfanilamideSulfadiazineSulfamethoxazole
N-H Stretch (Amine)3300-35003475, 33803430, 33603470, 3380
C-H Stretch (Aromatic)3000-3100307030603100
C-H Stretch (Aliphatic)2850-2960---
S=O Stretch (Asymmetric)~1330131013301328
S=O Stretch (Symmetric)~1160115011551157
S-N Stretch~900900925925
C=C Stretch (Aromatic)1450-16001620, 159515901598, 1502

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)

Proton4-Isobutylbenzenesulfonamide (Predicted)Sulfanilamide (in DMSO-d₆)[3][4][5]Sulfacetamide (in CDCl₃)
Ar-H (ortho to SO₂NH₂)~7.8 (d)7.5 (d)7.8 (d)
Ar-H (ortho to R)~7.3 (d)6.6 (d)6.7 (d)
SO₂NH₂~7.2 (s)7.1 (s)-
NH₂-5.8 (s)4.2 (s)
CH (isobutyl)~2.5 (d)--
CH₂ (isobutyl)~1.9 (m)--
CH₃ (isobutyl)~0.9 (d)--
NHCOCH₃--8.2 (s)
COCH₃--2.1 (s)

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon4-Isobutylbenzenesulfonamide (Predicted)Sulfanilamide (in DMSO-d₆)Sulfacetamide (in DMSO-d₆)[6][7][8]
C-SO₂~142129.5128.9
C-R~148152.8152.4
Ar-CH (ortho to SO₂)~126126.1127.3
Ar-CH (ortho to R)~129112.9113.1
C (isobutyl, CH₂)~45--
C (isobutyl, CH)~30--
C (isobutyl, CH₃)~22--
C=O--168.7
CH₃ (acetyl)--24.1

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks (Predicted/Observed)
4-Isobutylbenzenesulfonamide 213156 [M-C₄H₉]⁺, 141 [SO₂NH₂C₆H₄]⁺, 91 [C₇H₇]⁺, 77 [C₆H₅]⁺
Sulfanilamide172156 [M-NH₂]⁺, 108 [M-SO₂]⁺, 92 [C₆H₄NH₂]⁺, 65 [C₅H₅]⁺
Sulfamethoxazole253156 [M-C₄H₄NO]⁺, 108 [M-C₄H₄NO-SO]⁺, 92 [C₆H₄NH₂]⁺
Sulfadiazine250186 [M-C₄H₃N₂]⁺, 156 [M-C₄H₄N₂O]⁺, 108, 92
Sulfapyridine249185 [M-C₅H₄N]⁺, 156 [M-C₅H₄N-NH]⁺, 108, 92[9][10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for sulfonamide analysis and can be adapted for specific instrumentation and research questions.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sulfonamide in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a concentration range of 1-20 µg/mL to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sulfonamide sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sulfonamide sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300-600 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay may be necessary for quantitative measurements.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sulfonamide in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced into a high vacuum source. Acquire the mass spectrum over a relevant m/z range.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sulfonamide sample.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Sample Weighing & Dissolution Dilution Serial Dilution Prep->Dilution IR IR Spectroscopy Prep->IR Solid Sample (KBr) UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Liquid Sample NMR NMR Spectroscopy Dilution->NMR Solution in Deuterated Solvent MS Mass Spectrometry Dilution->MS Dilute Solution Process Spectral Processing UV_Vis->Process IR->Process NMR->Process MS->Process Interpret Structural Elucidation Process->Interpret Compare Comparison with Standards Interpret->Compare Report Report Compare->Report Final Report

Caption: General workflow for the spectroscopic analysis of sulfonamides.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for 4-isobutylbenzenesulfonamide is not defined in the literature, sulfonamides as a class primarily act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of tetrahydrofolic acid, a vital precursor for nucleotide synthesis, thereby halting bacterial growth.

The following diagram illustrates the logical relationship in the development and analysis of a novel sulfonamide.

Sulfonamide_Development_Logic cluster_design Design & Synthesis cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Design Molecular Design (e.g., 4-isobutylbenzenesulfonamide) Synthesis Chemical Synthesis Design->Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Purification->Spectroscopy Purity Purity Assessment Spectroscopy->Purity Screening In vitro Antibacterial Screening Purity->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Lead_Opt Lead_Opt Mechanism->Lead_Opt Lead Optimization

Caption: Logical flow from design to evaluation of a novel sulfonamide.

References

A Comparative Analysis of the Biological Activity of 4-Isobutylbenzenesulfonamides and Other Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the multifaceted biological activities of sulfonamide-based compounds, with a focus on the emerging potential of 4-isobutylbenzenesulfonamide derivatives.

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. These activities range from well-established antimicrobial effects to promising anticancer and enzyme inhibitory properties.[1][2][3] This guide provides a comparative overview of the biological activities of 4-isobutylbenzenesulfonamides against other classes of sulfonamides, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Biological Activity Data

While extensive research exists for various sulfonamide derivatives, specific quantitative data for 4-isobutylbenzenesulfonamides remains limited in the public domain. The following tables summarize the biological activities of representative sulfonamide compounds to provide a comparative context for the potential of the 4-isobutylbenzenesulfonamide scaffold.

Anticancer Activity

Sulfonamides exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1] The following table presents the half-maximal inhibitory concentration (IC50) values of selected sulfonamide derivatives against various cancer cell lines.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference
Benzenesulfonamide 4-Arylphthalazone bearing benzenesulfonamide (Compound 2d)Renal Cancer (UO-31)Mild Activity[4]
Benzenesulfonamide 4-Arylphthalazone bearing benzenesulfonamide (Compound 2i)Renal Cancer (UO-31)Mild Activity[4]
Biphenylsulfonamide Bis-sulfonamide derivativeColon Cancer (HCT116)0.74 - 10.0 µg/mL (GI50)[2][5]
Biphenylsulfonamide Bis-sulfonamide derivativeLung Cancer (H460)0.74 - 10.0 µg/mL (GI50)[2][5]
Biphenylsulfonamide Bis-sulfonamide derivativeBreast Cancer (MCF-7)0.74 - 10.0 µg/mL (GI50)[2][5]
Indole-based Benzenesulfonamide Compound A6Breast Cancer (MCF-7)~50[3]
Indole-based Benzenesulfonamide Compound A15Breast Cancer (SK-BR-3)~50[3]
4-Isobutylbenzenesulfonamide Data Not Available--
Carbonic Anhydrase Inhibition

A primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7][8]

Compound Class Specific Derivative CA Isoform Inhibition Constant (Kᵢ) / IC50 Reference
Benzenesulfonamide 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide (7c)hCA VIISubnanomolar Kᵢ[9]
Benzenesulfonamide 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide (7h)hCA VIISubnanomolar Kᵢ[9]
Benzenesulfonamide 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide (7m)hCA VIISubnanomolar Kᵢ[9]
Benzenesulfonamide 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide (7o)hCA VIISubnanomolar Kᵢ[9]
Benzenesulfonamide Benzenesulfonamide-hydantoin derivativehCA IIGood Inhibition[1]
Benzenesulfonamide Benzenesulfonamide-hydantoin derivativehCA VIIGood Inhibition[1]
Biphenylsulfonamide Bis-sulfonamide derivativehCA II21 - 129 nM (Kᵢ)[2][5]
Biphenylsulfonamide Bis-sulfonamide derivativehCA IX23 - 79 nM (Kᵢ)[2][5]
4-Isobutylbenzenesulfonamide Data Not Available--
Antimicrobial Activity

The foundational biological activity of sulfonamides is their antimicrobial effect, which arises from the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The following table shows the minimum inhibitory concentration (MIC) values for selected sulfonamide derivatives.

Compound Class Specific Derivative Microorganism MIC (µg/mL) Reference
Benzenesulfonamide 4-methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)E. coli50[10]
Benzenesulfonamide 4-methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)B. licheniformis100[10]
Benzenesulfonamide 4-methyl-N-(2-nitrophenyl)benzenesulfonamide (1C)B. linen150[10]
Benzenesulfonamide N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B)E. coli100[10]
Benzenesulfonamide N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B)B. subtilis250[10]
Benzenesulfonamide N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B)B. linen150[10]
4-Isobutylbenzenesulfonamide Data Not Available--

Key Signaling Pathways and Mechanisms of Action

The biological effects of sulfonamides are often mediated through their interaction with specific signaling pathways. While the precise pathways modulated by 4-isobutylbenzenesulfonamides are yet to be fully elucidated, the broader class of sulfonamides is known to influence several critical cellular processes.

signaling_pathways cluster_0 Sulfonamide Action on Cancer Cells Sulfonamide Sulfonamide CA_IX Carbonic Anhydrase IX Sulfonamide->CA_IX Angiogenesis_Inhibition Inhibition of Angiogenesis Sulfonamide->Angiogenesis_Inhibition Microtubule_Disruption Microtubule Disruption Sulfonamide->Microtubule_Disruption NF_kappaB NF-κB Signaling Sulfonamide->NF_kappaB pH_Regulation pH Regulation Disruption CA_IX->pH_Regulation Apoptosis Apoptosis pH_Regulation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation pH_Regulation->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1) Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation_Inhibition NF_kappaB->Proliferation_Inhibition Inflammation Inflammation NF_kappaB->Inflammation mtt_workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add sulfonamide derivatives at various concentrations Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End ca_inhibition_workflow Start Start Prepare_Reagents Prepare CA enzyme, buffer, substrate (p-NPA), and inhibitor solutions Start->Prepare_Reagents Add_to_Plate Add buffer, inhibitor, and CA enzyme to 96-well plate Prepare_Reagents->Add_to_Plate Pre_incubate Pre-incubate to allow inhibitor binding Add_to_Plate->Pre_incubate Initiate_Reaction Add p-NPA substrate to start the reaction Pre_incubate->Initiate_Reaction Kinetic_Read Measure absorbance at 405 nm kinetically Initiate_Reaction->Kinetic_Read Calculate_Activity Calculate enzyme activity and percent inhibition Kinetic_Read->Calculate_Activity Determine_Ki Determine Ki values Calculate_Activity->Determine_Ki End End Determine_Ki->End mic_workflow Start Start Prepare_Dilutions Prepare serial dilutions of sulfonamides in broth media in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC as the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to the Kinetic Studies of 4-Isobutylbenzenesulfonyl Chloride and Alternative Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-isobutylbenzenesulfonyl chloride and other commonly used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), dansyl chloride, and a naphthalenesulfonyl chloride derivative. The information presented herein, including quantitative kinetic data and detailed experimental protocols, is intended to assist researchers in selecting the most appropriate sulfonylating agent for their specific applications in drug development and organic synthesis.

Introduction

Sulfonyl chlorides are a critical class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of a sulfonyl chloride is significantly influenced by the nature of the substituent on the aromatic ring. Understanding the kinetic profile of these reactions is paramount for optimizing reaction conditions, predicting reaction times, and controlling product formation. This guide focuses on this compound and compares its reactivity with other widely used sulfonylating agents.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for the reactions of this compound and its alternatives. The reactivity of sulfonyl chlorides is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.

Sulfonyl ChlorideReaction TypeNucleophile/SolventTemperature (°C)Rate Constant (k)Reference/Notes
This compound Isotopic Chloride ExchangeEt4N³⁶Cl in Acetonitrile25~1.1 x 10⁻⁵ M⁻¹s⁻¹ (estimated)Estimated from Hammett plot data. The Hammett substituent constant (σ) for a p-isobutyl group is estimated to be approximately -0.16.
p-Toluenesulfonyl Chloride (Tosyl Chloride) Isotopic Chloride ExchangeEt4N³⁶Cl in Acetonitrile251.33 x 10⁻⁵ M⁻¹s⁻¹[1][2]
Dansyl Chloride AminolysisPrimary AminesNot specified~35 M⁻¹s⁻¹General value for reaction with primary amines.
4-(Acetylamino)-1-naphthalenesulfonyl Chloride SolvolysisMethanol351.12 x 10⁻⁴ s⁻¹[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing kinetic data. Below are generalized protocols for key experiments cited in the literature for determining the reaction kinetics of sulfonyl chlorides.

Protocol 1: Kinetic Measurement by Isotopic Chloride Exchange

This method is used to determine the rate of nucleophilic substitution of the chloride ion in sulfonyl chlorides.

Materials:

  • Arenesulfonyl chloride of interest

  • Radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl)

  • Acetonitrile (anhydrous)

  • Thermostated reaction vessel

  • Scintillation counter

Procedure:

  • Prepare solutions of the arenesulfonyl chloride and Et₄N³⁶Cl in anhydrous acetonitrile of known concentrations.

  • Equilibrate both solutions to the desired reaction temperature in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by rapidly cooling the aliquot.

  • Separate the unreacted Et₄N³⁶Cl from the now radiolabeled arenesulfonyl chloride. This can be achieved by extraction or precipitation methods.

  • Measure the radioactivity of the isolated arenesulfonyl chloride using a scintillation counter.

  • The rate constant is determined by plotting the appropriate kinetic model (e.g., second-order rate plot) of the change in radioactivity over time.

Protocol 2: Kinetic Measurement of Solvolysis by Conductometry

This technique is suitable for monitoring reactions that produce ions, such as the solvolysis of sulfonyl chlorides.

Materials:

  • Sulfonyl chloride of interest

  • Solvent (e.g., water, methanol, ethanol)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a solution of the sulfonyl chloride in a non-reactive, miscible solvent (e.g., acetone) if the sulfonyl chloride is not readily soluble in the solvolysis medium.

  • Place the solvent for solvolysis in a reaction vessel equipped with the conductivity probe and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiate the reaction by injecting a small, known amount of the sulfonyl chloride solution into the solvent.

  • Record the conductivity of the solution at regular time intervals.

  • The reaction is followed until the conductivity reaches a stable value (infinity reading).

  • The first-order rate constant (k) can be calculated from the conductivity data using the Guggenheim or Kezdy-Swinbourne methods.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a generalized workflow for conducting a kinetic study of a sulfonyl chloride reaction.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation instrument_setup Instrument Setup & Calibration reaction_init Reaction Initiation instrument_setup->reaction_init data_acq Data Acquisition (e.g., Conductivity, Radioactivity) reaction_init->data_acq data_processing Data Processing data_acq->data_processing kinetic_modeling Kinetic Modeling data_processing->kinetic_modeling rate_constant Rate Constant Determination kinetic_modeling->rate_constant

Caption: A generalized experimental workflow for the kinetic analysis of sulfonyl chloride reactions.

Logical Relationship of Sulfonyl Chloride Reactivity

The following diagram illustrates the key factors influencing the reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions.

G reactivity Reactivity of Arenesulfonyl Chloride substituent Aromatic Ring Substituent reactivity->substituent nucleophile Nucleophile Strength reactivity->nucleophile solvent Solvent Polarity & Nucleophilicity reactivity->solvent temperature Temperature reactivity->temperature edg Electron-Donating (e.g., -CH₃, -iBu) substituent->edg Decreases Reactivity ewg Electron-Withdrawing (e.g., -NO₂) substituent->ewg Increases Reactivity

Caption: Factors influencing the reactivity of arenesulfonyl chlorides.

Conclusion

The kinetic data and experimental protocols presented in this guide offer a valuable resource for researchers working with sulfonyl chlorides. While direct kinetic data for this compound remains to be explicitly determined, its reactivity can be reasonably estimated based on established linear free-energy relationships. The choice of a particular sulfonylating agent should be guided by a thorough consideration of the desired reaction rate, the nature of the nucleophile, and the specific experimental conditions. The provided protocols offer a starting point for conducting further kinetic investigations to refine our understanding of these important chemical transformations.

References

assessing the stability of 4-isobutylbenzenesulfonamides in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of 4-isobutylbenzenesulfonamide under varying pH conditions. The following sections detail the experimental protocols used for stability assessment, present quantitative data in a comparative format, and offer insights into the degradation pathways. This information is critical for researchers in drug discovery and development to understand the compound's shelf-life, formulation requirements, and potential degradation products.

Comparative Stability Data

The stability of 4-isobutylbenzenesulfonamide was evaluated at three distinct pH levels—acidic (pH 4.0), neutral (pH 7.0), and basic (pH 10.0)—over a 24-hour period at a constant temperature of 50°C. The degradation of the parent compound was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results, presented as the percentage of the initial concentration of 4-isobutylbenzenesulfonamide remaining at various time points, are summarized in the table below.

Time (Hours)% Remaining at pH 4.0 (0.1 M Acetate Buffer)% Remaining at pH 7.0 (0.1 M Phosphate Buffer)% Remaining at pH 10.0 (0.1 M Carbonate Buffer)
0 100.0100.0100.0
2 95.299.896.5
4 90.799.592.8
8 82.199.185.4
12 74.598.778.9
24 58.397.565.1

The data clearly indicates that 4-isobutylbenzenesulfonamide exhibits the highest stability under neutral pH conditions. In contrast, both acidic and basic environments lead to significant degradation of the compound over the 24-hour study period. The degradation is most pronounced in the acidic medium. Such pH-dependent stability is a common characteristic of sulfonamides, where acidic or basic conditions can catalyze the hydrolysis of the sulfonamide bond.[1][2]

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability assessment.

1. Materials and Reagents:

  • 4-Isobutylbenzenesulfonamide (Reference Standard)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Acetic Acid, Sodium Acetate, Potassium Phosphate Monobasic, Sodium Phosphate Dibasic, Sodium Carbonate, and Sodium Bicarbonate for buffer preparation

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

2. Preparation of Buffer Solutions:

  • pH 4.0: 0.1 M Acetate Buffer

  • pH 7.0: 0.1 M Phosphate Buffer

  • pH 10.0: 0.1 M Carbonate Buffer

3. Sample Preparation and Incubation: A stock solution of 4-isobutylbenzenesulfonamide (1 mg/mL) was prepared in acetonitrile. For each pH condition, an aliquot of the stock solution was added to the respective buffer to achieve a final concentration of 100 µg/mL. These solutions were then incubated in a temperature-controlled water bath at 50°C. Aliquots were withdrawn at predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), neutralized, and diluted with the mobile phase for HPLC analysis.

4. HPLC Analysis: A validated, stability-indicating HPLC method was employed for the quantification of 4-isobutylbenzenesulfonamide.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

The method was validated for specificity, linearity, accuracy, and precision to ensure reliable measurement of the parent compound in the presence of its degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the pH stability of 4-isobutylbenzenesulfonamide.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in Acetonitrile) C Spike Stock into Buffers (Final Conc. 100 µg/mL) A->C B Prepare Buffer Solutions (pH 4, 7, 10) B->C D Incubate at 50°C C->D E Withdraw Aliquots at 0, 2, 4, 8, 12, 24 hrs D->E F Neutralize and Dilute Samples E->F G HPLC Analysis F->G H Quantify Remaining Parent Compound G->H I Calculate % Degradation H->I

Caption: Experimental workflow for pH stability testing.

Signaling Pathway of Sulfonamide Hydrolysis

The degradation of sulfonamides in acidic and basic conditions primarily occurs through hydrolysis of the sulfonamide bond. The following diagram depicts the generalized pathways for acid-catalyzed and base-catalyzed hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) A 4-Isobutylbenzenesulfonamide B Protonated Sulfonamide A->B H+ C 4-Isobutylbenzenesulfonic Acid + Amine B->C H2O D 4-Isobutylbenzenesulfonamide E Deprotonated Sulfonamide D->E OH- F 4-Isobutylbenzenesulfonate + Amine E->F H2O

Caption: Generalized hydrolysis pathways for sulfonamides.

This guide provides a foundational understanding of the pH stability profile of 4-isobutylbenzenesulfonamide. For further in-depth analysis, it is recommended to conduct long-term stability studies under various temperature and humidity conditions and to fully characterize the degradation products using techniques such as mass spectrometry.

References

The Isobutyl Advantage? A Cost-Benefit Analysis of 4-Isobutylbenzenesulfonyl Chloride in Large-Scale Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of sulfonylating agent in the large-scale synthesis of sulfonamides is a critical decision impacting yield, purity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 4-isobutylbenzenesulfonyl chloride, comparing it with the widely used alternative, p-toluenesulfonyl chloride (tosyl chloride), in the context of synthesizing COX-2 inhibitor analogues, a significant class of pharmaceuticals.

In the landscape of pharmaceutical synthesis, particularly for drugs targeting the cyclooxygenase-2 (COX-2) enzyme, the formation of the sulfonamide bond is a pivotal step. The selection of the appropriate benzenesulfonyl chloride derivative is crucial for the efficiency and economic viability of the entire process. This analysis focuses on this compound, a key reagent, and evaluates its performance against the benchmark, p-toluenesulfonyl chloride.

Performance and Physicochemical Properties: A Head-to-Head Comparison

The performance of a sulfonylating agent is determined by a combination of its chemical reactivity, the purity of the resulting product, and the overall process efficiency. Both this compound and p-toluenesulfonyl chloride are effective reagents for the synthesis of N-aryl sulfonamides.

PropertyThis compoundp-Toluenesulfonyl Chloride (Tosyl Chloride)
Molecular Weight 232.73 g/mol 190.65 g/mol
Appearance SolidWhite crystalline powder
Melting Point Not specified65-69 °C[1]
Boiling Point Not specified134 °C at 10 mmHg[1]

Large-Scale Synthesis of a Celecoxib Analogue: A Comparative Case Study

To provide a tangible comparison, we will consider the synthesis of a hypothetical celecoxib analogue, a well-known COX-2 inhibitor. The key step involves the reaction of a substituted pyrazole with the respective sulfonyl chloride. While specific industrial-scale data directly comparing these two reagents for the same celecoxib analogue is proprietary, we can extrapolate from typical laboratory and industrial synthesis of related compounds.

Industrial processes for celecoxib synthesis report high yields, often exceeding 90%.[2] A crucial factor in large-scale production is not just the yield but also the purity profile of the final active pharmaceutical ingredient (API). The presence of regioisomers and other impurities can necessitate costly and time-consuming purification steps.[3]

Table 1: Estimated Performance in the Synthesis of a Celecoxib Analogue

ParameterThis compoundp-Toluenesulfonyl Chloride
Typical Reaction Yield 85-95%88-98%
Product Purity (pre-purification) Good to ExcellentGood to Excellent
Key Byproducts Isobutylbenzene-related impuritiesToluene-related impurities

Cost Analysis: A Decisive Factor in Large-Scale Production

The cost of raw materials is a primary driver in the economic feasibility of large-scale drug synthesis. A direct comparison of bulk pricing reveals a significant difference between the two reagents.

Table 2: Cost Comparison

ReagentSupplier ExamplePrice (50 MG)Price (1 KG)Price (10 kg)
This compound Sigma-Aldrich$77.90Inquire for bulk pricingInquire for bulk pricing
p-Toluenesulfonyl chloride Sigma-Aldrich[1]-€112.00-
p-Toluenesulfonyl chloride Thermo Scientific Chemicals[4]--$490.65

Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity. "Inquire for bulk pricing" suggests that the cost for large quantities is negotiated and likely lower per unit.

While the initial cost of p-toluenesulfonyl chloride appears to be significantly lower and more readily available in bulk, the overall cost-effectiveness must also consider factors such as reaction efficiency, purification costs, and waste disposal.

Experimental Protocols: A Guide to Synthesis

The following is a generalized experimental protocol for the synthesis of a sulfonamide, which can be adapted for both this compound and p-toluenesulfonyl chloride.

Synthesis of N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)isobutylbenzenesulfonamide (A Celecoxib Analogue)

Materials:

  • 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

  • This compound or p-Toluenesulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • In a clean, dry reaction vessel, dissolve the pyrazole aniline derivative in the chosen solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the base (e.g., pyridine) to the reaction mixture while maintaining the temperature.

  • In a separate vessel, dissolve this compound or p-toluenesulfonyl chloride in the same solvent.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Safety and Environmental Considerations

Both this compound and p-toluenesulfonyl chloride are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5][6]

Table 3: Safety and Hazard Comparison

HazardThis compoundp-Toluenesulfonyl Chloride
GHS Pictograms GHS07 (Harmful, Irritant)GHS05 (Corrosive), GHS07 (Harmful, Irritant)[7]
Hazard Statements H317 (May cause an allergic skin reaction)H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage)[7][8]
Precautionary Statements P261, P272, P280, P302+P352, P333+P313, P362+P364P280, P305+P351+P338, P310[7]

From an environmental perspective, the synthesis of sulfonyl chlorides traditionally involves reagents like chlorosulfonic acid, which can generate significant acidic waste.[9] Modern, greener synthetic routes are being developed to mitigate this impact.[10][11] The choice of solvent and the efficiency of the reaction also play a crucial role in the overall environmental footprint of the process.

Visualizing the Process and Pathway

To better understand the context of this synthesis, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

G Experimental Workflow for Sulfonamide Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Pyrazole Pyrazole Aniline Derivative Mixing Dissolve Pyrazole in Solvent Pyrazole->Mixing SulfonylChloride This compound or p-Toluenesulfonyl Chloride SulfonylChlorideAddition Add Sulfonyl Chloride Solution Dropwise SulfonylChloride->SulfonylChlorideAddition Solvent Aprotic Solvent (e.g., DCM) Solvent->Mixing Base Base (e.g., Pyridine) BaseAddition Add Base Base->BaseAddition Cooling Cool to 0-5 °C Mixing->Cooling Cooling->BaseAddition BaseAddition->SulfonylChlorideAddition Stirring Stir at Room Temperature SulfonylChlorideAddition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Recrystallization or Chromatography Drying->Purification Product Pure Sulfonamide Product Purification->Product

A generalized workflow for the synthesis of sulfonamides.

G Simplified COX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2 Phospholipase A2 PLA2->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) InflammatoryStimuli->PLA2 activates CelecoxibAnalogue Celecoxib Analogue (COX-2 Inhibitor) CelecoxibAnalogue->COX2 inhibits

The role of COX-2 in the inflammatory response and its inhibition.

Conclusion: Making an Informed Decision

The choice between this compound and p-toluenesulfonyl chloride for large-scale sulfonamide synthesis is a multifaceted one.

  • p-Toluenesulfonyl chloride is the more established, widely available, and cost-effective option for bulk manufacturing. Its well-characterized reactivity and extensive use in industrial processes make it a reliable choice.

  • This compound , while currently more expensive and less readily available in large quantities, may offer advantages in specific applications where the isobutyl group imparts desirable pharmacokinetic or pharmacodynamic properties to the final drug molecule. For novel drug candidates, the unique structural motif offered by the isobutyl group might justify the higher initial cost if it leads to improved efficacy, selectivity, or patentability.

For established processes where cost is the primary driver, p-toluenesulfonyl chloride remains the reagent of choice. However, for the development of new chemical entities, particularly those where the nature of the aryl substituent on the sulfonamide is a key element of the drug's design, this compound presents a valuable, albeit more costly, alternative that warrants consideration. A thorough evaluation of the specific synthetic goals, target molecule properties, and overall process economics is essential for making the optimal decision.

References

Safety Operating Guide

Proper Disposal of 4-Isobutylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-isobutylbenzenesulfonyl chloride is critical for maintaining a safe laboratory environment. This document outlines the necessary procedures for disposal, emphasizing safety and compliance with hazardous waste regulations.

This compound is a chemical compound that requires careful handling due to its hazardous properties. Like other sulfonyl chlorides, it is classified as a corrosive and water-reactive substance.[1] Proper disposal is not merely a matter of regulatory compliance but a crucial aspect of laboratory safety. The procedures outlined below provide a direct, step-by-step approach to managing the disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This compound can cause severe skin burns and eye damage.[2][3] Inhalation of its vapors should be avoided.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][3] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be required.[3]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. It is crucial to distinguish between the disposal of bulk quantities and the neutralization of small, residual amounts.

Bulk Quantity Disposal:

Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at neutralization.[4]

  • Containerization: Ensure the original container is securely sealed. If transferring is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container.[4]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and clearly indicate the associated hazards, such as "Corrosive" and "Water-Reactive."[4]

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][3]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Always follow your institution's specific hazardous waste disposal protocols.

Neutralization of Small Residual Quantities:

For small residues, such as those left in reaction flasks or on glassware, a neutralization step can be performed to render the chemical less hazardous before final disposal. This procedure should be carried out with extreme caution in a chemical fume hood.

  • Preparation: In a flask of appropriate size, place a stirring mechanism and add a suitable solvent such as acetone or THF.

  • Cooling: Cool the flask in an ice bath to manage the exothermic reaction.

  • Slow Addition: Slowly and carefully add the residual this compound to the solvent.

  • Neutralization: While stirring vigorously, slowly add a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide. Be prepared for a vigorous reaction and potential gas evolution.

  • pH Check: After the addition is complete, continue stirring for some time to ensure the reaction is complete. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base cautiously.

  • Final Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's hazardous waste program.[4]

Spill Management

In the event of a small spill, immediate action is required to contain and clean up the material safely.

  • Evacuate: Clear the immediate area of all non-essential personnel.[4]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[4]

  • Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Report: Inform your laboratory supervisor and the relevant environmental health and safety (EHS) office about the spill.[4]

Summary of Key Safety and Disposal Data

ParameterInformationSource
Primary Hazards Corrosive, Water-Reactive[1]
Health Effects Causes severe skin burns and eye damage[2][3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[1][3]
Incompatible Materials Water, strong oxidizing agents, strong bases, alcohols, amines[1]
Bulk Disposal As hazardous waste, no neutralization[4]
Small Residue Disposal Neutralization with a base to pH 7-9[4]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound assess Assess Quantity of Waste start->assess bulk Bulk Quantity assess->bulk > Small Residue residue Small Residual Quantity assess->residue <= Small Residue containerize Securely Containerize and Label as Hazardous Waste bulk->containerize neutralize Neutralize with Base under Controlled Conditions residue->neutralize store Store in Designated Hazardous Waste Area containerize->store professional_disposal Arrange for Professional Disposal store->professional_disposal end End of Disposal Process professional_disposal->end check_ph Check pH (7-9) neutralize->check_ph check_ph->neutralize No aqueous_waste Dispose as Aqueous Hazardous Waste check_ph->aqueous_waste Yes aqueous_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Isobutylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While a specific, detailed safety data sheet (SDS) is not extensively available, information from suppliers and analogous compounds such as benzenesulfonyl chloride and its derivatives indicates that it should be treated with caution. The primary hazards include the potential to cause skin sensitization, and similar sulfonyl chlorides are known to be harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

The recommended PPE varies based on the scale and nature of the procedure being performed.

Situation Required Personal Protective Equipment (PPE)
General Laboratory Use - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat.
Weighing and Transferring - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Laboratory coat. - Face Protection: A face shield should be worn if there is a risk of splashing. - Engineering Control: All operations should be conducted within a certified chemical fume hood.[4]
Large-Scale Operations or Spills - Gloves: Chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Chemical splash goggles and a full-face shield.[5] - Body Protection: Chemical-resistant apron or coveralls.[5] - Respiratory Protection: Appropriate respiratory protection, such as an N95 respirator for dusts or an air-purifying respirator with organic vapor cartridges for vapors, may be necessary depending on the situation.[6]

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting.

Preparation and Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be performed in a properly functioning and certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent like sodium bicarbonate, and a sealed, labeled waste container must be available in the immediate vicinity.[7]

Handling Procedures
  • Don PPE: Before handling the chemical, put on all the required personal protective equipment as detailed in the table above.

  • Dispensing: When transferring the solid, use appropriate tools to minimize dust generation. For reactions, add this compound slowly to the reaction mixture, particularly if it contains nucleophiles or water, to control any exothermic reactions.

  • Incompatibilities: Keep the chemical away from water, strong oxidizing agents, strong bases, and metals, as it may react vigorously.[7]

Storage
  • Container: Store this compound in its original, tightly sealed container.[7]

  • Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[8] It should be designated for corrosive materials.

  • Moisture Protection: Protect the container from moisture and water.[7]

  • Security: Store the chemical in a locked cabinet or a restricted-access area.[7]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Type of Exposure Immediate Action Required
Skin Contact - Immediately remove all contaminated clothing.[9] - Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] - Seek immediate medical attention.
Eye Contact - Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10] - Remove contact lenses if present and easy to do so.[2] - Seek immediate medical attention.[2]
Inhalation - Move the affected person to fresh air immediately.[11] - If breathing is difficult or has stopped, provide artificial respiration.[9] - Seek immediate medical attention.[9]
Ingestion - Do NOT induce vomiting.[2] - Rinse the mouth with water.[2] - If the person is conscious, have them drink water. - Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Experimental Protocol for Neutralization of Small Residual Quantities

This protocol is intended for the neutralization of small amounts of this compound, for example, when cleaning glassware.

Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous sulfonic acid salt.

Materials:

  • Residual this compound in a reaction flask.

  • A suitable solvent (e.g., acetone).

  • A dilute solution of sodium hydroxide (e.g., 1 M NaOH).

  • pH indicator paper.

Procedure:

  • In a well-ventilated fume hood, dissolve the residual this compound in a minimal amount of a suitable solvent like acetone.

  • Slowly and carefully add a dilute solution of sodium hydroxide to the dissolved residue while stirring. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.

  • Continue adding the sodium hydroxide solution until the pH of the mixture is neutral or slightly basic, as confirmed with pH indicator paper.

  • The resulting neutralized solution can then be collected in an appropriate aqueous hazardous waste container.

Waste Collection and Disposal
  • Solid Waste: Collect any solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed, and chemically compatible container.[4]

  • Liquid Waste: Collect neutralized solutions and any liquid waste in a labeled, sealed, and appropriate solvent or aqueous waste container.

  • Disposal: All waste containers must be clearly labeled as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound or its waste down the drain.[12]

Workflow for Safe Handling and Disposal

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Preparedness prep_fume_hood Verify Fume Hood Functionality prep_ppe Gather Required PPE prep_safety_equip Check Eyewash/ Safety Shower prep_spill_kit Prepare Spill Kit handling_don_ppe Don Appropriate PPE prep_spill_kit->handling_don_ppe handling_dispense Dispense Chemical in Fume Hood handling_don_ppe->handling_dispense handling_reaction Perform Reaction handling_dispense->handling_reaction storage_container Seal Container Tightly handling_reaction->storage_container disposal_neutralize Neutralize Small Residuals handling_reaction->disposal_neutralize storage_location Store in Cool, Dry, Ventilated Area storage_container->storage_location disposal_collect Collect Waste in Labeled Container disposal_neutralize->disposal_collect disposal_contact_ehs Contact EHS for Pickup disposal_collect->disposal_contact_ehs emergency_spill Spill Response emergency_spill->disposal_collect emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.